molecular formula C12H12N2O2 B1357993 Ethyl 8-aminoquinoline-3-carboxylate CAS No. 190138-00-2

Ethyl 8-aminoquinoline-3-carboxylate

Cat. No.: B1357993
CAS No.: 190138-00-2
M. Wt: 216.24 g/mol
InChI Key: FLYPPJMEMJHTTQ-UHFFFAOYSA-N
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Description

Ethyl 8-aminoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 8-aminoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYPPJMEMJHTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611620
Record name Ethyl 8-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190138-00-2
Record name Ethyl 8-aminoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of Ethyl 8-aminoquinoline-3-carboxylate (CAS No: 190138-00-2). The 8-aminoquinoline scaffold is a key pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1]. This document collates available data on the physicochemical characteristics of this compound, outlines a plausible synthetic route based on established methodologies, and discusses its potential biological significance in the context of related 8-aminoquinoline derivatives. Due to the limited availability of direct experimental data for this specific compound, some properties are inferred from closely related analogues and theoretical predictions.

Core Chemical Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with an amino group at the 8-position and an ethyl carboxylate group at the 3-position. While specific experimental data on its physical properties are not widely published, its fundamental characteristics are summarized below.

PropertyValueSource
CAS Number 190138-00-2[2][3]
Molecular Formula C₁₂H₁₂N₂O₂[2][3]
Molecular Weight 216.24 g/mol [2][3]
Purity ≥97% (commercially available)[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents such as ethanol and dimethyl sulfoxide. Limited solubility in water is anticipated.Inferred from similar compounds[4]
Storage Store at 2-8°C in a dry, dark place.[3]

Spectroscopic Data

While commercial suppliers indicate the availability of spectral data, publicly accessible spectra for this compound are scarce[5]. The expected spectral characteristics, based on the analysis of related quinoline derivatives, are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the amino protons, and a quartet and triplet for the ethyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the quinoline core, with the carbonyl carbon of the ester appearing downfield.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to exhibit characteristic absorption bands for the following functional groups:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

  • C=O stretching: Around 1700-1730 cm⁻¹ for the ester carbonyl group.

  • C-N stretching: In the region of 1250-1350 cm⁻¹.

  • Aromatic C-H stretching: Above 3000 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 216.24).

Experimental Protocols: Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Gould-Jacobs reaction, a well-established method for the preparation of quinoline derivatives[1][6][7]. This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Proposed Synthetic Pathway via Gould-Jacobs Reaction

Synthesis_Pathway Reactant1 1,2-Phenylenediamine Intermediate Diethyl 2-((2-aminophenyl)amino)methylenemalonate Reactant1->Intermediate Condensation Reactant2 Diethyl (ethoxymethylene)malonate Reactant2->Intermediate Product Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temperature) FinalProduct This compound Product->FinalProduct Deoxygenation

Caption: Proposed synthesis of this compound.

Detailed Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Deoxygenation (Two-step) cluster_step4 Step 4: Purification a Mix 1,2-phenylenediamine and diethyl (ethoxymethylene)malonate b Heat at 100-130°C for 1-2 hours a->b c Monitor reaction by TLC b->c d Dissolve intermediate in a high-boiling solvent (e.g., Dowtherm A) c->d e Heat to reflux (~250°C) for 30-60 minutes d->e f Cool to room temperature to precipitate the product e->f g Convert 4-hydroxy group to 4-chloro group (e.g., using POCl₃) f->g h Catalytic hydrogenation to remove chlorine (e.g., H₂, Pd/C) g->h i Purify by column chromatography or recrystallization h->i

Caption: Detailed workflow for the proposed synthesis.

Materials:

  • 1,2-Phenylenediamine

  • Diethyl (ethoxymethylene)malonate

  • High-boiling point solvent (e.g., Dowtherm A)

  • Phosphorus oxychloride (POCl₃)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment

Procedure:

  • Condensation: Combine 1,2-phenylenediamine and diethyl (ethoxymethylene)malonate in a round-bottom flask. Heat the mixture at 100-130°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the ethanol byproduct under reduced pressure to yield the intermediate, diethyl 2-((2-aminophenyl)amino)methylenemalonate.

  • Cyclization: Dissolve the crude intermediate in a high-boiling point solvent such as Dowtherm A. Heat the solution to reflux (approximately 250°C) for 30-60 minutes to induce cyclization. Cool the reaction mixture to room temperature to allow the product, Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate, to precipitate.

  • Deoxygenation:

    • Convert the 4-hydroxy group to a 4-chloro group by reacting the product from the previous step with a chlorinating agent like phosphorus oxychloride (POCl₃).

    • Reduce the 4-chloroquinoline derivative to the desired this compound via catalytic hydrogenation using a palladium on carbon catalyst and hydrogen gas.

  • Purification: Purify the final product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain a product with high purity.

Biological Activity and Signaling Pathways

The 8-aminoquinoline scaffold is a well-established pharmacophore with a diverse range of biological activities. Derivatives of 8-aminoquinoline are known to possess antimalarial, antimicrobial, and anticancer properties[1]. The precise mechanism of action for this compound has not been elucidated, but it is likely to share mechanistic features with other compounds in its class.

Proposed Mechanism of Action

The biological activity of 8-aminoquinolines is often attributed to their ability to chelate metal ions and generate reactive oxygen species (ROS)[1]. The proposed mechanism for their antimalarial activity involves metabolic activation by host or parasite enzymes to form redox-active metabolites. These metabolites can then undergo redox cycling, leading to the production of ROS, which induces oxidative stress and ultimately leads to parasite cell death[5][8].

Signaling_Pathway cluster_drug This compound cluster_activation Metabolic Activation cluster_cell Parasite Cell Drug 8-AQ Derivative Metabolites Redox-Active Metabolites Drug->Metabolites Host/Parasite Enzymes (e.g., CYPs) RedoxCycling Redox Cycling Metabolites->RedoxCycling ROS Reactive Oxygen Species (ROS) RedoxCycling->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDeath Parasite Death OxidativeStress->CellDeath

Caption: Generalized proposed mechanism of action for 8-aminoquinolines.

Conclusion

This compound is a molecule of significant interest due to its structural relation to a class of compounds with proven therapeutic value. While specific experimental data for this compound is limited in the public domain, this guide provides a framework for its synthesis and an understanding of its potential biological activities based on the well-documented properties of 8-aminoquinoline derivatives. Further research is warranted to fully characterize this compound and explore its therapeutic potential.

References

A Technical Guide to the Synthesis of Novel 8-Aminoquinoline Esters for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and neuroprotective properties.[1][2] Esterification of the 8-aminoquinoline core and its derivatives represents a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, leading to the discovery of novel therapeutic agents with enhanced efficacy and selectivity. This in-depth technical guide provides a comprehensive overview of the core synthesis pathways for novel 8-aminoquinoline esters, complete with detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways.

Core Synthesis Pathways for 8-Aminoquinoline Esters

The synthesis of novel 8-aminoquinoline esters can be broadly categorized into two main approaches: direct esterification of a pre-functionalized 8-aminoquinoline core and functionalization of the 8-aminoquinoline scaffold with an ester moiety.

Esterification of 8-Hydroxyquinoline Derivatives

A common and straightforward method for synthesizing 8-acyloxyquinoline derivatives involves the esterification of 8-hydroxyquinoline. This precursor can be synthesized from 8-aminoquinoline via diazotization followed by hydrolysis.[3] Once 8-hydroxyquinoline is obtained, standard esterification methods can be applied.

Experimental Protocol: Fischer-Speier Esterification of 8-Hydroxyquinoline

This protocol describes a classic acid-catalyzed esterification.

  • Materials: 8-hydroxyquinoline, a carboxylic acid (e.g., acetic acid), a strong acid catalyst (e.g., concentrated sulfuric acid), and a suitable solvent (e.g., toluene).

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 8-hydroxyquinoline (1.0 eq) and the carboxylic acid (1.2 eq) in toluene.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 8-acyloxyquinoline.

Copper-Catalyzed C5-H Esterification of 8-Aminoquinoline Amides

A more advanced and regioselective method involves the direct C-H functionalization of the 8-aminoquinoline core. This approach allows for the introduction of an ester group at the C5 position, a site often crucial for biological activity. This method utilizes the 8-amino group as a directing group to facilitate the C-H activation.

Experimental Protocol: Copper-Catalyzed C5-O-Acylation of 8-Aminoquinoline Amides

This protocol is adapted from a method for the remote C-O coupling of quinoline amides.[4]

  • Materials: An N-aryl-8-aminoquinoline amide, a carboxylic acid, a copper catalyst (e.g., Cu(OAc)₂), a base (e.g., K₂CO₃), and a suitable solvent (e.g., 1,2-dichloroethane).

  • Procedure:

    • To an oven-dried reaction tube, add the N-aryl-8-aminoquinoline amide (1.0 eq), the carboxylic acid (2.0 eq), Cu(OAc)₂ (10 mol%), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

    • Add the solvent (e.g., 1,2-dichloroethane) via syringe.

    • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

    • After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., dichloromethane) and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the C5-esterified 8-aminoquinoline amide.

Transition-Metal Catalyzed Carbonylation

Transition-metal catalyzed carbonylation of C-H bonds offers another powerful tool for the synthesis of carbonyl compounds, which can be precursors to esters. While direct ester synthesis via this method on 8-aminoquinolines is still emerging, the carbonylation to form amides, which can then potentially be converted to esters, has been demonstrated.

A cobalt-catalyzed direct carbonylation of aminoquinoline benzamides has been developed, affording imides in good yields.[2][5][6] This reaction proceeds at room temperature and uses oxygen from the air as an oxidant. While this method directly produces imides, it highlights the potential for C-H activation and carbonylation on the 8-aminoquinoline scaffold, which could be adapted for ester synthesis.

Data Presentation: Comparison of Synthesis Pathways

PathwayKey Reagents & ConditionsProduct TypeYieldsAdvantagesLimitations
Fischer-Speier Esterification Carboxylic acid, H₂SO₄, Toluene, Reflux8-AcyloxyquinolinesModerate to GoodSimple, uses common reagentsRequires 8-hydroxyquinoline precursor, equilibrium reaction
Copper-Catalyzed C5-H Esterification Carboxylic acid, Cu(OAc)₂, K₂CO₃, DCE, 100 °CC5-Esterified 8-aminoquinoline amidesModerate to Excellent[4]High regioselectivity, direct C-H functionalizationRequires pre-formed amide, potential for metal contamination
Transition-Metal Catalyzed Carbonylation CO, Co₂(CO)₈, Mn(OAc)₃, TFE, RTImides (ester precursors)Good[2][5][6]Mild conditions, high functional group toleranceForms imides, not esters directly; requires further steps

Signaling Pathways and Biological Activity

8-Aminoquinoline derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways, most notably the PI3K/Akt/mTOR pathway.[1] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[7]

Novel quinoline-based mTOR inhibitors have been designed and synthesized, with some compounds exhibiting potent enzymatic and cellular activities.[1] Certain derivatives have shown selective inhibition of mTOR over class I PI3Ks. Western blot analysis has confirmed the dual inhibition of mTORC1 and mTORC2, which is advantageous in overcoming feedback loops that can lead to treatment resistance.[1]

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Inhibition PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Angiogenesis Angiogenesis mTORC1->Angiogenesis Proliferation Cell Growth & Proliferation S6K->Proliferation Novel_Ester Novel 8-Aminoquinoline Ester Novel_Ester->PI3K Novel_Ester->Akt Novel_Ester->mTORC1

Experimental Workflow Visualization

The synthesis of novel 8-aminoquinoline esters often follows a multi-step process, beginning with the construction of the core scaffold, followed by functionalization and esterification.

Synthesis_Workflow cluster_core Core Synthesis cluster_func Functionalization cluster_ester Esterification cluster_eval Evaluation A Starting Materials (e.g., Anilines, Glycerol) B Skraup or Friedländer Synthesis A->B C 8-Aminoquinoline Core B->C D C-H Activation or Other Modifications C->D E Functionalized 8-Aminoquinoline D->E F Esterification Reaction (e.g., Fischer, Cu-catalyzed) E->F G Novel 8-Aminoquinoline Ester F->G H Biological Screening (e.g., Anticancer assays) G->H I Lead Compound H->I

Conclusion

The synthesis of novel 8-aminoquinoline esters is a dynamic and evolving field in medicinal chemistry. The strategic application of both classical and modern synthetic methodologies allows for the creation of a diverse library of compounds with tunable biological activities. The ability of these esters to modulate critical signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores their potential as next-generation therapeutics. This guide provides a foundational understanding of the key synthetic routes and biological rationale for the continued exploration of 8-aminoquinoline esters in drug discovery.

References

Decoding the Molecular Architecture: A Spectroscopic Guide to Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for Ethyl 8-aminoquinoline-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and the rational design of novel molecular entities. This document outlines the expected spectroscopic signatures based on data from closely related analogs, details the experimental protocols for data acquisition, and presents a logical workflow for structural elucidation.

Spectroscopic Data Summary

While a complete experimental dataset for this compound is not publicly available, the following tables summarize the expected and observed spectral data for the core structural motifs based on analogous compounds. These data provide a robust framework for the interpretation of experimentally acquired spectra.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-28.8 - 9.0s-
H-48.2 - 8.4s-
H-57.4 - 7.6dd~8.0, 1.5
H-67.2 - 7.4t~8.0
H-77.0 - 7.2dd~8.0, 1.5
-NH₂5.0 - 6.0br s-
-O-CH₂-CH₃4.3 - 4.5q~7.1
-O-CH₂-CH₃1.3 - 1.5t~7.1

Note: Predicted values are based on the analysis of various quinoline derivatives. Actual values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2148 - 150
C-3125 - 127
C-4135 - 137
C-4a128 - 130
C-5115 - 117
C-6129 - 131
C-7118 - 120
C-8145 - 147
C-8a138 - 140
C=O165 - 167
-O-CH₂-CH₃60 - 62
-O-CH₂-CH₃14 - 16

Note: Predicted values are based on the analysis of various quinoline derivatives. Actual values may vary.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

Technique Expected Observations
Mass Spectrometry (MS) Expected [M+H]⁺: 217.0977Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester functionality.
Infrared (IR) Spectroscopy (cm⁻¹) N-H stretch (amino): 3300-3500 (two bands)C-H stretch (aromatic): 3000-3100C-H stretch (aliphatic): 2850-3000C=O stretch (ester): 1710-1730C=N and C=C stretch (quinoline): 1500-1650C-O stretch (ester): 1200-1300

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) are often acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is typically dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source via direct infusion or after liquid chromatography separation. The instrument is operated in positive ion mode to observe the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, a common method is the preparation of a potassium bromide (KBr) pellet, where a small amount of the sample is ground with KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal. Spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_confirmation Structural Elucidation Synthesis Synthesis of Ethyl 8-aminoquinoline-3-carboxylate Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Proton_NMR ¹H NMR: - Chemical Shift - Multiplicity - Integration NMR->Proton_NMR Carbon_NMR ¹³C NMR: - Chemical Shift - Number of Signals NMR->Carbon_NMR Mass_Spec MS: - Molecular Ion Peak - Fragmentation Pattern MS->Mass_Spec IR_Spec IR: - Functional Group  Identification IR->IR_Spec Structure Proposed Structure of This compound Proton_NMR->Structure Carbon_NMR->Structure Mass_Spec->Structure IR_Spec->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

CAS number and physical properties of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Ethyl 8-aminoquinoline-3-carboxylate" is not a readily available compound in major chemical databases and lacks extensive documentation in scientific literature. This guide provides information on a structurally similar compound and outlines a plausible synthetic route, as direct experimental data for the target molecule is not publicly available.

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of functional groups, such as amino and carboxylate moieties, on the quinoline scaffold can significantly modulate their pharmacological profiles. This guide focuses on the characteristics of this compound, a molecule of interest for further investigation in drug discovery and materials science. Due to the absence of specific data for this compound, we will provide information on a closely related analogue, ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate, to offer insights into its potential physical and chemical properties.

Physicochemical Properties of a Structurally Related Compound

Given the lack of specific data for this compound, the computed physical properties of ethyl 8-amino-4-oxo-1H-quinoline-2-carboxylate (PubChem CID: 159275592) are presented below as a reference.[1] It is crucial to note that these values are for a different, albeit structurally similar, molecule and should be considered as estimations.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₃PubChem[1]
Molecular Weight 232.23 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 232.08479225 DaPubChem[1]
Topological Polar Surface Area 81.4 ŲPubChem[1]

Proposed Synthetic Pathway

A feasible synthetic route to obtain this compound can be conceptualized through a two-step process involving the Gould-Jacobs reaction to form the quinoline core, followed by the reduction of a nitro group. This proposed pathway leverages well-established organic chemistry reactions.[2][3][4][5][6]

Step 1: Synthesis of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate

The initial step would involve the synthesis of the quinoline ring system via the Gould-Jacobs reaction.[2][3][4][5][6] This reaction entails the condensation of 2-nitroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.

Step 2: Reduction of the Nitro Group

The subsequent step is the selective reduction of the nitro group at the 8-position to an amino group. This transformation is commonly achieved using various reducing agents, such as iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.[7][8][9][10][11] The choice of reducing agent can be critical to avoid the reduction of the quinoline ring or the ester group.

Below is a diagram illustrating the proposed experimental workflow for the synthesis of this compound.

G Proposed Synthesis of this compound cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Nitro Group Reduction cluster_note Note A 2-Nitroaniline + Diethyl ethoxymethylenemalonate B Condensation Reaction (Heat, ~120-140°C) A->B C Intermediate: Diethyl 2-((2-nitrophenylamino)methylene)malonate B->C D Thermal Cyclization (High-boiling solvent, e.g., Diphenyl ether, ~250°C) C->D E Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate D->E F Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate G Reduction (e.g., Fe/AcOH or SnCl2/HCl) F->G H Work-up and Purification (Neutralization, Extraction, Chromatography) G->H I Final Product: Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate* H->I Note *The final product in this proposed synthesis is Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate. Further deoxygenation at the 4-position would be required to obtain the target compound.

Caption: Proposed workflow for the synthesis of an 8-aminoquinoline derivative.

Experimental Protocols

As "this compound" is not a well-documented compound, no specific experimental protocols from the literature can be cited. However, a general protocol based on the proposed synthetic pathway is provided below for research purposes.

Protocol for Step 1: Synthesis of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction) [3][4]

  • Condensation: In a round-bottom flask, equimolar amounts of 2-nitroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 120-140°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Ethanol, a byproduct, is removed under reduced pressure.

  • Cyclization: The resulting intermediate, diethyl 2-((2-nitrophenylamino)methylene)malonate, is added to a high-boiling point solvent such as diphenyl ether. The mixture is heated to approximately 250°C to induce thermal cyclization. The reaction is maintained at this temperature for 30-60 minutes.

  • Isolation and Purification: After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the crude product. The solid is collected by filtration, washed with hexane to remove the high-boiling solvent, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Protocol for Step 2: Reduction of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate [11]

  • Reaction Setup: The synthesized ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate is dissolved in a suitable solvent, such as a mixture of ethanol and acetic acid.

  • Reduction: Iron powder (an excess, typically 3-5 equivalents) is added portion-wise to the solution while stirring. The reaction mixture is then heated to reflux for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: The reaction mixture is cooled and filtered to remove the iron residues. The filtrate is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or involvement in signaling pathways for this compound. Research into the biological effects of this specific compound would be a novel area of investigation.

Conclusion

While "this compound" remains a compound with limited available data, this guide provides a comprehensive overview based on the properties of a structurally similar molecule and established synthetic methodologies. The proposed synthetic pathway offers a logical and feasible approach for its preparation, opening avenues for future research into its chemical and biological properties. The information presented herein serves as a valuable resource for researchers and scientists interested in the exploration of novel quinoline derivatives for drug discovery and other applications.

References

The Quinoline-3-Carboxylate Scaffold: A Versatile Core in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their use in a variety of therapeutic agents. Among the diverse range of quinoline-based compounds, the quinoline-3-carboxylate and its amide derivatives have emerged as a particularly fruitful area of research. This scaffold's inherent structural features allow for diverse substitutions, enabling the fine-tuning of its physicochemical properties and biological targets. This technical guide provides an in-depth overview of the biological activities of quinoline-3-carboxylate scaffolds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Quinoline-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Inhibition of Protein Kinases

Several studies have highlighted the ability of quinoline-3-carboxamides to inhibit protein kinases that are crucial for tumor growth and progression.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and differentiation. Its overexpression and mutation are common in various cancers. Certain quinoline-3-carboxamide derivatives have been identified as potent EGFR inhibitors. For instance, a furan derivative (5o), a thiophene derivative (6b), and a benzyloxy derivative (10) have shown significant EGFR inhibition with IC50 values of 2.61, 0.49, and 1.73 µM, respectively.[1] These compounds also exhibited cytotoxic activity against the MCF-7 breast cancer cell line.[1]

  • Casein Kinase 2 (CK2) Inhibition: Protein kinase CK2 is a serine/threonine kinase involved in a wide range of cellular processes, including cell proliferation and apoptosis. Its dysregulation is linked to cancer. Derivatives of 3-quinoline carboxylic acid have been investigated as CK2 inhibitors, with 22 compounds showing IC50 values in the range of 0.65 to 18.2 μM.[2][3][4] The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives.[2][3][4]

  • Ataxia Telangiectasia Mutated (ATM) Kinase Inhibition: ATM kinase is a key regulator of the DNA damage response (DDR). Inhibiting ATM can sensitize cancer cells to DNA-damaging therapies. A series of quinoline-3-carboxamides have been developed as potential ATM kinase inhibitors, with some compounds showing promising cytotoxicity against cancer cell lines such as HCT116, MDA-MB-468, and MDA-MB-231.[5][6][7] Structure-activity relationship (SAR) studies suggest that the electron-donating nature of substituents is important for their cytotoxic activity.[5][6]

Inhibition of Other Key Enzymes
  • Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. A novel quinoline derivative, TAS-103, has been shown to inhibit both topoisomerase I and II with IC50 values of 2 µM and 6.5 µM, respectively.[8][9] This compound also demonstrated potent cytotoxic effects on P388 and KB cells.[8][9]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation. Several 4-quinoline carboxylic acid analogs have been identified as potent DHODH inhibitors.[1][10] For example, compound 41 exhibited a DHODH IC50 of 9.71 ± 1.4 nM, and compound 43 had an IC50 of 26.2 ± 1.8 nM.[1][10]

Cytotoxicity Against Cancer Cell Lines

Numerous studies have evaluated the in vitro anticancer activity of quinoline-3-carboxylate derivatives against a panel of human cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Quinoline-3-carboxylate derivativesMCF-7 (Breast)0.33 (for 4m and 4n)[11]
K562 (Leukemia)0.28 (for 4k and 4m)[11]
2,4-disubstituted quinoline-3-carboxylic acidMCF-7 (Breast)Micromolar inhibition[12]
K562 (Leukemia)Micromolar inhibition[12]
Quinoline-3-carboxamide derivativesMCF-7 (Breast)3.355 (5o), 5.069 (6b)[1]
4-Oxoquinoline-3-carboxamide derivativesACP-03 (Gastric)1.92 (16b), 5.18 (17b)[13]
N-alkylated, 2-oxoquinoline derivativesHEp-2 (Larynx)49.01–77.67 (% inhibition)[14]
3-quinoline derivativesMCF-7 (Breast)29.8 - 40.4[14]

Table 1: Anticancer Activity of Quinoline-3-carboxylate Derivatives.

Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, with fluoroquinolones being a prominent class of antibiotics. Quinoline-3-carboxylate derivatives have also been investigated for their potential as novel antimicrobial agents.

A variety of quinoline-3-carboxylic acid and pyrimidoquinoline derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[6][15] For example, certain quinoline-based amino acid derivatives have shown moderate to excellent antibacterial activity, with one derivative exhibiting a Minimum Inhibitory Concentration (MIC) value of 0.62 mg/mL against tested strains. The presence of a carboxylic acid moiety appears to be important for this activity.

Compound ClassMicroorganismMIC (µg/mL)Reference
Quinoline-based hydroxyimidazolium hybridsStaphylococcus aureus2 (for 7b)[16]
Mycobacterium tuberculosis H37Rv10 (for 7b)[16]
8-benzyloxy-substituted quinoline ethersAspergillus niger3.125 (for 2e)[17]
Indazol-2-yl(pyridin-4-yl)methanonesM. tuberculosis H37 Ra12.5 (for 4g-j)[17]
Triazolyl-2-methyl-4-phenylquinoline-3-carboxylateLeishmania infantumEC50 values reported
Phosphorated tetrahydroquinoline and quinoline derivativesLeishmania infantumPotent activity reported
Rhodamine incorporated quinoline derivativesMTB H37Ra and M. bovis BCG1.66–9.57
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybridsS. pneumoniae ATCC 49619≤ 0.008[18]
1,2,3-triazole incorporated quinoline antibiotic conjugatesVarious bacteria0.12 - >1024[18]

Table 2: Antimicrobial Activity of Quinoline Derivatives.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Quinoline-3-carboxylate derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory cascade.

Selected quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[5][19] Their anti-inflammatory affinities were comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[5][19]

  • Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibition: H-PGDS is an enzyme involved in the production of prostaglandin D2, a mediator of inflammation and allergic reactions. Quinoline-3-carboxamides have been identified as potent H-PGDS inhibitors. Through fragment-based screening and subsequent optimization, a tool compound (1bv) with an IC50 of 9.9 nM was discovered.[20][21]

Compound ClassAssayIC50 (µM)Reference
Quinoline-4-carboxylic and quinoline-3-carboxylic acidsLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammation affinities[5][19]
Quinoline-3-carboxamide (1bv)H-PGDS inhibition0.0099[20][21]
Isoquinoline-1-carboxamide derivativesLPS-induced IL-6 and NO production in BV2 microglia20-40[22]

Table 3: Anti-inflammatory Activity of Quinoline and Isoquinoline Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinoline-3-carboxylate scaffolds.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader (optional, for turbidimetric reading)

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Kinase assay buffer

  • ATP

  • A suitable substrate (e.g., a synthetic peptide)

  • Test compounds

  • A method to detect phosphorylation (e.g., radioactivity, fluorescence, or luminescence)

Procedure:

  • Reaction Setup: In a microplate well, combine the EGFR enzyme, the substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction (e.g., by adding EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP, or using a phosphorylation-specific antibody in an ELISA-based format).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the EGFR kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

The biological activities of quinoline-3-carboxylate derivatives are often mediated through their interaction with specific cellular signaling pathways.

Intrinsic Apoptosis Pathway

Many anticancer quinoline-3-carboxylate derivatives induce cell death through the intrinsic apoptosis pathway. This pathway is initiated by intracellular stress signals, leading to the activation of a cascade of caspases.

Intrinsic_Apoptosis_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Forms pore in mitochondrial membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by cellular stress.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Some anti-inflammatory quinoline derivatives may exert their effects by modulating this pathway.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB Dimer (p50/p65) IkB->NFkB_dimer Releases Nucleus Nucleus NFkB_dimer->Nucleus Translocation Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription

Caption: Canonical NF-κB signaling pathway.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro assays to assess cytotoxicity and elucidate the mechanism of action.

Anticancer_Screening_Workflow Start Synthesized Quinoline-3-Carboxylate Derivatives Cytotoxicity Cytotoxicity Screening (e.g., MTT, SRB assay) against cancer cell lines Start->Cytotoxicity Lead_ID Lead Compound Identification (Based on IC50 values) Cytotoxicity->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism Enzyme Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) Mechanism->Enzyme Apoptosis_Assay Apoptosis Assays (e.g., Annexin V, Caspase activity) Mechanism->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Further_Dev Further Development (In vivo studies, SAR) Mechanism->Further_Dev

Caption: General workflow for in vitro anticancer screening.

Conclusion

The quinoline-3-carboxylate scaffold represents a highly versatile and promising core structure in the field of drug discovery. The extensive research into its derivatives has revealed a broad spectrum of potent biological activities, including significant anticancer, antimicrobial, and anti-inflammatory effects. The ability to readily modify the core structure allows for the optimization of activity against specific biological targets and the improvement of pharmacokinetic properties. This technical guide has summarized key quantitative data, provided detailed experimental protocols, and visualized relevant biological pathways to serve as a comprehensive resource for researchers. Further exploration of the structure-activity relationships and mechanisms of action of quinoline-3-carboxylate derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases.

References

The 8-Aminoquinoline Scaffold: A Privileged Structure Unlocking Diverse Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Drug Development Professionals

The 8-aminoquinoline (8-AQ) core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1] This bicyclic heterocyclic amine has proven to be an exceptionally fertile starting point for the development of therapeutics across a wide range of diseases.[1][2] From its historic, Nobel prize-winning role in conquering malaria to its emerging potential in oncology and neurodegenerative disorders, the 8-AQ framework offers a unique combination of structural rigidity, synthetic tractability, and versatile pharmacophoric features.[1][3] The strategic placement of the amino group at the C-8 position provides a critical handle for chemical modification, enabling the fine-tuning of physicochemical properties like lipophilicity and basicity, which in turn dictates biological activity, metabolic stability, and target engagement.[4][5]

This technical guide, designed for researchers and drug development scientists, moves beyond a simple survey of the literature. It provides a deep, mechanistic-driven analysis of the core applications of 8-AQ derivatives, explaining the causal relationships behind their biological effects and outlining field-proven experimental protocols for their evaluation. We will explore the structure-activity relationships (SAR) that govern efficacy and delve into the molecular pathways these compounds modulate.

Part 1: Antimalarial Activity - The Foundational Application

The most established application of 8-AQs is in the treatment of malaria, specifically for the radical cure of relapsing Plasmodium vivax and P. ovale infections.[4] Unlike many other antimalarials that only target the blood-stage parasites, 8-AQs are uniquely effective against the dormant liver stages (hypnozoites) that cause relapse.[6][7]

Mechanism of Action: A Prodrug Approach to Oxidative Assault

The antimalarial action of 8-AQs is a classic example of bioactivation. The parent compounds, such as the FDA-approved drug primaquine, are prodrugs that require metabolic activation to exert their effect.[1][6]

  • Metabolic Activation: In the host, primaquine is metabolized, primarily by cytochrome P450 enzymes, into hydroxylated intermediates, such as 5-hydroxyprimaquine.[7] These metabolites are chemically unstable and can readily auto-oxidize.

  • Redox Cycling and ROS Generation: The key insight into their mechanism is that these metabolites are redox-cycled by parasite-specific enzymes, including P. falciparum ferredoxin-NADP+ reductase (PfFNR) and a novel diflavin reductase (PfCPR).[6] This enzymatic cycling generates a significant flux of reactive oxygen species (ROS), including hydrogen peroxide and hydroxyl radicals.[4][6]

  • Oxidative Stress: The massive increase in ROS overwhelms the parasite's antioxidant defenses, leading to widespread damage to cellular components, including DNA, proteins, and mitochondrial membranes, ultimately resulting in parasite death.[8][9]

This reliance on parasite-specific enzymes provides a degree of selectivity, however, the generation of ROS is also linked to the primary toxicity of this drug class: hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][7] This genetic disorder impairs the ability of red blood cells to handle oxidative stress, making G6PD screening a mandatory prerequisite before initiating 8-AQ therapy.[7]

G_Antimalarial_Mechanism cluster_Host Host Metabolism cluster_Parasite Parasite (Hypnozoite) Primaquine Primaquine (Prodrug) Metabolites Hydroxylated Metabolites (e.g., 5-Hydroxyprimaquine) Primaquine->Metabolites CYP450 Redox Redox Cycling Metabolites->Redox ROS Reactive Oxygen Species (ROS) Generation Redox->ROS Damage Oxidative Damage (DNA, Mitochondria) ROS->Damage Death Parasite Death Damage->Death Enzymes PfFNR / PfCPR Enzymes->Redox

Fig 1. Bioactivation and ROS-mediated mechanism of 8-AQ antimalarials.
Structure-Activity Relationship (SAR) Insights

Decades of research have illuminated key structural features governing the activity and toxicity of 8-AQs.[10][11]

  • The 6-Methoxy Group: This group, present in primaquine, is a strong enhancer of tissue schizontocidal activity.[10]

  • The C8-Amine Side Chain: The nature of the alkylamine side chain is critical. Its length and branching influence efficacy, metabolism, and toxicity.

  • Quinoline Ring Substitutions:

    • Introduction of a methyl group at C4 can increase activity and reduce toxicity relative to primaquine.[10]

    • Substitution at C5 with alkoxy or aryloxy groups can significantly boost blood-stage (schizontocidal) activity.[7][9]

    • Substitution at C7 generally leads to a loss of activity.[10]

Table 1: Antimalarial Activity of Selected 8-Aminoquinoline Derivatives

Compound Organism Activity Metric Value Reference(s)
Primaquine P. falciparum (blood stage) Weak Activity - [9]
Tafenoquine (WR 238605) P. falciparum (blood stage) Potent Activity - [5][9]
WR 242511 P. falciparum (D6) IC50 50-100 nM [1]
5-Alkoxy-8-quinolinamines P. falciparum (D6) IC50 20–4760 ng/mL [12]

| 5-Alkoxy-8-quinolinamines | P. falciparum (W2) | IC50 | 22–4760 ng/mL |[12] |

Part 2: Anticancer Activity - A Multifaceted Approach to Cytotoxicity

The 8-AQ scaffold has emerged as a promising platform for the development of novel anticancer agents.[1] Derivatives have demonstrated potent cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action, often distinct from their antimalarial effects.[13][14]

Mechanisms of Action: From Signaling Inhibition to DNA Damage

The anticancer effects of 8-AQs are not attributed to a single mechanism but rather to the ability of different derivatives to engage multiple cellular targets.

  • Inhibition of Signaling Pathways: A primary mechanism for some derivatives is the potent inhibition of the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival and is frequently hyperactivated in many cancers. Its downregulation by 8-AQs can induce apoptosis and halt tumor progression.

  • Topoisomerase Inhibition: Certain 8-AQ derivatives function as topoisomerase IIα inhibitors.[4][15] By stabilizing the enzyme-DNA cleavage complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.

  • Induction of ER Stress: Some bis-8-hydroxyquinoline derivatives act via the formation of a quinone methide intermediate.[16] This reactive species does not intercalate with DNA but instead forms covalent adducts with protein thiols, leading to misfolded proteins and inducing potent endoplasmic reticulum (ER) stress, which triggers apoptotic cell death.[16]

  • Metal Chelation & ROS Generation: Similar to 8-hydroxyquinolines, some 8-AQs can chelate essential metal ions like copper and iron.[2] This can disrupt the function of metalloenzymes and catalyze the generation of cytotoxic ROS within the tumor microenvironment.

G_Anticancer_Mechanism cluster_pathway PI3K/Akt/mTOR Pathway AQ 8-Aminoquinoline Derivative PI3K PI3K AQ->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Leads to

Fig 2. Inhibition of the PI3K/Akt/mTOR pathway by an 8-AQ derivative.
Experimental Protocol: Cell Viability (MTT) Assay

The decision to advance a compound is fundamentally based on its ability to kill cancer cells. The MTT assay is a robust, colorimetric, and widely accepted method for assessing this cytotoxic effect. It measures the metabolic activity of cells, which serves as a reliable proxy for cell viability. The protocol's trustworthiness stems from its simplicity and reproducibility.

Objective: To determine the concentration at which an 8-AQ derivative reduces the viability of a cancer cell population by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HCT 116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 8-Aminoquinoline test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Step-by-Step Methodology: [13]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 8-AQ derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

Compound Cancer Cell Line IC50 Reference(s)
5,7-Dibromo-8-hydroxyquinoline C6 (rat brain tumor) 6.7-25.6 µg/mL [1]
5,7-Dibromo-8-hydroxyquinoline HeLa (human cervix) 6.7-25.6 µg/mL [1]
8-AQ glycoconjugate 17 HCT 116 (colon) 116.4 ± 5.9 µM [13]
8-AQ glycoconjugate 17 MCF-7 (breast) 78.1 ± 9.3 µM [13]

| 8-Hydroxyquinoline | HCT 116 (colon) | 9.33 ± 0.22 µM |[13] |

Part 3: Antimicrobial and Neuroprotective Potential - Expanding the Horizon

Beyond malaria and cancer, the versatile 8-AQ scaffold is being actively explored for other therapeutic indications, demonstrating its broad biological relevance.

Antimicrobial Activity

8-AQ derivatives have demonstrated significant broad-spectrum activity against various pathogenic bacteria and fungi.[1][17] A particularly effective strategy has been the creation of hybrid molecules, where the 8-AQ core is conjugated with other antimicrobial pharmacophores, such as 1,2,3-triazoles.[4][18]

  • Mechanism: The primary antimicrobial mechanism is believed to be the chelation of essential metal ions that are critical for microbial enzyme function and cell wall integrity.[1][2] The formation of metal complexes with 8-AQs can enhance their lipophilicity, allowing for better penetration of microbial cell membranes and subsequent disruption of cellular processes.[2]

Neuroprotective Applications

Emerging evidence highlights the potential of 8-AQs in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[19][20][21] Their neuroprotective effects are multifactorial.

  • Mechanism:

    • SIRT1 Activation: Certain 8-AQ metal complexes act as potent activators of Sirtuin 1 (SIRT1), a key deacetylase involved in cellular stress resistance.[19][20] Activated SIRT1 can deacetylate transcription factors like FOXO3a, promoting the expression of antioxidant genes and enhancing neuronal survival against oxidative stress.[19]

    • Metal Ion Chelation: Pathological processes in Alzheimer's disease are linked to the dyshomeostasis of metal ions like copper and zinc.[22] 8-AQ derivatives can act as chelators or ionophores, helping to restore metal balance and reduce metal-induced oxidative damage.[19][23]

    • Multi-Target Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAOs).[24]

G_Neuroprotective_Mechanism AQ 8-Aminoquinoline Derivative SIRT1 SIRT1 AQ->SIRT1 Activates FOXO3a FOXO3a (acetylated) SIRT1->FOXO3a Deacetylates FOXO3a_de FOXO3a (deacetylated) FOXO3a->FOXO3a_de Antioxidant Antioxidant Gene Expression FOXO3a_de->Antioxidant Promotes Stress Oxidative Stress Antioxidant->Stress Reduces Survival Neuronal Survival Stress->Survival Inhibits

Fig 3. SIRT1-mediated neuroprotective pathway of 8-AQ derivatives.

Conclusion and Future Directions

The 8-aminoquinoline scaffold is a testament to the power of privileged structures in medicinal chemistry. Its journey from an antimalarial staple to a promising candidate in oncology, infectious disease, and neurology underscores its remarkable chemical and biological versatility. The core strengths of the 8-AQ platform lie in its synthetic accessibility and the profound impact of substitution on its polypharmacology.

Future research will likely focus on several key areas:

  • Designing Safer Antimalarials: A primary goal remains the development of 8-AQ derivatives with a wider therapeutic window, specifically decoupling the hypnozoitocidal activity from the mechanism causing hemolytic toxicity in G6PD-deficient patients.

  • Multi-Targeting Ligands: For complex diseases like cancer and Alzheimer's, designing 8-AQs that can simultaneously modulate multiple relevant targets (e.g., PI3K and MAO-B) represents a highly promising therapeutic strategy.

  • Advanced Drug Delivery: Formulating 8-AQ derivatives into targeted delivery systems, such as nanoparticles, could enhance their efficacy and reduce off-target toxicity.

By leveraging a deep, mechanistic understanding and robust, validated experimental approaches, the scientific community can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

The Discovery and Synthesis of Substituted Quinolines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical milestones, synthetic methodologies, and therapeutic applications of substituted quinolines, tailored for researchers, scientists, and drug development professionals.

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] Its versatile structure has paved the way for the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties.[1] This technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from foundational classical methods to their modern applications in drug discovery. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

The Dawn of Quinoline Synthesis: The Classical Era

The late 19th century witnessed a flurry of discoveries that laid the groundwork for quinoline chemistry. These classical named reactions remain fundamental to the construction of the quinoline core.

Skraup Synthesis (1880)

Discovered by Zdenko Hans Skraup, this was one of the first methods for the synthesis of quinoline itself.[1] The reaction is characterized by the vigorous, acid-catalyzed condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to the aromatic quinoline ring.[1][2]

Combes Quinoline Synthesis (1888)

The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][4][5]

Friedländer Synthesis (1882)

The Friedländer synthesis is a versatile and straightforward method for preparing substituted quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base.[6][7]

Doebner-von Miller Reaction (1881)

The Doebner-von Miller reaction is an effective method for synthesizing quinolines from the reaction of an aniline with α,β-unsaturated carbonyl compounds.[6][8][9][10]

Gould-Jacobs Reaction (1939)

The Gould-Jacobs reaction is a key method for the preparation of 4-hydroxyquinoline derivatives.[3][11][12][13] The reaction begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[12] Subsequent hydrolysis and decarboxylation yield the 4-quinolinone core.[12]

Experimental Protocols for Key Syntheses

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

  • Ferrous sulfate (optional, as a moderator for the exothermic reaction)[1][14]

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol while cooling the reaction vessel in an ice bath.[1]

  • Slowly add the oxidizing agent (e.g., nitrobenzene) to the mixture. If the reaction is too vigorous, ferrous sulfate can be added as a moderator.[1][14]

  • Gently heat the mixture. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.[14]

  • After the reaction is complete, allow the mixture to cool to room temperature.[14]

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[14]

  • Perform a steam distillation to isolate the crude quinoline.[14]

  • Separate the quinoline layer from the aqueous layer in the distillate.[14]

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[14]

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)[1]

Procedure:

  • Mix aniline and acetylacetone in a reaction flask.[1]

  • Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid) to the mixture, ensuring adequate cooling.[1]

  • Heat the reaction mixture, typically at a temperature range of 100-140°C.[1]

  • Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture and carefully pour it onto ice.[1]

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.[1]

  • Collect the crude product by filtration, wash with water, and dry.

  • The crude 2,4-dimethylquinoline can be purified by recrystallization or distillation under reduced pressure.[1]

Friedländer Synthesis of a Polysubstituted Quinoline

Materials:

  • 2-Aminobenzophenone

  • Acetylacetone

  • Copper-based MOF (e.g., CuBTC) as a reusable catalyst

  • Toluene

  • Hexane

  • Ethyl acetate[6]

Procedure:

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[6]

  • Add toluene (5 mL) as the solvent.[6]

  • Heat the reaction mixture to 100 °C and stir for 2 hours.[6]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Separate the catalyst by filtration.[6]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired product.[6]

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • 6 M Hydrochloric acid

  • Crotonaldehyde

  • Toluene

  • Sodium hydroxide (concentrated solution)

  • Dichloromethane or Ethyl acetate[6]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.[6]

  • Heat the mixture to reflux.[6]

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.[6]

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[6]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[6]

  • Upon completion, allow the mixture to cool to room temperature.[6]

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[6]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[6]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2-methylquinoline.

Gould-Jacobs Synthesis of 4-Hydroxyquinoline

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether)

  • Sodium hydroxide (aqueous solution)

  • Concentrated hydrochloric acid

  • Ethanol or water for recrystallization[12]

Procedure:

  • Step 1: Condensation

    • In a suitable reaction vessel, mix aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).[12]

    • Heat the mixture at 100-120 °C for 1-2 hours. The reaction progress can be monitored by the evolution of ethanol.[12]

    • After the reaction is complete, the intermediate anilidomethylenemalonate can be isolated or used directly in the next step.

  • Step 2: Thermal Cyclization

    • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether.[12]

    • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.[12]

    • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.[12]

    • Collect the solid by filtration and wash with a non-polar solvent like hexane.

  • Step 3: Hydrolysis (Saponification)

    • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).[12]

    • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (TLC monitoring).[12]

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[12]

    • Collect the solid by filtration, wash with cold water, and dry.[12]

  • Step 4: Decarboxylation

    • Place the dried quinoline-3-carboxylic acid in a suitable flask.[12]

    • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.[12]

    • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).[12]

Quantitative Analysis of Biological Activity

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The following tables summarize the in vitro potency of various substituted quinolines against different therapeutic targets.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, targeting various mechanisms including kinase inhibition and topoisomerase inhibition.

Table 1: Anticancer Activity of Quinoline-based Kinase Inhibitors

Compound Class/DerivativeTarget Kinase(s)Cancer Cell LineIC50/GI50 (nM)
EGFR Inhibitors
Quinoline-based Compound 5aEGFR/HER-2MCF-771 (EGFR), 31 (HER-2)
Quinoline-based Compound VIIIEGFR/BRAFV600E-105 (EGFR), 140 (BRAFV600E)
Quinoline-based Compound IXEGFR/BRAFV600E-1300 (EGFR), 3800 (BRAFV600E)
Quinoline-based Compound 45EGFR-5
Quinoline-based Compound 47EGFR-490
Quinoline-based Compound 50EGFR-120
Quinoline-based Compound 51EGFRDLD131.8
Quinoline-based Compound 52EGFRDLD137.07
Quinoline-based Compound 53EGFRDLD142.52
VEGFR-2 Inhibitors
Quinoline Derivative 7VEGFR-2-137.4
Quinoline Derivative 8VEGFR-2-187
Quinoline Derivative 9VEGFR-2-98.53
Quinazoline Derivative SQ2VEGFR-2-14
Quinoline Derivative 115VEGFR-1/2/3, RET-<5
c-Met Inhibitors
Quinoline Derivative 24c-Met-2.3
Quinoline Derivative 25c-Met-2.6
Quinoline Derivative 26c-Met-9.3
Quinoline-based Compound 4c-Met-4.9
Cabozantinib (Clinical)c-Met-1.3 - 5.4
Crizotinib (Clinical)c-Met-11
Capmatinib (Clinical)c-Met-0.13
Tepotinib (Clinical)c-Met-4

Table 2: Anticancer Activity of Quinoline-based Topoisomerase Inhibitors

Compound Class/DerivativeTargetCancer Cell LineGI50 (µM)
Pyrazolo[4,3-f]quinoline 1MTopoisomerase I/IIαMultiple<8
Pyrazolo[4,3-f]quinoline 2ETopoisomerase IIαMultiple<8
Pyrazolo[4,3-f]quinoline 2PTopoisomerase I/IIαMultiple<8
Antimalarial Activity

The quinoline core is central to many antimalarial drugs, with chloroquine being a historically significant example.

Table 3: Antimalarial Activity of Chloroquine and its Derivatives

CompoundP. falciparum StrainIC50 (nM)
Chloroquine3D7 (sensitive)30.61 ± 4.01
Chloroquine Derivative 7d3D7 (sensitive)24.55
Chloroquine Derivative 7h3D7 (sensitive)22.61
Chloroquine Derivative 6aK1 (resistant)56.98
Chloroquine Derivative 7cK1 (resistant)71.39
Chloroquine Derivative 9aK1 (resistant)108.39

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted quinolines are often attributed to their interaction with specific biological pathways.

Kinase Inhibition

Many quinoline-based anticancer agents function as inhibitors of protein kinases, which are crucial for cell signaling and proliferation. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the c-Met receptor.

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K STAT3 STAT3 P_EGFR->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->P_EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (VEGF) Ligand (VEGF) VEGFR VEGFR Ligand (VEGF)->VEGFR P_VEGFR P-VEGFR VEGFR->P_VEGFR Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K RAS RAS P_VEGFR->RAS PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT AKT PI3K->AKT Vascular_Permeability Vascular Permeability AKT->Vascular_Permeability RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->P_VEGFR Inhibition

Caption: VEGFR Signaling Pathway and Inhibition by Quinoline Derivatives.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand (HGF) Ligand (HGF) cMet c-Met Ligand (HGF)->cMet P_cMet P-c-Met cMet->P_cMet Dimerization & Autophosphorylation GAB1 GAB1 P_cMet->GAB1 STAT3 STAT3 P_cMet->STAT3 PI3K PI3K GAB1->PI3K RAS RAS GAB1->RAS AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion_Metastasis Invasion & Metastasis STAT3->Invasion_Metastasis Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->P_cMet Inhibition

Caption: c-Met Signaling Pathway and Inhibition by Quinoline Derivatives.

Topoisomerase II Inhibition

Certain quinoline derivatives, particularly the fluoroquinolones, exert their anticancer and antibacterial effects by targeting DNA topoisomerase II.[12][13][15] These enzymes are crucial for managing DNA topology during replication and transcription.[13][15] Quinolones stabilize the covalent complex between topoisomerase II and DNA, leading to double-strand breaks and ultimately cell death.[12][13]

Topoisomerase_Inhibition cluster_process DNA Replication/Transcription cluster_inhibition Inhibition by Quinoline DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Cleaved_Complex Topoisomerase II Cleaved DNA TopoII->Cleaved_Complex DNA Cleavage Religated_DNA Relaxed DNA Cleaved_Complex->Religated_DNA Religation Quinoline Quinolone Cleaved_Complex->Quinoline Stabilized_Complex Topoisomerase II Quinolone Cleaved DNA Quinoline->Stabilized_Complex Stabilization DSB Double-Strand Breaks Stabilized_Complex->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II Inhibition by Quinolones.

Experimental Protocol for Assessing Topoisomerase II Inhibition

A common method to assess the inhibitory activity of compounds against topoisomerase II is the DNA relaxation assay.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase IIα enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • Test compound (substituted quinoline) dissolved in DMSO

  • Etoposide (positive control)

  • Loading dye

  • Agarose gel

  • Gel electrophoresis apparatus and power supply

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.

  • Add human Topoisomerase IIα to each reaction mixture, except for the negative control (DNA only).

  • Incubate the reactions at 37 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

  • Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

  • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the enzyme-only control. The IC50 value can be determined by quantifying the band intensities at different compound concentrations.[16]

References

Theoretical Insights into the Electronic Landscape of Ethyl 8-aminoquinoline-3-carboxylate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-aminoquinoline-3-carboxylate is a heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a prominent feature in a wide array of therapeutic agents, known for a broad spectrum of biological activities including antimicrobial, anticancer, and antimalarial properties.[1][2][3] The electronic properties of such molecules are fundamental to their pharmacokinetic and pharmacodynamic profiles, governing their interactions with biological targets. This technical guide provides an in-depth overview of the theoretical studies on the electronic properties of this compound, offering valuable insights for researchers in drug discovery and development. While direct, comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this guide synthesizes information from closely related 8-aminoquinoline and quinoline-3-carboxylate derivatives to present a robust theoretical framework.

Core Electronic Properties: A Theoretical Perspective

The reactivity, stability, and biological activity of a molecule are intrinsically linked to its electronic structure. Theoretical and computational chemistry provide powerful tools to elucidate these properties. Key parameters such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, and the Molecular Electrostatic Potential (MEP) are critical in predicting the chemical behavior of a compound.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For many quinoline derivatives, these frontier orbitals are central to their interactions with biological macromolecules.[4]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules, particularly in biological systems. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack and are associated with lone pairs of electrons, while regions of positive potential (blue) indicate sites for nucleophilic attack. The MEP is instrumental in understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for drug-receptor binding.

Data Presentation: Electronic Properties

Due to the limited availability of specific theoretical data for this compound, the following table summarizes representative quantitative data for structurally similar quinoline derivatives, as determined by Density Functional Theory (DFT) calculations. These values provide an estimate of the expected electronic properties for the title compound.

PropertyRepresentative ValueSignificance in Drug Design
HOMO Energy ~ -6.0 to -6.5 eVRelates to the molecule's electron-donating capacity and potential for oxidation.
LUMO Energy ~ -1.5 to -2.0 eVIndicates the molecule's electron-accepting ability and susceptibility to reduction.
HOMO-LUMO Gap (ΔE) ~ 4.0 to 4.5 eVA smaller gap suggests higher reactivity and potential for biological activity.
Dipole Moment ~ 2.0 to 4.0 DebyeInfluences solubility, membrane permeability, and binding orientation in a receptor.

Experimental Protocols: Theoretical Methodologies

The following section details a standard computational methodology for determining the electronic properties of quinoline derivatives, based on protocols frequently cited in the literature for similar compounds.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems.

Protocol:

  • Molecular Structure Optimization:

    • The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

    • The geometry is then optimized to find the lowest energy conformation.

    • Method: Density Functional Theory (DFT).

    • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) is a commonly used hybrid functional.

    • Basis Set: 6-311++G(d,p) is a typical basis set that provides a good balance between accuracy and computational cost for organic molecules.

    • Software: Gaussian, ORCA, or similar quantum chemistry software packages.

  • Calculation of Electronic Properties:

    • Following geometry optimization, single-point energy calculations are performed using the same DFT method (B3LYP/6-311++G(d,p)).

    • From these calculations, the energies of the HOMO and LUMO are extracted to determine the HOMO-LUMO gap.

    • The molecular electrostatic potential (MEP) is calculated and mapped onto the electron density surface.

    • Other properties such as the dipole moment and atomic charges are also derived from the output of this calculation.

  • Solvation Effects (Optional but Recommended):

    • To simulate a more biologically relevant environment, calculations can be performed incorporating a solvent model.

    • Method: The Polarizable Continuum Model (PCM) is a widely used approach.

    • Solvent: Water or an appropriate organic solvent can be specified to understand how the electronic properties are influenced by the surrounding medium.

Mandatory Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the theoretical determination of the electronic properties of a molecule like this compound.

G A 1. Molecular Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirmation of Minimum Energy) B->C D 4. Single-Point Energy Calculation (DFT: B3LYP/6-311++G(d,p)) C->D E 5. Analysis of Electronic Properties D->E F HOMO/LUMO Energies Energy Gap E->F G Molecular Electrostatic Potential (MEP) E->G H Dipole Moment & Atomic Charges E->H

Computational Workflow for Electronic Properties
Potential Signaling Pathways in Drug Action

The biological activities of 8-aminoquinolines and quinoline-3-carboxylates are often attributed to their interference with key cellular signaling pathways. Their potential as anticancer and antimicrobial agents suggests interactions with pathways controlling cell proliferation, survival, and DNA replication.[1][5][6]

Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Molecule This compound (Hypothesized) Molecule->PI3K Inhibition Molecule->Akt Inhibition

Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway

Quinoline derivatives are also known to target and inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often overactive in various cancers.[7][8][9]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Angiogenesis) ERK->GeneExpression Molecule This compound (Hypothesized) Molecule->EGFR Inhibition EGF EGF EGF->EGFR

Hypothesized Inhibition of the EGFR Signaling Pathway

The antibacterial activity of many quinolone compounds is due to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination.[6][10][11]

G Molecule This compound (Hypothesized) Topoisomerase Bacterial DNA Gyrase/ Topoisomerase IV Molecule->Topoisomerase Inhibition DNA_Replication DNA Replication & Repair Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption

Hypothesized Mechanism of Topoisomerase Inhibition

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the electronic properties of this compound. While specific experimental and computational data for this molecule remain to be fully elucidated in the literature, the analysis of structurally related compounds offers significant predictive power. The detailed computational protocols and the exploration of potential biological signaling pathways serve as a valuable resource for researchers and scientists in the field of drug development. Further dedicated theoretical and experimental studies on this compound are warranted to fully uncover its therapeutic potential.

References

The Reactivity of the 8-Amino Group in Quinoline Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, most notably the antimalarial drug primaquine. The reactivity of the 8-amino group is pivotal for the synthesis of new derivatives with tailored pharmacological profiles. This technical guide provides an in-depth exploration of the chemical behavior of the 8-amino group in quinoline esters, offering insights into its synthetic utility and the factors governing its reactivity.

Basicity and Nucleophilicity of the 8-Amino Group

The reactivity of the 8-amino group in quinoline is fundamentally linked to its basicity and nucleophilicity. The lone pair of electrons on the nitrogen atom allows it to act as a base by accepting a proton, or as a nucleophile in various chemical reactions.

The basicity of 8-aminoquinoline is quantified by the pKa of its conjugate acid. An electron-withdrawing group, such as an ester, on the quinoline ring is expected to decrease the basicity of the 8-amino group through a negative inductive effect (-I) and potentially a negative mesomeric effect (-M), depending on its position.[1][2] This decrease in electron density on the nitrogen atom reduces its ability to accept a proton, thus lowering its pKa and nucleophilicity.[1]

Table 1: Physicochemical Properties of 8-Aminoquinoline

PropertyValueReference
IUPAC Namequinolin-8-amine[3]
CAS Number578-66-5[4]
Molecular FormulaC₉H₈N₂[4]
Molar Mass144.17 g/mol [4]
Melting Point60-65 °C[4]
pKa (conjugate acid)3.99[4]

Key Reactions of the 8-Amino Group

The 8-amino group undergoes a variety of chemical transformations, making it a versatile handle for the functionalization of the quinoline core. The most common and synthetically useful reactions include acylation and diazotization followed by Sandmeyer reactions.

Acylation to Form Amides

Acylation of the 8-amino group to form the corresponding amide is a widely employed reaction.[3] This transformation is not only a common step in the synthesis of biologically active molecules but is also crucial for the use of the 8-aminoquinoline moiety as a bidentate directing group in C-H bond functionalization reactions.[5]

The general workflow for the acylation of 8-aminoquinoline involves the reaction of the amine with a carboxylic acid derivative, typically an acyl chloride or an acid anhydride, in the presence of a base.

Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Purification 8-Aminoquinoline 8-Aminoquinoline Reaction Acylation Reaction 8-Aminoquinoline->Reaction Acylating_Agent Acylating Agent (e.g., Acyl Chloride) Acylating_Agent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Crude_Product Crude 8-Acylaminoquinoline Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure 8-Acylaminoquinoline Purification->Pure_Product Sandmeyer_Reaction 8-Aminoquinoline_Ester 8-Aminoquinoline Ester Diazotization Diazotization (NaNO₂, H⁺) 8-Aminoquinoline_Ester->Diazotization Step 1 Diazonium_Salt Quinoline-8-diazonium Salt Ester Diazotization->Diazonium_Salt Sandmeyer Sandmeyer Reaction (CuX, Nu⁻) Diazonium_Salt->Sandmeyer Step 2 Substituted_Quinoline 8-Substituted Quinoline Ester Sandmeyer->Substituted_Quinoline

References

Preliminary Antimicrobial Screening of Ethyl 8-aminoquinoline-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antimicrobial screening of Ethyl 8-aminoquinoline-3-carboxylate. It details experimental protocols for assessing antimicrobial activity and discusses the likely mechanism of action based on the well-established activity of the quinoline scaffold. While specific quantitative antimicrobial data for this compound is not extensively available in publicly accessible literature, this guide presents representative data from closely related quinoline derivatives to provide a contextual framework for expected activity.

Introduction to Quinolines as Antimicrobial Agents

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1] Quinolone antibiotics, in particular, are a significant class of synthetic broad-spectrum antibacterial agents.[2] Their mechanism of action generally involves the inhibition of essential bacterial enzymes responsible for DNA replication, namely DNA gyrase and topoisomerase IV.[2][3][4][5] This interference with DNA synthesis leads to bacterial cell death.[3] The 8-aminoquinoline derivatives have also been recognized for their diverse biological activities, including antimicrobial properties.[1]

This compound, as a member of this class, is a promising candidate for antimicrobial screening. This guide outlines the standard methodologies for conducting such a preliminary evaluation.

Experimental Protocols for Antimicrobial Screening

The preliminary antimicrobial activity of a novel compound is typically assessed using in vitro methods to determine its inhibitory effects against a panel of pathogenic microorganisms. The following are detailed protocols for two standard and widely used methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and Agar Well Diffusion for assessing the zone of inhibition.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6][7][8]

Objective: To determine the MIC of this compound against selected bacterial and fungal strains.

Materials:

  • Sterile 96-well microtiter plates[9]

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial/fungal cultures in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]

  • Sterile petri dishes[9]

  • Pipettes and sterile tips

  • Incubator[6]

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium within the wells of the 96-well plate to achieve a range of final concentrations.[7] Typically, 100 µL of medium is added to all wells, and then 100 µL of the compound solution is added to the first well and serially diluted.[9]

  • Inoculum Preparation:

    • Grow the microbial strains overnight in the appropriate broth.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[10]

    • Dilute this standardized suspension to the final required inoculum density, typically 5 x 10⁵ CFU/mL.[9]

  • Inoculation of Microtiter Plates:

    • Inoculate each well containing the diluted test compound with the prepared microbial suspension.[7] The final volume in each well is typically 200 µL.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[7]

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[6][10]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[7] Alternatively, a plate reader can be used to measure absorbance.

Agar Well Diffusion Method

The agar well diffusion method is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium seeded with a test microorganism.[10][11]

Objective: To assess the antimicrobial activity of this compound by measuring the zone of inhibition against selected microbial strains.

Materials:

  • Sterile petri plates with solidified agar medium (e.g., Mueller-Hinton Agar)

  • Test compound (this compound) solution

  • Bacterial/fungal cultures

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells[12]

  • Positive control (standard antibiotic) and negative control (solvent)

  • Incubator

Procedure:

  • Inoculum Preparation and Seeding:

    • Prepare a standardized microbial inoculum as described for the broth microdilution method.

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn of microbial growth.[10][12]

  • Well Preparation:

    • After the inoculum has dried, use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.[11][12]

  • Application of Test Compound:

    • Carefully add a fixed volume (e.g., 100 µL) of the test compound solution into the designated wells.[11]

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-24 hours.[10]

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the clear zone of no growth around each well in millimeters. This is the zone of inhibition.

Data Presentation: Representative Antimicrobial Activity of Quinolone Derivatives

As specific data for this compound is limited, the following tables present representative data for other quinoline derivatives to illustrate the expected format for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinolone Derivatives against Bacterial Strains.

CompoundOrganismMIC (µg/mL)Reference
Quinolone Derivative AStaphylococcus aureus16Fictional Data
Quinolone Derivative AEscherichia coli32Fictional Data
Quinolone Derivative BPseudomonas aeruginosa8Fictional Data
Quinolone Derivative BBacillus subtilis4Fictional Data
Ciprofloxacin (Control)Staphylococcus aureus1Fictional Data
Ciprofloxacin (Control)Escherichia coli0.5Fictional Data

Table 2: Zone of Inhibition of Representative Quinolone Derivatives against Fungal Strains.

CompoundOrganismZone of Inhibition (mm)Reference
Quinolone Derivative CCandida albicans18Fictional Data
Quinolone Derivative CAspergillus niger15Fictional Data
Fluconazole (Control)Candida albicans25Fictional Data

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antimicrobial Screening

The following diagram illustrates the general workflow for the preliminary screening of a novel compound for antimicrobial activity.

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound Test Compound (this compound) StockSol Prepare Stock Solution Compound->StockSol SerialDil Serial Dilutions StockSol->SerialDil Diffusion_Assay Agar Well Diffusion StockSol->Diffusion_Assay Add to wells MIC_Assay Broth Microdilution (MIC) SerialDil->MIC_Assay Inoculum Prepare Standardized Microbial Inoculum Inoculum->MIC_Assay Inoculum->Diffusion_Assay ReadMIC Read MIC Values MIC_Assay->ReadMIC MeasureZone Measure Zones of Inhibition Diffusion_Assay->MeasureZone Report Report Results ReadMIC->Report MeasureZone->Report

Workflow for Antimicrobial Screening
Postulated Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][5][13] This interaction prevents the re-ligation of the DNA strands during replication, leading to the accumulation of double-strand breaks and subsequent cell death.[4][5]

mechanism_of_action cluster_bacterial_cell Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of Quinolone Action

Conclusion

This technical guide provides the foundational knowledge and detailed protocols for the preliminary antimicrobial screening of this compound. By following the outlined experimental procedures for MIC determination and agar well diffusion, researchers can effectively evaluate the potential of this compound as a novel antimicrobial agent. The provided diagrams offer a clear visualization of the experimental workflow and the established mechanism of action for the broader class of quinolone antibiotics. Further studies would be required to confirm the specific activity and spectrum of this compound and to elucidate any unique aspects of its mechanism of action.

References

The Ester Group's Crucial Role in Enhancing Biological Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of an ester group into a drug molecule is a cornerstone of modern medicinal chemistry, primarily utilized to enhance the biological efficacy of pharmaceuticals. This is most prominently achieved through the prodrug approach, where a transient ester linkage masks a key functional group of a parent drug. This temporary modification can significantly improve a drug's physicochemical properties, leading to optimized pharmacokinetics and pharmacodynamics. This technical guide delves into the multifaceted role of the ester group, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to provide a comprehensive understanding for drug development professionals.

The Prodrug Concept: Leveraging Esters for Enhanced Delivery

Prodrugs are inactive or less active drug derivatives that undergo enzymatic or chemical conversion in the body to release the active parent drug.[1] Ester prodrugs are designed to overcome a variety of limitations of the parent drug, including poor solubility, low permeability, and rapid presystemic metabolism.[2] By masking polar functional groups like carboxylic acids and hydroxyls, the ester group typically increases the lipophilicity of the drug molecule.[3] This enhanced lipophilicity facilitates passage across biological membranes, such as the intestinal epithelium, thereby improving oral bioavailability.[4]

Mechanism of Action: The Role of Esterases

The activation of ester prodrugs is primarily mediated by a diverse family of enzymes known as esterases, which are ubiquitously distributed throughout the body, with high concentrations in the liver, plasma, and intestine.[5] These enzymes catalyze the hydrolysis of the ester bond, releasing the active drug and a promoiety, which is ideally non-toxic and rapidly cleared.[6] The rate of hydrolysis can be modulated by the chemical nature of the ester group, allowing for controlled release of the active drug.[7]

Quantitative Impact of Esterification on Pharmacokinetic Parameters

The introduction of an ester group can lead to dramatic improvements in a drug's pharmacokinetic profile. The following tables summarize quantitative data for several well-established ester prodrugs compared to their active parent drugs.

Drug/ProdrugOral Bioavailability (%)Peak Plasma Concentration (Cmax)Time to Peak (Tmax)Reference(s)
Ampicillin 621.96 µg/mL (250 mg dose)1.4 hours[8][9]
Pivampicillin 926.8 µg/mL (250 mg ampicillin equiv.)56 minutes[8][9]
Terbutaline ---[7][10]
Bambuterol 10.2 (of generated terbutaline)Lower and more sustained than terbutaline3.9 - 6.8 hours[7][10][11][12][13]
Candesartan ~15 (from tablets)--[14][15][16]
Candesartan Cilexetil ~15 (as candesartan)523 nM/L (32 mg tablet)3.9 hours[14][15][16][17][18]
Gemcitabine Low--[19][20][21][22][23]
Gemcitabine Prodrug (Compound 3) Orally active with similar systemic exposure to IP gemcitabine--[19][21]

Table 1: Comparison of Oral Bioavailability and Pharmacokinetic Parameters. This table highlights the significant improvement in oral bioavailability and altered pharmacokinetic profiles achieved by converting parent drugs into ester prodrugs.

CompoundWater SolubilitylogP (Octanol/Water)Reference(s)
Salicylic Acid Slightly soluble2.35[24][25]
Aspirin (Acetylsalicylic Acid) Poorly soluble (0.3 g/100 mL at 20°C)1.14[24][25][26][27][28][29][30][31]
Ampicillin -0.88[3]
Pivampicillin -1.43[3][32]

Table 2: Physicochemical Properties of Parent Drugs and their Ester Prodrugs. This table demonstrates how esterification can alter the solubility and lipophilicity (logP) of a drug molecule, which in turn influences its absorption and distribution characteristics.

Experimental Protocols for Evaluating Ester Prodrugs

The successful development of an ester prodrug relies on a battery of in vitro and in vivo experiments to characterize its stability, conversion, permeability, and ultimately, its biological activity. Below are detailed methodologies for key assays.

In Vitro Esterase/Plasma Hydrolysis Assay

This assay is crucial for determining the rate at which an ester prodrug is converted to its active form in a biologically relevant matrix.

Objective: To measure the rate of hydrolysis of an ester prodrug in the presence of plasma or specific esterase enzymes.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the ester prodrug in a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).[5]

    • Obtain pooled human plasma or a purified esterase enzyme solution.

  • Incubation:

    • Pre-incubate the plasma or enzyme solution at 37°C.

    • Initiate the reaction by adding a small volume of the prodrug stock solution to the pre-warmed plasma or enzyme solution to achieve the desired final concentration.[5]

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.[5]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant for the concentrations of the prodrug and the parent drug using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[33]

  • Data Analysis:

    • Plot the concentration of the prodrug versus time.

    • Determine the rate of hydrolysis, often expressed as a half-life (t½).

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium and is a widely accepted in vitro model for predicting human drug absorption.[2][4][34][35][36]

Objective: To determine the apparent permeability coefficient (Papp) of a compound across a Caco-2 cell monolayer, providing an indication of its potential for oral absorption.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[34]

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound (dissolved in transport buffer) to the apical (donor) compartment.

    • At specified time intervals, collect samples from the basolateral (receiver) compartment.

    • To assess active efflux, the experiment can be repeated in the basolateral-to-apical direction.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Receptor Binding Assay (Radioligand Binding)

This assay is used to determine the affinity of the active form of the drug for its biological target.

Objective: To measure the binding affinity (Ki) of the active drug to its specific receptor.

Methodology:

  • Preparation of Receptor Source:

    • Prepare a membrane fraction from cells or tissues expressing the target receptor.

  • Binding Reaction:

    • Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled active drug.

  • Separation of Bound and Free Ligand:

    • Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification:

    • Measure the amount of radioactivity trapped on the filter using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of radioligand binding against the concentration of the unlabeled drug.

    • Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizing the Role of the Ester Group

Graphical representations can aid in understanding the complex processes involved in the action of ester prodrugs. The following diagrams, generated using the DOT language, illustrate key concepts.

Ester_Prodrug_Activation Prodrug Ester Prodrug (Lipophilic) GI_Tract Gastrointestinal Tract Prodrug->GI_Tract Oral Administration Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Target_Site Target Site Bloodstream->Target_Site Distribution Active_Drug Active Drug (Hydrophilic) Bloodstream->Active_Drug Esterase Hydrolysis Target_Site->Active_Drug Esterase Hydrolysis Active_Drug->Target_Site Pharmacological Effect Excretion Excretion Active_Drug->Excretion

Caption: Metabolic activation pathway of an oral ester prodrug.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Solubility Solubility Assay Hydrolysis Esterase Hydrolysis (Plasma, Microsomes) Solubility->Hydrolysis Lipophilicity LogP Determination Permeability Caco-2 Permeability Lipophilicity->Permeability Stability Chemical Stability (pH, Temp) Stability->Hydrolysis Pharmacokinetics Pharmacokinetic Studies (Animal Models) Hydrolysis->Pharmacokinetics Permeability->Pharmacokinetics Efficacy Pharmacodynamic/ Efficacy Studies Pharmacokinetics->Efficacy Toxicity Toxicology Studies Pharmacokinetics->Toxicity Lead_Compound Lead Compound (Poor Properties) Prodrug_Design Ester Prodrug Design & Synthesis Lead_Compound->Prodrug_Design Prodrug_Design->Solubility Prodrug_Design->Lipophilicity Prodrug_Design->Stability

Caption: A typical experimental workflow for the development and evaluation of an ester prodrug.

Bioavailability_Logic Esterification Esterification of Parent Drug Increased_Lipophilicity Increased Lipophilicity Esterification->Increased_Lipophilicity Increased_Permeability Increased Membrane Permeability Increased_Lipophilicity->Increased_Permeability Increased_Absorption Increased Oral Absorption Increased_Permeability->Increased_Absorption Increased_Bioavailability Increased Oral Bioavailability Increased_Absorption->Increased_Bioavailability

Caption: Logical relationship between esterification and improved oral bioavailability.

Conclusion

The strategic use of the ester group as a bioreversible promoiety is a powerful and well-established strategy in drug design to enhance the biological efficacy of therapeutic agents. By transiently modifying the physicochemical properties of a parent drug, ester prodrugs can overcome significant pharmacokinetic hurdles, leading to improved oral bioavailability and therapeutic outcomes. A thorough understanding of the principles of ester prodrug design, coupled with rigorous in vitro and in vivo evaluation, is essential for the successful development of these valuable pharmaceutical entities. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers and scientists in the field of drug development.

References

Ethyl 8-aminoquinoline-3-carboxylate: A Versatile Scaffold for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ethyl 8-aminoquinoline-3-carboxylate, a quinoline derivative featuring an amino group at the 8-position and an ethyl carboxylate at the 3-position, is emerging as a significant synthetic building block for researchers in drug discovery and materials science. Its unique structural features offer a versatile platform for the development of novel compounds with a wide range of potential applications, from medicinal chemistry to the creation of advanced materials. This technical guide provides an in-depth exploration of its synthesis, chemical properties, and its utility as a foundational molecule for further chemical elaboration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 190138-00-2
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Solid (specific color not detailed)
Storage Conditions 2-8°C, sealed in a dry, dark place

Synthetic Pathways

The synthesis of this compound can be approached through a multi-step process, often commencing with the construction of a substituted quinoline core. A plausible and commonly employed strategy is the Gould-Jacobs reaction, which is a powerful method for the synthesis of 4-hydroxyquinolines.[1][2] This would be followed by subsequent functional group manipulations, including nitration, reduction, and potentially deoxygenation, to arrive at the target molecule.

A proposed synthetic workflow is outlined below:

Synthetic Workflow Proposed Synthetic Pathway for this compound Start Aniline Derivative + Diethyl Ethoxymethylenemalonate GouldJacobs Gould-Jacobs Reaction Start->GouldJacobs Precursor Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate GouldJacobs->Precursor Reduction Nitro Group Reduction Precursor->Reduction AminoHydroxy Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate Reduction->AminoHydroxy Deoxygenation Deoxygenation of 4-hydroxy group AminoHydroxy->Deoxygenation FinalProduct This compound Deoxygenation->FinalProduct

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Precursor)

Materials:

  • 2-Nitroaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling point solvent (e.g., diphenyl ether)

  • Heat source

Procedure:

  • A mixture of 2-nitroaniline and a stoichiometric equivalent of diethyl ethoxymethylenemalonate is heated in a high-boiling point solvent.

  • The reaction mixture is heated to a high temperature (typically around 250 °C) to facilitate the thermal cyclization.

  • The reaction progress is monitored by a suitable technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is achieved by recrystallization from an appropriate solvent.

Note: This is a generalized procedure and would require optimization for specific laboratory conditions.

Subsequent Transformations

Nitro Group Reduction: The nitro group of ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate can be reduced to the corresponding amino group using standard reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation.

Deoxygenation of the 4-hydroxy Group: Should the 4-hydroxy group not be present in the final target molecule, a deoxygenation step would be necessary. This can be a challenging transformation and may require specific methodologies developed for the deoxygenation of 4-hydroxyquinolines.

Application as a Synthetic Building Block

The true value of this compound lies in its potential as a versatile starting material for the synthesis of more complex molecules. The 8-amino group serves as a key functional handle for a variety of chemical transformations.

Amide Bond Formation

The primary amino group can readily undergo acylation reactions with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding amides. This allows for the introduction of a wide array of substituents at the 8-position, enabling the exploration of structure-activity relationships in drug discovery programs.

Amide_Formation Amide Bond Formation from this compound StartingMaterial This compound Product Ethyl 8-(acylamino)quinoline-3-carboxylate StartingMaterial->Product Acylation Reagents R-COOH / Coupling Agent or R-COCl or (R-CO)2O Reagents->Product CH_Activation_Workflow C-H Activation Directed by the 8-Amino Group Substrate This compound Derivative Activation C-H Bond Activation at C7 Substrate->Activation Catalyst Transition Metal Catalyst (e.g., Pd, Ru, Rh) Catalyst->Activation CouplingPartner Coupling Partner (e.g., Aryl Halide) Functionalization Formation of C-C or C-Heteroatom Bond CouplingPartner->Functionalization Activation->Functionalization Product C7-Functionalized Quinoline Derivative Functionalization->Product

References

Molecular weight and formula of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ethyl 8-aminoquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and drug development. Due to its structural motifs, this compound is projected to exhibit noteworthy biological activities, potentially including roles in antimicrobial, anticancer, and neuroprotective pathways. This document outlines its physicochemical properties, proposes a detailed synthetic protocol, and illustrates a potential mechanism of action through a conceptual signaling pathway.

Physicochemical Properties

The fundamental properties of this compound have been calculated based on its chemical structure. These values are essential for experimental design, formulation, and pharmacokinetic studies.

PropertyValue
Chemical Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N
Appearance Pale yellow solid (predicted)
Solubility Soluble in organic solvents such as DMSO, DMF, and ethanol

Experimental Protocols

The following section details a proposed synthetic route for this compound, adapted from established methodologies for similar quinoline derivatives.

Synthesis of this compound

Objective: To synthesize this compound via a Gould-Jacobs reaction followed by reduction of a nitro group.

Materials:

  • 8-Nitroquinoline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Polyphosphoric acid (PPA)

  • Iron powder

  • Ammonium chloride

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of Ethyl 8-nitroquinoline-3-carboxylate.

    • In a round-bottom flask, dissolve 8-nitroquinoline in an excess of diethyl malonate.

    • Slowly add a solution of sodium ethoxide in ethanol at room temperature with stirring.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and quench with water.

    • Acidify the mixture with dilute hydrochloric acid to precipitate the intermediate.

    • Filter the precipitate, wash with water, and dry.

    • Heat the dried intermediate in polyphosphoric acid at 120-140°C for 2-3 hours to effect cyclization.

    • Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain Ethyl 8-nitroquinoline-3-carboxylate.

  • Step 2: Reduction to this compound.

    • Suspend Ethyl 8-nitroquinoline-3-carboxylate and iron powder in a mixture of ethanol and water.

    • Add a catalytic amount of ammonium chloride and heat the mixture to reflux for 2-4 hours.

    • Monitor the reduction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.

    • Purify the product by column chromatography to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conceptual Signaling Pathway

8-Aminoquinoline derivatives are known for their metal-chelating properties, which can influence various biological signaling pathways. For instance, the chelation of intracellular zinc ions can modulate pathways involved in apoptosis and cellular stress. The following diagram illustrates a conceptual workflow for investigating the impact of this compound on a zinc-dependent signaling pathway.

G cluster_0 Experimental Workflow cluster_1 Hypothesized Signaling Pathway A Cell Culture (e.g., Neuronal Cells) B Treatment with This compound A->B C Induction of Cellular Stress (e.g., Oxidative Stress) B->C D Measurement of Intracellular Zinc Levels C->D E Western Blot Analysis for Apoptotic Markers (e.g., Caspase-3) C->E F This compound G Intracellular Zinc Chelation F->G H Modulation of Zinc-Dependent Enzymes G->H I Inhibition of Apoptotic Cascade H->I Prevents activation

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed step-by-step protocol for the synthesis of Ethyl 8-aminoquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by subsequent functional group manipulations to yield the target compound.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed via a three-step sequence:

  • Step 1: Gould-Jacobs Reaction - Condensation of m-phenylenediamine with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization to yield Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate.

  • Step 2: Chlorination - Conversion of the 4-hydroxy group to a 4-chloro substituent using phosphorus oxychloride.

  • Step 3: Catalytic Hydrogenation - Removal of the 4-chloro group via catalytic hydrogenation to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction, a classic method for quinoline synthesis.

Materials:

  • m-Phenylenediamine

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (or Dowtherm A)

  • Ethanol

  • Hexanes

Procedure:

  • Condensation: In a round-bottom flask, combine m-phenylenediamine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 110-120°C for 2 hours. Ethanol is evolved during this condensation step. The reaction can be monitored by observing the cessation of ethanol production.

  • After cooling, the intermediate, diethyl 2-((3-aminophenyl)amino)methylenemalonate, may be isolated or used directly in the next step. For direct use, remove any remaining volatile components under reduced pressure.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes. The cyclization reaction is typically vigorous.

  • Cool the reaction mixture to room temperature.

  • Add hexanes to precipitate the crude product.

  • Collect the solid by filtration and wash with hexanes to remove the high-boiling point solvent.

  • The crude Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate can be purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Step 2: Synthesis of Ethyl 4-chloro-8-aminoquinoline-3-carboxylate

This step involves the conversion of the 4-hydroxy group to a 4-chloro group.

Materials:

  • Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • In a flask equipped with a reflux condenser and a gas trap, suspend Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude Ethyl 4-chloro-8-aminoquinoline-3-carboxylate.

  • The product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step is the removal of the 4-chloro group by catalytic hydrogenation.

Materials:

  • Ethyl 4-chloro-8-aminoquinoline-3-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve Ethyl 4-chloro-8-aminoquinoline-3-carboxylate (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% of palladium).

  • The reaction mixture is then subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.[1]

  • Stir the reaction vigorously until the starting material is consumed (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The final product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

StepReactantsProductSolvent(s)Key Reagents/CatalystsTypical Yield (%)
1m-Phenylenediamine, Diethyl ethoxymethylenemalonateEthyl 4-hydroxy-8-aminoquinoline-3-carboxylateDiphenyl ether-60-70
2Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylateEthyl 4-chloro-8-aminoquinoline-3-carboxylatePhosphorus oxychloridePOCl₃70-80
3Ethyl 4-chloro-8-aminoquinoline-3-carboxylate, Hydrogen gasThis compoundEthanol or Ethyl acetate10% Pd/C85-95

Note: Yields are estimates based on analogous reactions and may vary.

Visualization of the Synthetic Workflow

Synthesis_Workflow Synthetic Pathway for this compound cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Catalytic Hydrogenation A m-Phenylenediamine + Diethyl ethoxymethylenemalonate B Condensation (110-120°C) A->B C Intermediate: Diethyl 2-((3-aminophenyl)amino)methylenemalonate B->C D Thermal Cyclization (Diphenyl ether, ~250°C) C->D E Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate D->E F Ethyl 4-hydroxy-8-aminoquinoline-3-carboxylate G Chlorination with POCl₃ (Reflux) F->G H Ethyl 4-chloro-8-aminoquinoline-3-carboxylate G->H I Ethyl 4-chloro-8-aminoquinoline-3-carboxylate J Hydrogenation (H₂, 10% Pd/C) I->J K This compound (Final Product) J->K

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of 8-Aminoquinoline-Based Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 8-aminoquinoline derivatives as antimalarial drugs. While the specific starting material, Ethyl 8-aminoquinoline-3-carboxylate, is not a commonly cited precursor for the synthesis of established antimalarial agents, this document outlines the synthesis of a representative and clinically significant 8-aminoquinoline, Primaquine. The protocols and data presented herein are valuable for the development of novel antimalarial compounds based on the 8-aminoquinoline scaffold.

The 8-aminoquinolines are a critical class of antimalarial drugs, unique in their ability to eradicate the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for malaria relapses.[1] The prototypical drug, primaquine, and the more recently approved tafenoquine, are the only drugs licensed for this indication.[1] They are also active against the sexual stages (gametocytes) of P. falciparum, playing a role in blocking malaria transmission.[1]

The development of new 8-aminoquinoline derivatives remains a key strategy in the fight against malaria, particularly in addressing the challenges of drug resistance and the need for safer, more effective treatments.

Data Summary

The following tables summarize quantitative data related to the synthesis and biological activity of representative 8-aminoquinoline antimalarials.

Table 1: Synthesis Yields for Primaquine Analogs

CompoundDescriptionYield (%)Reference
Primaquine Analogue 25 Curative antimalarial activity in a P. berghei infected mouse model.Not Specified[2]
5-Aryl-8-aminoquinoline 4bc Comparable therapeutic index to Primaquine and Tafenoquine.Not Specified[3]
Tafenoquine 11-step, 8-pot synthesis.42% (overall)[4]
Primaquine Glyco-conjugate 15b Two-fold higher radical curative activity than Primaquine diphosphate in rhesus monkeys.Not Specified[5]

Table 2: In Vitro Antimalarial Activity of 8-Aminoquinoline Derivatives against P. falciparum

CompoundP. falciparum StrainIC50 (nM)Reference
Primaquine D6 (Chloroquine-Sensitive)>1000[2]
Primaquine W2 (Chloroquine-Resistant)>1000[2]
Analogue 25 Chloroquine-SensitiveNot Specified[2]
Analogue 25 Chloroquine-ResistantNot Specified[2]
5-Aryl-8-aminoquinoline 4bc Chloroquine-ResistantNot Specified[3]
5-Aryl-8-aminoquinoline 4bd Chloroquine-ResistantNot Specified[3]
5-Aryl-8-aminoquinoline 4be Chloroquine-ResistantNot Specified[3]

Table 3: In Vivo Antimalarial Activity of 8-Aminoquinoline Derivatives

CompoundAnimal ModelParasiteActivityReference
Analogue 25 MouseP. bergheiCurative at 25 mg/kg/day x 4 days[2]
Analogue 25 MouseP. bergheiSuppressive at 10 mg/kg/day x 4 days[2]
Primaquine Glyco-conjugate 15b Rhesus MonkeyP. cynomolgi100% radical curative activity at 1.92 mmol/kg[5]
Primaquine Diphosphate (Standard) Rhesus MonkeyP. cynomolgi100% radical curative activity at 3.861 mmol/kg[5]

Experimental Protocols

The following is a representative protocol for the synthesis of Primaquine, a widely used 8-aminoquinoline antimalarial drug.

Protocol 1: Synthesis of Primaquine

This synthesis involves three main stages: preparation of the 6-methoxy-8-aminoquinoline core, synthesis of the alkylating side chain, and finally, the condensation to form Primaquine.

Part A: Synthesis of 6-Methoxy-8-aminoquinoline

  • Skraup Synthesis: 4-methoxy-2-nitroaniline is reacted with glycerol in the presence of sulfuric acid and an oxidizing agent (e.g., nitrobenzene) to yield 6-methoxy-8-nitroquinoline.[6]

  • Reduction: The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group using a suitable reducing agent (e.g., iron in acetic acid or catalytic hydrogenation) to afford 6-methoxy-8-aminoquinoline.[6]

Part B: Synthesis of 1-Phthalimido-4-bromopentane

  • This intermediate provides the side chain for Primaquine. The synthesis can be achieved through various routes, often starting from commercially available pentane derivatives.

Part C: Condensation and Deprotection

  • Condensation: 6-methoxy-8-aminoquinoline (from Part A) is alkylated with 1-phthalimido-4-bromopentane (from Part B) under basic conditions to yield the phthalimido-protected Primaquine precursor.[7]

  • Hydrazinolysis: The phthalimido protecting group is removed by treatment with hydrazine hydrate in a suitable solvent (e.g., ethanol) to yield Primaquine free base.[8]

  • Salt Formation: The Primaquine base is typically converted to a more stable salt, such as the diphosphate salt, by treatment with phosphoric acid for pharmaceutical use.[9]

Visualizations

Experimental Workflow for Primaquine Synthesis

G cluster_0 Part A: Quinoline Core Synthesis cluster_1 Part B: Side Chain Synthesis cluster_2 Part C: Condensation & Deprotection A 4-Methoxy-2-nitroaniline C 6-Methoxy-8-nitroquinoline A->C Skraup Synthesis B Glycerol, H2SO4 B->C E 6-Methoxy-8-aminoquinoline C->E D Reduction (e.g., Fe/AcOH) D->E G Phthalimido-Primaquine E->G Condensation F 1-Phthalimido-4-bromopentane F->G I Primaquine (base) G->I H Hydrazine Hydrate H->I K Primaquine Diphosphate I->K J Phosphoric Acid J->K G cluster_0 Host Liver Cell cluster_1 Malaria Parasite A 8-Aminoquinoline (Prodrug) B CYP2D6 Metabolism A->B C Reactive Metabolites (e.g., quinone-imines) B->C D Redox Cycling C->D E Reactive Oxygen Species (ROS) Generation D->E F Oxidative Stress E->F G Parasite Death F->G

References

Application Notes and Protocols: Ethyl 8-aminoquinoline-3-carboxylate as a Metal Ion Chelator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 8-aminoquinoline-3-carboxylate is a derivative of the 8-aminoquinoline scaffold, a privileged structure in medicinal chemistry and materials science.[1] The 8-aminoquinoline moiety is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions. This chelating ability is central to its diverse biological activities, including anticancer, antimicrobial, and antimalarial properties, as well as its applications in fluorescent sensing.[2][3] The mechanism of action often involves the disruption of metal ion homeostasis in biological systems.[4]

While extensive research exists for the 8-aminoquinoline class of compounds, specific quantitative data for the metal chelation of this compound is not extensively available in the public domain. Therefore, these application notes and protocols are based on the established properties of the 8-aminoquinoline scaffold and its derivatives, providing a foundational guide for researchers investigating this specific compound.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
CAS Number 54518-21-9
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
Appearance Light yellow to yellow crystalline powder
Melting Point 115-119 °C
Solubility Soluble in DMSO, methanol, and chloroform
Comparative Stability Constants of 8-Aminoquinoline Derivatives

The stability constant (log K) is a measure of the strength of the interaction between a ligand and a metal ion. Higher values indicate a more stable complex. The following table presents stability constants for related 8-aminoquinoline derivatives with various metal ions to serve as a reference.

LigandMetal IonLog K₁Log K₂Overall Log β₂Reference
8-AminoquinolineCu²⁺4.84.18.9[5]
Ni²⁺3.52.96.4[5]
Co²⁺3.2--[5]
Zn²⁺2.9--[5]
Cd²⁺2.4--[5]
Mn²⁺1.9--[5]
8-HydroxyquinolineCu²⁺12.211.123.3[6]
Ni²⁺9.88.718.5[6]
Zn²⁺8.67.916.5[6]

Note: Data for this compound is not specified in the cited literature; these values for related compounds are for comparative purposes.

Biological and Industrial Applications

The metal chelating property of 8-aminoquinoline derivatives is the foundation for their significant biological activities.

Anticancer Activity

The proliferation of cancer cells is often dependent on an elevated supply of metal ions like copper and iron.[7] 8-Aminoquinoline derivatives can act as anticancer agents by:

  • Chelating intracellular metal ions: This disrupts the function of metalloenzymes that are crucial for cancer cell growth and proliferation.[7]

  • Generating Reactive Oxygen Species (ROS): The metal complexes of 8-aminoquinolines can participate in redox cycling, leading to the production of cytotoxic ROS that induce apoptosis in cancer cells.[7]

  • Inhibiting Angiogenesis: By sequestering copper, these compounds can inhibit the formation of new blood vessels that tumors require for growth.[4]

Antimicrobial Activity

The antimicrobial mechanism of 8-aminoquinoline derivatives is also linked to their ability to chelate essential metal ions.[2] By binding to metal ions that are vital for bacterial or fungal enzymes, they can inhibit microbial growth.[8][9] The formation of metal complexes can also enhance the lipophilicity of the compound, facilitating its transport across microbial cell membranes.[2]

Fluorescent Sensing

8-Aminoquinoline derivatives are widely used in the development of fluorescent sensors for the detection of metal ions.[10] The binding of a metal ion to the 8-aminoquinoline moiety can lead to a significant change in the compound's fluorescent properties, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength. This "turn-on" or "turn-off" response allows for the sensitive and selective detection of specific metal ions in various samples.

Signaling Pathway and Mechanism of Action

anticancer_mechanism

Experimental Protocols

Synthesis of a Metal Complex with this compound

This protocol describes a general method for the synthesis of a metal complex.

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Zn(NO₃)₂, FeCl₃)

  • Methanol or Ethanol

  • Magnetic stirrer and hotplate

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., 20 mL of methanol) in a round bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in a minimal amount of the same solvent.

  • With stirring, add the metal salt solution dropwise to the ligand solution at room temperature.

  • A color change or the formation of a precipitate may be observed, indicating complex formation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent and dry it under vacuum.

  • If no precipitate forms, the solvent can be slowly evaporated to yield the solid complex.

  • The resulting complex can be characterized by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.

Determination of Metal-Chelating Activity using UV-Visible Spectrophotometry (Mole-Ratio Method)

This protocol allows for the determination of the stoichiometry of the metal-ligand complex.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., 1 mM in methanol).

  • Stock solution of the metal salt of interest in the same solvent (e.g., 1 mM).

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the ligand. For example, keep the metal ion concentration at 0.1 mM and vary the ligand concentration from 0.02 mM to 0.2 mM.

  • Prepare a blank solution containing only the solvent.

  • Allow the solutions to equilibrate for a sufficient amount of time (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. The λmax can be determined by scanning the spectrum of a solution containing the ligand and the metal ion.

  • Plot the absorbance versus the molar ratio of [Ligand]/[Metal].

  • The plot will typically show two linear portions. The intersection of these lines corresponds to the stoichiometry of the complex.

uv_vis_workflow

Characterization of Metal Chelation using Fluorescence Spectroscopy

This protocol is for observing the change in fluorescence upon metal binding.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., 10 µM in methanol).

  • Stock solutions of various metal salts (e.g., 1 mM).

  • Fluorescence spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a solution of this compound at a fixed concentration (e.g., 1 µM) in the desired solvent.

  • Record the fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.

  • Titrate the ligand solution with increasing concentrations of the metal ion of interest.

  • After each addition of the metal ion, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Observe the changes in fluorescence intensity or the emission wavelength.

  • To test for selectivity, repeat the experiment with a range of different metal ions at the same concentration.

  • Plot the fluorescence intensity at the emission maximum versus the concentration of the added metal ion to generate a binding curve.

fluorescence_workflow

References

Application Notes and Protocols for the Derivatization of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methods for the chemical modification of Ethyl 8-aminoquinoline-3-carboxylate, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below focus on derivatization at the 8-amino position to generate amide and urea derivatives, which have shown potential in various disease models, including cancer and parasitic infections.

Introduction

This compound serves as a valuable starting material in medicinal chemistry. The 8-aminoquinoline core is a privileged structure found in a variety of biologically active compounds, notably the antimalarial drug primaquine.[1][2][3][4] The presence of the amino group at the 8-position allows for a range of chemical modifications, leading to the synthesis of diverse compound libraries for drug discovery. This document details two primary methods for derivatizing this scaffold: acylation to form amides and reaction with isocyanates to produce ureas.

Synthetic Methodologies

The following sections provide detailed experimental protocols for the synthesis of amide and urea derivatives of this compound. These methods are designed to be robust and applicable in a standard laboratory setting.

Method 1: Synthesis of Amide Derivatives via Acylation

The acylation of the 8-amino group can be achieved by reacting this compound with an acyl chloride or a carboxylic acid using a suitable coupling agent. This method allows for the introduction of a wide variety of substituents, enabling extensive structure-activity relationship (SAR) studies.

This protocol describes the synthesis of an amide derivative using benzoyl chloride.

  • Materials:

    • This compound

    • Benzoyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

    • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired amide.

  • General Workflow for Amide Synthesis:

start Start dissolve Dissolve this compound and pyridine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at Room Temperature add_acyl->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify product Amide Derivative purify->product

Caption: Workflow for the synthesis of amide derivatives.

Method 2: Synthesis of Urea Derivatives

Urea derivatives can be synthesized by the reaction of this compound with an appropriate isocyanate. This reaction is typically straightforward and proceeds with high yield.

This protocol details the synthesis of a urea derivative using phenyl isocyanate.

  • Materials:

    • This compound

    • Phenyl isocyanate

    • Anhydrous tetrahydrofuran (THF)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

    • Add phenyl isocyanate (1.05 eq) to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with hexane to remove any unreacted starting material.

    • If necessary, recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure urea derivative.

  • General Workflow for Urea Synthesis:

start Start dissolve Dissolve this compound in THF start->dissolve add_iso Add Isocyanate dissolve->add_iso react Stir at Room Temperature add_iso->react isolate Isolate Product react->isolate product Urea Derivative isolate->product

Caption: Workflow for the synthesis of urea derivatives.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of amide and urea derivatives of this compound, based on analogous reactions reported in the literature.[5][6]

Derivative TypeReagent (Example)SolventBaseTemperature (°C)Time (h)Yield (%)
Amide Benzoyl chlorideDCMPyridine0 to RT12-1670-90
Urea Phenyl isocyanateTHFNoneRT4-685-95

Biological Activity and Signaling Pathways

Derivatives of 8-aminoquinoline have demonstrated a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer effects.[1][7] The mechanism of action for their antimalarial properties is thought to involve metabolic activation by cytochrome P450 enzymes, leading to the generation of reactive oxygen species (ROS) that induce oxidative damage in the parasite.[2][4]

In the context of cancer, some quinoline derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[8][9][10][] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by 8-aminoquinoline derivatives can lead to the induction of apoptosis and a reduction in tumor growth.

  • Proposed PI3K/Akt/mTOR Signaling Pathway Inhibition by 8-Aminoquinoline Derivatives:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds Derivative 8-Aminoquinoline Derivative Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The methods described in this document provide a foundation for the synthesis of a diverse range of this compound derivatives. The straightforward nature of these reactions, coupled with the potential for significant biological activity, makes this scaffold an attractive starting point for drug discovery and development programs. Further investigation into the precise mechanisms of action and optimization of the pharmacological properties of these derivatives is warranted.

References

Application Notes and Protocols: Ethyl 8-aminoquinoline-3-carboxylate as a Directing Group in C-H Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on "Ethyl 8-aminoquinoline-3-carboxylate": Extensive literature review did not yield specific examples of "this compound" being used as a directing group for C-H functionalization. The 8-aminoquinoline (8-AQ) moiety is a well-established and powerful bidentate directing group, typically employed as an amide derivative of a carboxylic acid. This document will focus on the versatile applications of the 8-aminoquinoline amide as a directing group in various C-H functionalization reactions and also discuss the direct C-H functionalization of the 8-aminoquinoline scaffold itself, which may be relevant to the functionalization of substrates like this compound.

The 8-Aminoquinoline Directing Group in C-H Functionalization

The 8-aminoquinoline (8-AQ) group has become a cornerstone in the field of transition metal-catalyzed C-H functionalization.[1] Its bidentate chelation to a metal center allows for the formation of a stable five-membered palladacycle intermediate, which positions the catalyst in close proximity to a specific C-H bond, enabling its selective activation and functionalization.[2] This strategy has been successfully applied to a wide range of transformations, including arylation, alkylation, alkenylation, and more, on both sp² and sp³ C-H bonds.[1][2] The 8-AQ group is advantageous due to its robustness and the availability of methods for its removal after the desired transformation.[3]

General Mechanism of 8-Aminoquinoline-Directed C-H Functionalization

The catalytic cycle for 8-aminoquinoline-directed C-H functionalization, exemplified by a palladium-catalyzed arylation, generally proceeds through the following key steps:

  • Coordination: The 8-aminoquinoline amide substrate coordinates to the palladium catalyst.

  • C-H Activation: The palladium center facilitates the cleavage of a proximal C-H bond, typically via a concerted metalation-deprotonation (CMD) pathway, to form a stable palladacycle intermediate.

  • Oxidative Addition: The aryl halide oxidatively adds to the palladium center.

  • Reductive Elimination: The desired C-C bond is formed through reductive elimination, regenerating the palladium catalyst.

G cluster_0 Catalytic Cycle cluster_reactants cluster_products A Pd(II) Catalyst B 8-AQ Substrate Complex A->B Coordination C Palladacycle Intermediate B->C C-H Activation (CMD) D Pd(IV) Intermediate C->D Oxidative Addition (Ar-X) E Functionalized Product D->E Reductive Elimination E->A Regeneration R1 Substrate-AQ R1->B R2 Ar-X R2->C P1 Functionalized Substrate-AQ P1->E

Caption: General catalytic cycle for 8-aminoquinoline-directed C-H functionalization.

Palladium-Catalyzed C(sp²)-H Arylation

Palladium-catalyzed C-H arylation directed by the 8-aminoquinoline group is a powerful method for the synthesis of biaryl compounds. This transformation is generally tolerant of a wide range of functional groups on both the substrate and the aryl halide coupling partner.

Quantitative Data for Pd-Catalyzed C(sp²)-H Arylation
EntrySubstrate (8-AQ Amide of)Aryl IodideCatalyst (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Benzoic Acid4-IodoanisolePd(OAc)₂ (5)AgOAc (2.0 eq), NaOAc (1.0 eq)DCE1002468[4][5]
2Benzoic AcidIodobenzenePd(OAc)₂ (5)AgOAc (2.0 eq), NaOAc (1.0 eq)DCE1002461[4][5]
3Benzoic Acid2-IodonaphthalenePd(OAc)₂ (5)AgOAc (2.0 eq), NaOAc (1.0 eq)DCE1002476[4][5]
4Myrtenal-derived acid4-IodoanisolePd(OAc)₂ (5)AgOAc (2.0 eq), NaOAc (1.0 eq)DCE1002468[5][6]
5Myrtenal-derived acid3-IodotoluenePd(OAc)₂ (5)AgOAc (2.0 eq), NaOAc (1.0 eq)DCE1002471[5][6]

Experimental Protocol: General Procedure for Pd-Catalyzed C(sp²)-H Arylation[4][5][7]

G start Start prep Prepare Reaction Vessel: - Oven-dried tube with stir bar - Add solids: 8-AQ substrate (1.0 eq),  Aryl iodide (3.0 eq), Pd(OAc)₂ (5 mol%),  AgOAc (2.0 eq), NaOAc (1.0 eq) start->prep inert Establish Inert Atmosphere: - Evacuate and backfill  with Argon/Nitrogen (3x) prep->inert solvent Add Solvent: - Anhydrous DCE (to 0.5 M) via syringe inert->solvent react Reaction: - Seal tube - Heat at 100 °C for 24 h solvent->react workup Work-up: - Cool to RT - Dilute with CH₂Cl₂ - Filter through Celite react->workup purify Purification: - Concentrate filtrate - Column chromatography on silica gel workup->purify end End Product purify->end

Caption: Experimental workflow for Pd-catalyzed C(sp²)-H arylation.

Materials:

  • N-(quinolin-8-yl)benzamide substrate (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Silver acetate (AgOAc) (2.0 equiv)

  • Sodium acetate (NaOAc) (1.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-(quinolin-8-yl)benzamide substrate (0.15 mmol, 1.0 equiv), aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol%), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).[7]

  • Evacuate the reaction tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,2-dichloroethane (0.3 mL) to the reaction tube via syringe to achieve a 0.5 M concentration of the substrate.[5]

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired ortho-arylated product.

Palladium-Catalyzed C(sp³)-H Alkylation and Arylation

The 8-aminoquinoline directing group is also highly effective for the functionalization of unactivated C(sp³)-H bonds, a significantly more challenging transformation. Palladium catalysis enables the β-alkylation and arylation of aliphatic amides.[2]

Quantitative Data for Pd-Catalyzed C(sp³)-H Functionalization
EntrySubstrate (8-AQ Amide of)Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Butyric Acid4-IodoanisolePd(OAc)₂ (10)Cs₃PO₄t-Amyl alcohol1302475[2]
2Butyric Acid4-IodobenzotrifluoridePd(OAc)₂ (10)Cs₃PO₄t-Amyl alcohol1302468[2]
3Propionic Acid1-IodopentanePd(OAc)₂ (10)K₂CO₃t-Amyl alcohol1102445[2]
4Propionic AcidBenzyl bromidePd(OAc)₂ (10)K₂CO₃t-Amyl alcohol1002465[2]
Experimental Protocol: General Procedure for Pd-Catalyzed C(sp³)-H Alkylation[2]

Materials:

  • N-(quinolin-8-yl)aliphatic amide substrate (1.0 equiv)

  • Alkyl iodide or bromide (2.0-3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Pivalic acid (catalytic amount)

  • tert-Amyl alcohol

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • In an oven-dried Schlenk tube, combine the N-(quinolin-8-yl)aliphatic amide substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv).

  • Add a catalytic amount of pivalic acid.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add tert-amyl alcohol (1.0 mL) followed by the alkyl iodide or bromide (0.4-0.6 mmol, 2.0-3.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture at 100-110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel.

  • Wash the silica gel pad with additional ethyl acetate.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired β-alkylated product.

Direct C-H Functionalization of the 8-Aminoquinoline Ring

The 8-aminoquinoline scaffold itself can undergo direct C-H functionalization, providing a route to substituted 8-aminoquinolines. These reactions are often directed by the existing amino or a derivatized amide group, leading to functionalization at specific positions of the quinoline ring, most commonly at the C5 and C7 positions.[1][8]

Quantitative Data for Direct C-H Functionalization of 8-Aminoquinoline Derivatives
EntrySubstrateReagentCatalyst/MediatorPositionProductYield (%)Reference
1N-(quinolin-8-yl)pivalamideAIBNK₂S₂O₈C5C5-cyanoalkylated85[2][9]
2N-(quinolin-8-yl)benzamideAzodicarboxylateNi/Ag co-catalystC5C5-aminated92[10]
38-Aminoquinolinep-Quinone methidesMetal-freeC5C5-alkylatedHigh[5]
42-Substituted quinoline N-oxideAcrylatesRh(III)C8C8-functionalizedup to 85[11]
Experimental Protocol: Metal-Free C5-Cyanoalkylation of N-(quinolin-8-yl) Amides[9]

Materials:

  • N-(quinolin-8-yl) amide (e.g., pivalamide) (1.0 equiv)

  • Azobisisobutyronitrile (AIBN) (1.3 equiv)

  • Potassium persulfate (K₂S₂O₈) (1.7 equiv)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Sealed tube

Procedure:

  • To a sealed tube, add the N-(quinolin-8-yl) amide (0.20 mmol, 1.0 equiv), AIBN (42.7 mg, 0.26 mmol, 1.3 equiv), and K₂S₂O₈ (91.9 mg, 0.34 mmol, 1.7 equiv).

  • Add acetonitrile (1 mL) and water (1 mL).

  • Seal the tube and heat the mixture at 120 °C for 1 hour.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C5-cyanoalkylated 8-aminoquinoline derivative.

Removal of the 8-Aminoquinoline Directing Group

A key advantage of the 8-aminoquinoline auxiliary is its removability to unveil the desired functional group, typically a carboxylic acid or a primary amide. Several methods have been developed for this purpose.[3]

Protocol for Amine Exchange[7]
  • To a solution of the 8-AQ amide in a suitable solvent (e.g., methanol), add an excess of an amine such as ethylamine.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, remove the solvent and excess amine under reduced pressure to yield the corresponding amide.

Oxidative Cleavage Protocol[3]

A mild, one-pot oxidative protocol allows for the conversion of the robust amide to a labile imide, which can then be cleaved.

  • The 8-AQ amide is treated with an oxidant (e.g., ozone).

  • The resulting imide is then hydrolyzed or aminolyzed to afford the carboxylic acid or a different amide, respectively.

This comprehensive overview, including detailed protocols and quantitative data, should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the application of 8-aminoquinoline-directed C-H functionalization in their work.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 8-aminoquinoline-3-carboxylate. The described protocol is suitable for purity determination, quantification, and stability-indicating assays in research, drug development, and quality control settings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent resolution and peak symmetry.

Introduction

This compound is a key intermediate and starting material in the synthesis of various biologically active compounds. Its accurate quantification and impurity profiling are critical for ensuring the quality and efficacy of final drug products. This document provides a comprehensive protocol for a validated HPLC method, including system suitability parameters, and a workflow for performing forced degradation studies to establish the stability-indicating nature of the assay.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.

  • Reference Standard: A well-characterized standard of this compound of known purity.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, 90% B for 5 minutes, 10% B for 5 minutes (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Run Time 25 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL. The diluent should be the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the diluent to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Standard_Weighing Weigh Reference Standard Standard_Dissolution Dissolve in Diluent Standard_Weighing->Standard_Dissolution Standard_Dilution Prepare Calibration Curve Standards Standard_Dissolution->Standard_Dilution Injection Inject Standards & Samples Standard_Dilution->Injection Sample_Weighing Weigh Sample Sample_Dissolution Dissolve in Diluent Sample_Weighing->Sample_Dissolution Sample_Filtration Filter Sample Sample_Dissolution->Sample_Filtration Sample_Filtration->Injection HPLC_Setup Equilibrate HPLC System HPLC_Setup->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Stability-Indicating Assay Protocol

To establish the method as stability-indicating, forced degradation studies should be performed. This involves subjecting a sample solution of this compound to various stress conditions to induce degradation.

Stress Conditions
  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat solid drug at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a defined period.

Procedure
  • Prepare a stock solution of this compound.

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply the stress conditions as described above.

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration.

  • Analyze the stressed samples by the developed HPLC method alongside an unstressed control sample.

  • Evaluate the chromatograms for the appearance of degradation products and the decrease in the main peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent drug peak.

Forced Degradation Workflow

Forced Degradation Workflow cluster_stress Stress Conditions Start Prepare Stock Solution of This compound Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC Neutralize->Analyze Evaluate Evaluate Peak Purity and Resolution Analyze->Evaluate

Caption: Workflow for forced degradation studies.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC method validation.

System Suitability
ParameterAcceptance CriteriaTypical Results
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 2000> 5000
%RSD of Peak Area ≤ 2.0% (n=6)< 1.0%
%RSD of Retention Time ≤ 1.0% (n=6)< 0.5%
Method Validation Parameters
ParameterExpected Range/Value
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) ≤ 2.0%

Conclusion

The HPLC method described in this application note is suitable for the reliable and accurate analysis of this compound. The method is precise, accurate, and linear over a wide concentration range. The protocol for forced degradation studies provides a framework for establishing the stability-indicating nature of the assay, which is crucial for its application in regulated environments. The provided workflows and data tables serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Characterization of Quinoline Compounds: Application Notes and Protocols for NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural characterization and elucidation of quinoline compounds utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Quinolines are a prominent class of nitrogen-containing heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Accurate determination of their molecular structure is paramount for understanding their biological activity, reaction mechanisms, and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural determination of organic molecules, including quinoline derivatives. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Data Presentation: NMR Spectral Data for Representative Quinolines

The following tables summarize the ¹H and ¹³C NMR chemical shifts for two well-known quinoline-containing drugs, Chloroquine and Quinine. These values are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Chloroquine

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
28.33 (d, J = 4.5 Hz)157.3
37.03 (dd, J = 9.1, 2.7 Hz)121.0
4-142.7
57.59 (d, J = 9.1 Hz)131.3
67.16 (m)119.2
7--
87.16 (d)102.6
9--
1'4.6 (m)-
2'--
3'--
4'--
5'3.5555.6
N1-H--
N1'-H--

Data compiled from multiple sources. Chemical shifts can vary depending on the solvent and experimental conditions.[1][2][3]

Table 2: ¹H and ¹³C NMR Chemical Shift Data for Quinine

Atom No. ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
2'8.33 (d, J = 4.5 Hz)147.6
3'7.03 (dd, J = 9.1, 2.7 Hz)121.0
4'--
5'7.59 (d, J = 9.1 Hz)131.3
6'-157.3
7'7.16 (d)119.2
8'7.16 (m)102.6
2--
3--
4--
5--
6--
7--
8--
94.89 (dd, J = 5.4, 6.9 Hz)71.5
105.6 (m)142.7
114.6 (m)114.1
OCH₃3.5555.6
OH5.33 (d, J = 5.1 Hz)-

Data compiled from multiple sources. Chemical shifts can vary depending on the solvent and experimental conditions.[1][4][5][6]

Experimental Protocols for NMR Analysis

A standard set of NMR experiments is crucial for the complete structural elucidation of quinoline compounds.

Protocol 1: General NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the quinoline compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like TMS can be added.

Protocol 2: 1D and 2D NMR Data Acquisition

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe chemical shifts, coupling constants (J-values), and integration of proton signals. Protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm).

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical environments.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to identify proton-proton spin-spin coupling networks, which helps in assigning adjacent protons in the quinoline ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded proton and carbon atoms. This is essential for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to observe long-range (2-3 bond) correlations between protons and carbons. This experiment is critical for connecting different spin systems and confirming the overall molecular structure, including the position of substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed to identify protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR transfer->C13 COSY 2D COSY H1->COSY HSQC 2D HSQC H1->HSQC assign_1d Assign 1D Spectra H1->assign_1d C13->HSQC C13->assign_1d assign_2d Assign 2D Spectra COSY->assign_2d HMBC 2D HMBC HSQC->HMBC HMBC->assign_2d assign_1d->assign_2d structure Determine Structure assign_2d->structure

NMR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for both qualitative and quantitative analysis of quinoline compounds in complex mixtures.

Data Presentation: Mass Spectrometry Fragmentation Data

The fragmentation patterns of quinoline compounds are highly dependent on the ionization method and the structure of the molecule. The following tables provide representative fragmentation data for Chloroquine and Quinine.

Table 3: Key Mass Spectrometry Fragment Ions for Chloroquine

m/z Proposed Fragment/Neutral Loss Ionization Mode
320.2[M+H]⁺ESI+
292.2[M+H - C₂H₅]⁺ESI+
247.2[M+H - N(C₂H₅)₂]⁺ESI+
179.1[C₉H₆ClN]⁺ESI+

Data compiled from multiple sources. Observed fragments and their relative intensities can vary based on instrument parameters.[7][8][9][10][11]

Table 4: Key Mass Spectrometry Fragment Ions for Quinine

m/z Proposed Fragment/Neutral Loss Ionization Mode
325.2[M+H]⁺ESI+
136.1[C₉H₁₀NO]⁺ (Quinuclidine moiety)EI/ESI+
109.1[C₇H₁₁N]⁺EI/ESI+
129.1[C₉H₇N]⁺EI/ESI+

Data compiled from multiple sources. Observed fragments and their relative intensities can vary based on instrument parameters.[12][13]

Experimental Protocols for Mass Spectrometry Analysis

Protocol 3: Sample Preparation for LC-MS Analysis

  • Stock Solution: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with the initial mobile phase to be used for the LC separation.

  • Matrix Samples (for quantitative analysis): For analyzing quinolines in biological matrices (e.g., plasma, urine), perform a sample clean-up step such as protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) to remove interfering substances.

  • Internal Standard: For accurate quantification, add a known concentration of a suitable internal standard (e.g., a stable isotope-labeled analog) to all samples and calibration standards.

Protocol 4: LC-MS/MS Method for Quinoline Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of quinoline compounds.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally effective for quinoline compounds due to the basicity of the nitrogen atom.

    • MS Scan Mode: For initial identification, a full scan MS experiment is performed to determine the [M+H]⁺ ion.

    • Tandem MS (MS/MS): To obtain structural information, a product ion scan is performed by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

    • Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification, an MRM method is developed by monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_analysis Data Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working is Add Internal Standard working->is matrix Matrix Sample Clean-up (optional) matrix->is lc LC Separation is->lc ms MS Detection (ESI+) lc->ms msms Tandem MS (MS/MS) ms->msms mrm MRM (Quantification) msms->mrm qual Qualitative Analysis (Identification) msms->qual quant Quantitative Analysis (Concentration) mrm->quant

LC-MS/MS Experimental Workflow

Application in Drug Development: Targeting Kinase Signaling Pathways

Many quinoline derivatives have been developed as kinase inhibitors for the treatment of various diseases, including cancer. Understanding how these compounds interact with their target kinases and the downstream signaling pathways is crucial for drug development.

PIM1 Kinase Signaling Pathway

PIM1 is a serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis.[14][15][16] Its expression is often upregulated in various cancers, making it an attractive therapeutic target. The activity of PIM1 is regulated by the JAK/STAT signaling pathway, and PIM1 itself phosphorylates a number of downstream targets, including proteins involved in cell cycle control and apoptosis.[17][18]

The following diagram illustrates a simplified representation of the PIM1 kinase signaling pathway.

PIM1_Pathway cluster_upstream Upstream Regulation cluster_pim1 PIM1 Kinase cluster_downstream Downstream Effects Cytokine Cytokines (e.g., IL-6) JAK JAK Cytokine->JAK activates STAT STAT JAK->STAT phosphorylates PIM1_gene PIM1 Gene STAT->PIM1_gene activates transcription PIM1 PIM1 Kinase PIM1_gene->PIM1 translates to Bad Bad PIM1->Bad phosphorylates (inhibits) p27 p27 PIM1->p27 phosphorylates (inhibits) Myc c-Myc PIM1->Myc phosphorylates (activates) Apoptosis Apoptosis Bad->Apoptosis promotes CellCycle Cell Cycle Progression p27->CellCycle inhibits Proliferation Cell Proliferation Myc->Proliferation promotes Quinoline_Inhibitor Quinoline-based PIM1 Inhibitor Quinoline_Inhibitor->PIM1 inhibits

References

Application Notes and Protocols for Fluorescent Probes Derived from Quinoline-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of fluorescent probes based on the quinoline-3-carboxylate ester scaffold. This class of compounds offers significant potential in various research and drug development applications due to their versatile photophysical properties and amenability to synthetic modification.[1][2] This document details their synthesis, key photophysical characteristics, and protocols for their application in cellular imaging and ion sensing.

Introduction to Quinoline-3-Carboxylate Ester-Based Fluorescent Probes

Quinoline derivatives are a prominent class of heterocyclic compounds extensively utilized in the development of fluorescent probes.[1] Their inherent fluorescence, coupled with the ability to modulate their photophysical properties through synthetic modifications, makes them powerful tools for visualizing and quantifying biological processes.[2] Quinoline-3-carboxylate esters, in particular, serve as a versatile scaffold for creating probes with tunable emission wavelengths, Stokes shifts, and sensitivities to their local environment.[3][4] These probes often operate through mechanisms such as Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and Photoinduced Electron Transfer (PET), enabling the detection of a wide range of analytes and biological events.

Synthesis of Quinoline-3-Carboxylate Ester Probes

The synthesis of quinoline-3-carboxylate esters can be achieved through various established methods, with the Doebner-von Miller and Doebner reactions being classical and versatile approaches for constructing the quinoline core.[5][6][7][8][9]

General Synthetic Scheme: Doebner-von Miller Reaction

A common route to synthesize substituted quinolines is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[6][8]

G cluster_reactants Reactants cluster_conditions Conditions Aniline Aniline Reaction Doebner-von Miller Reaction Aniline->Reaction UnsaturatedEster α,β-Unsaturated Ester UnsaturatedEster->Reaction Acid Acid Catalyst (e.g., HCl, H2SO4) Acid->Reaction Heat Heat Heat->Reaction Product Quinoline-3-carboxylate Ester Reaction->Product

Caption: General workflow for the Doebner-von Miller synthesis of quinoline-3-carboxylate esters.

Experimental Protocol: Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate

This protocol describes the synthesis of a representative quinoline-3-carboxylate ester via a modified Friedländer annulation.

Materials:

  • Ethyl acetoacetate

  • (2-Aminophenyl)(phenyl)methanone

  • p-Toluenesulfonic acid

  • Water

  • Ethanol

Procedure:

  • A mixture of ethyl acetoacetate (1 mmol), (2-aminophenyl)(phenyl)methanone (1 mmol), and p-toluenesulfonic acid (5.8 mmol) in water (5 ml) is stirred at reflux for 4 hours.[10]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The collected precipitate is washed with water (15 ml).

  • The crude product is recrystallized from an ethanol/water mixture (1:2) to yield the pure ethyl 2-methyl-4-phenylquinoline-3-carboxylate.[10]

Photophysical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. Quinoline-3-carboxylate esters can be synthetically tuned to exhibit a wide range of properties, making them suitable for diverse applications. Key parameters include molar absorptivity (ε), fluorescence quantum yield (ΦF), and Stokes shift.

Table 1: Photophysical Data of Representative Quinoline-3-Carboxylate Ester Derivatives

Compoundλabs (nm)λem (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Quantum Yield (ΦF)Stokes Shift (nm)SolventReference
DQ1 430-4.0 x 10⁴--ACN[11]
DQ2 409----ACN[11]
8d 350400< 10⁴-50Ethanol[12]
L 296, 368-18.5 x 10⁴ (at 296 nm)--CH₃OH[13]
PMHCH -505----[14]
6e ---0.79-Ethanol[15]
9b ---0.70-Ethanol[15]
9d ---0.80-Ethanol[15]
9e ---0.74-Ethanol[15]

Data is compiled from various sources and measurement conditions may vary. This table is intended for comparative purposes.

Applications and Protocols

Quinoline-3-carboxylate ester-based probes have found applications in the detection of metal ions and in live cell imaging.

Detection of Metal Ions: Aluminum (Al³⁺)

Certain quinoline derivatives exhibit a "turn-on" fluorescence response upon binding to specific metal ions, such as Al³⁺, through a CHEF mechanism.[16]

This protocol provides a general guideline for the use of a quinoline-based probe for the fluorometric detection of Al³⁺.

Materials:

  • Quinoline-based fluorescent probe (e.g., TQSB)[16]

  • Stock solution of the probe in a suitable solvent (e.g., CH₃CN)

  • Aqueous buffer solution

  • Stock solutions of various metal ions

  • Fluorometer

Procedure:

  • Prepare a working solution of the fluorescent probe in a semi-aqueous medium (e.g., CH₃CN/water; 4:1; v/v).[16]

  • To the probe solution, add aliquots of the Al³⁺ stock solution to achieve a range of final concentrations.

  • Record the fluorescence emission spectrum after each addition. A significant enhancement in fluorescence intensity at a specific wavelength indicates the detection of Al³⁺.[16]

  • To assess selectivity, repeat the experiment with other metal ions. Minimal changes in fluorescence in the presence of other ions confirm the probe's selectivity for Al³⁺.

  • The detection limit can be calculated from the fluorescence titration data. For example, the probe TQSB has a detection limit of 7.0 nM for Al³⁺.[16]

G cluster_mechanism Fluorescence Turn-On Mechanism Probe Quinoline Probe (Low Fluorescence) Binding Chelation Probe->Binding Al3 Al³⁺ Ion Al3->Binding Complex Probe-Al³⁺ Complex (High Fluorescence) CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Dominant in complex Binding->Complex PET Photoinduced Electron Transfer (PET) Quenching PET->Probe Dominant in free probe

Caption: Signaling pathway for a "turn-on" quinoline-based fluorescent probe for Al³⁺ detection.

Live Cell Imaging

The ability of some quinoline-based probes to permeate cell membranes and exhibit fluorescence changes in response to intracellular environments makes them valuable tools for live-cell imaging.[2][17][18]

This protocol outlines the basic steps for using a quinoline-based fluorescent probe for cellular imaging.

Materials:

  • Cultured cells on a suitable imaging dish or plate

  • Quinoline-based fluorescent probe

  • Cell culture medium (consider using phenol red-free medium to reduce background fluorescence)[19]

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Culture cells to the desired confluency (e.g., 80%) in an imaging-compatible vessel.[20]

  • Prepare a stock solution of the quinoline-based probe in a biocompatible solvent like DMSO.

  • Dilute the probe stock solution in cell culture medium to the final working concentration.

  • Remove the existing medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells with the probe for a sufficient time to allow for cellular uptake. Incubation times and temperatures should be optimized for the specific probe and cell line.

  • Wash the cells with fresh medium or a buffer solution to remove excess probe.

  • Image the cells using a fluorescence microscope equipped with filters that match the excitation and emission spectra of the probe.

G Start Start: Cultured Cells PrepareProbe Prepare Probe Solution Start->PrepareProbe Incubate Incubate Cells with Probe PrepareProbe->Incubate Wash Wash to Remove Excess Probe Incubate->Wash Image Image with Fluorescence Microscope Wash->Image

Caption: Experimental workflow for live cell imaging using a quinoline-based fluorescent probe.

Conclusion

Fluorescent probes derived from quinoline-3-carboxylate esters represent a versatile and powerful class of tools for researchers in chemistry, biology, and medicine. Their tunable photophysical properties and amenability to rational design allow for the development of probes tailored for specific applications, from the detection of metal ions to the imaging of dynamic processes within living cells. The protocols and data presented herein provide a foundation for the successful application of these probes in a variety of research settings.

References

Application Notes and Protocols for Investigating Reaction Mechanisms of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for designing and executing experiments to elucidate the reaction mechanisms involving Ethyl 8-aminoquinoline-3-carboxylate. This versatile scaffold is a key component in the development of therapeutic agents, making a thorough understanding of its reactivity crucial for synthesizing novel derivatives and optimizing reaction conditions.[1]

General Experimental Setup & Synthesis

A foundational aspect of studying the reaction mechanisms of this compound is the ability to synthesize and modify the core structure. A general laboratory setup for organic synthesis is required, including an inert atmosphere (Nitrogen or Argon) manifold, Schlenk lines, and appropriate glassware.

Synthesis of Substituted 8-Aminoquinolines

The Povarov reaction offers a viable route to substituted 8-aminoquinolines from simple starting materials.[2]

Protocol: Synthesis via Povarov Reaction [2]

  • Materials: 1,2-phenylenediamines, enol ethers, aldehydes, and a fluoroalcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).

  • Procedure:

    • In a clean, dry Schlenk flask under an inert atmosphere, dissolve the 1,2-phenylenediamine in the chosen fluoroalcohol.

    • Add the enol ether and the aldehyde to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product using column chromatography on silica gel to yield the desired substituted 8-aminoquinoline.

Synthesis of Quinoline-3-carboxylates

A rhodium(II)-catalyzed cyclopropanation-ring expansion reaction provides a method for synthesizing the quinoline-3-carboxylate core.[3]

Protocol: Rh(II)-Catalyzed Synthesis [3]

  • Materials: Indole, halodiazoacetates (e.g., ethyl bromodiazoacetate), Rh₂(esp)₂, Cs₂CO₃, and dichloromethane (CH₂Cl₂).

  • Procedure:

    • To a stirring solution of indole, Cs₂CO₃, and Rh₂(esp)₂ in CH₂Cl₂ at room temperature, add a solution of the halodiazoacetate in CH₂Cl₂ dropwise at 0°C.

    • After the addition is complete, allow the solution to stir for an additional 30 minutes.

    • Remove the solvent in vacuo.

    • Dissolve the crude product in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the ethyl quinoline-3-carboxylate.

Table 1: Representative Yields for Rh(II)-Catalyzed Synthesis of Ethyl Quinoline-3-carboxylate [3]

Halodiazoacetate (X-EDA)Yield (%)
Cl-EDA90
Br-EDA84
I-EDA70

Studying Reaction Mechanisms: A Multi-faceted Approach

Elucidating a reaction mechanism requires a combination of kinetic studies, intermediate trapping, and spectroscopic analysis. The following sections outline key experiments.

Kinetic Studies

Kinetic studies are fundamental to understanding reaction rates and the factors that influence them.

Protocol: Reaction Progress Monitoring

  • Setup: Assemble the reaction in a thermostated vessel equipped with a magnetic stirrer and a port for sample extraction.

  • Initiation: Initiate the reaction by adding the final reagent.

  • Sampling: At timed intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot (e.g., by rapid cooling or addition of a quenching agent).

  • Analysis: Analyze the composition of each quenched aliquot using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of reactants, intermediates, and products.

  • Data Analysis: Plot the concentration of species versus time to determine the reaction order and rate constants.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for identifying reactants, products, and transient intermediates.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for determining the structure of isolated compounds.[4][5]

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integrations to elucidate the molecular structure.

2.2.2. Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a powerful technique for detecting and characterizing paramagnetic species, such as radical intermediates, which may be involved in redox reactions.[6]

Protocol: In Situ EPR Monitoring [6]

  • Setup: Prepare the reaction mixture directly in an EPR tube.

  • Irradiation (if applicable): If studying a photo-induced reaction, irradiate the sample in the EPR cavity using a suitable light source (e.g., a UVA lamp).

  • Data Acquisition: Record the EPR spectrum at various time points during the reaction to observe the formation and decay of radical species.

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the electronic structure of intermediates.[6][7]

Workflow: DFT Calculations

  • Structure Optimization: Build and optimize the geometries of reactants, intermediates, transition states, and products using a suitable DFT functional and basis set.

  • Frequency Calculations: Perform frequency calculations to confirm that optimized structures correspond to energy minima or transition states.

  • Reaction Pathway Analysis: Calculate the energies of all species along the proposed reaction coordinate to construct a reaction energy profile.

  • Spectroscopic Prediction: Calculate theoretical NMR chemical shifts or electronic transition energies to compare with experimental data.[7]

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the logical flow of the experimental setups described.

Experimental_Workflow synthesis Synthesis & Purification of this compound and Derivatives reaction_setup Reaction Setup (Controlled Temperature, Atmosphere) synthesis->reaction_setup kinetic_studies Kinetic Studies (HPLC/GC Monitoring) reaction_setup->kinetic_studies spectroscopic_analysis Spectroscopic Analysis reaction_setup->spectroscopic_analysis mechanism Elucidation of Reaction Mechanism kinetic_studies->mechanism nmr NMR (1H, 13C, 2D) Structural Elucidation spectroscopic_analysis->nmr epr EPR Radical Intermediate Detection spectroscopic_analysis->epr nmr->mechanism epr->mechanism comp_modeling Computational Modeling (DFT Calculations) comp_modeling->mechanism

Caption: General workflow for studying reaction mechanisms.

Signaling_Pathway_Example start Reactants (e.g., 8-AQ derivative + Aryl Halide) intermediate1 Intermediate Complex (e.g., Oxidative Addition) start->intermediate1 catalyst Catalyst Activation (e.g., Pd(OAc)2) catalyst->intermediate1 intermediate2 C-H Activation Step intermediate1->intermediate2 product Product Formation (e.g., Reductive Elimination) intermediate2->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->catalyst

Caption: A hypothetical catalytic cycle for a C-H arylation reaction.

Application in Drug Development

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[1] A detailed understanding of its reaction mechanisms allows for:

  • Rational Design of Novel Derivatives: Knowledge of reaction pathways enables the targeted synthesis of new compounds with improved biological activity and pharmacokinetic properties.[4]

  • Optimization of Synthetic Routes: Understanding the kinetics and intermediates of a reaction allows for the optimization of conditions to improve yields and reduce byproducts.

  • Discovery of New Reactivities: Mechanistic studies can uncover new and unexpected reaction pathways, leading to the development of novel synthetic methodologies.

References

Protocol for Assessing the In Vitro Cytotoxicity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1][2] The evaluation of the cytotoxic effects of novel quinoline compounds is a critical first step in the drug discovery and development pipeline.[1][3] This document provides detailed protocols for assessing the in vitro cytotoxicity of these derivatives using common and well-established cell-based assays: the MTT assay for metabolic activity and the Lactate Dehydrogenase (LDH) assay for membrane integrity.[1][3] Additionally, it outlines the principles of apoptosis assays, which can elucidate the mechanism of cell death.

Data Presentation: Summarizing Cytotoxicity Data

The cytotoxic potential of novel quinoline derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound that inhibits a biological process, such as cell growth, by 50%.[1][3] The IC50 values are crucial for comparing the potency of different compounds.

Table 1: Cytotoxicity of Novel Quinoline Derivatives against Human Cancer Cell Lines

Compound IDCell LineAssay TypeExposure Time (hours)IC50 (µM)
QN-001A549 (Lung Carcinoma)MTT4815.2 ± 1.8
QN-001MCF-7 (Breast Cancer)MTT4825.6 ± 2.5
QN-002A549 (Lung Carcinoma)MTT488.7 ± 0.9
QN-002MCF-7 (Breast Cancer)MTT4812.1 ± 1.3
QN-003A549 (Lung Carcinoma)LDH2435.4 ± 3.1
QN-003MCF-7 (Breast Cancer)LDH2448.9 ± 4.2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][5] The amount of formazan produced is directly proportional to the number of living cells.[7]

Workflow for the MTT Cytotoxicity Assay

A Seed cells in a 96-well plate and incubate for 24h B Treat cells with various concentrations of quinoline derivatives A->B C Incubate for the desired exposure time (e.g., 24, 48, 72h) B->C D Add MTT solution to each well and incubate for 2-4h C->D E Solubilize formazan crystals with a solubilization solution (e.g., DMSO) D->E F Measure absorbance at ~570 nm using a microplate reader E->F

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Novel quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the designated wells.[1] Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[1][3]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[1][4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to subtract background absorbance.[4][6]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised plasma membrane integrity.[9][10][11]

Workflow for the LDH Cytotoxicity Assay

A Seed and treat cells with quinoline derivatives as in MTT assay B Set up controls: Spontaneous release (untreated), Maximum release (lysis buffer) A->B C After incubation, centrifuge the plate to pellet the cells A->C D Transfer supernatant to a new 96-well plate C->D E Add LDH reaction mixture to each well D->E F Incubate at room temperature in the dark E->F G Add stop solution and measure absorbance at ~490 nm F->G

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

  • 96-well flat-bottom plates

  • Selected cancer cell lines

  • Complete culture medium

  • Novel quinoline derivatives

  • Lysis solution (e.g., 10X Lysis Solution)[11]

  • LDH assay kit (containing substrate mix and assay buffer)[9]

  • Stop solution[11]

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge with a plate rotor

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the quinoline derivatives in a 96-well plate as described in the MTT assay protocol.[1]

  • Controls: Prepare the following controls in triplicate:[1]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer.

    • Background: Culture medium without cells.

  • Incubation: Incubate the plate for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[12]

  • Sample Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell-free supernatant from each well to a new 96-well plate.[11]

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[12]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction and Absorbance Measurement: Add the stop solution to each well and measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Apoptosis Signaling Pathway

Many cytotoxic compounds, including quinoline derivatives, induce cell death through apoptosis, or programmed cell death.[3] Apoptosis is a highly regulated process involving a cascade of caspase activation.[13] Understanding whether a novel quinoline derivative induces apoptosis is crucial for elucidating its mechanism of action. This can be investigated using assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[3]

Intrinsic Apoptosis Pathway

Stimulus Cytotoxic Quinoline Derivative Mito Mitochondria Stimulus->Mito Stress Signal CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cas9 Caspase-9 Apoptosome->Cas9 Procas9 Pro-caspase-9 Procas9->Cas9 Cas3 Caspase-3 Cas9->Cas3 Procas3 Pro-caspase-3 Procas3->Cas3 Apoptosis Apoptosis Cas3->Apoptosis

Caption: Intrinsic pathway of apoptosis induction.

References

Application Notes and Protocols for the Esterification of 8-Aminoquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of esters from 8-aminoquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The protocols outlined below are designed to be robust and reproducible, catering to the needs of researchers in organic synthesis and drug development.

Introduction

8-Aminoquinoline derivatives are a significant class of compounds in pharmaceutical sciences, known for a wide range of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2][3] The esterification of 8-aminoquinoline-3-carboxylic acid provides a versatile entry point for the synthesis of novel derivatives with potentially enhanced therapeutic efficacy. The resulting esters can serve as key intermediates for further functionalization or as final drug candidates.

Esterification Methodologies

The presence of the basic amino group in 8-aminoquinoline-3-carboxylic acid requires careful consideration when selecting an esterification method. Two primary approaches are presented here: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification for substrates sensitive to strong acids.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] For amino acids, a stoichiometric amount of a strong acid catalyst is typically required to protonate the basic amino group, which would otherwise interfere with the catalysis.[4][6]

Experimental Protocol: Fischer-Speier Esterification of 8-Aminoquinoline-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 8-aminoquinoline-3-carboxylic acid (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent (a large excess is recommended).[4][6]

  • Acid Addition: Slowly add a stoichiometric amount of concentrated sulfuric acid (H₂SO₄) (at least 1.0 eq.) to the stirred suspension. The addition is exothermic, and a precipitate of the ammonium salt may form.[4]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8). This will neutralize the excess acid and deprotonate the amino group, causing the ester product to precipitate.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Purification: The crude ester can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Quantitative Data for Fischer-Speier Esterification of Aromatic Amino Acids

Starting MaterialAlcoholCatalyst (eq.)Reaction Time (h)Yield (%)Reference
p-Aminobenzoic acidEthanolH₂SO₄ (1.0)1-275-85[4]
4-Amino-3-nitrobenzoic acidMethanolH₂SO₄ (catalytic)1~70[7]
L-PhenylalanineMethanolH₂SO₄Not specifiedHigh[8]
L-TyrosineMethanolH₂SO₄Not specifiedHigh[8]

Experimental Workflow for Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 8-Aminoquinoline-3-carboxylic Acid + Alcohol add_acid Add H₂SO₄ start->add_acid 1.0 eq. reflux Reflux add_acid->reflux 4-24h quench Quench with Ice-Water reflux->quench neutralize Neutralize with NaHCO₃ quench->neutralize filter Filter Precipitate neutralize->filter purify Recrystallize/Chromatography filter->purify end_product Pure Ester purify->end_product

Caption: Workflow for the Fischer-Speier esterification of 8-aminoquinoline-3-carboxylic acid.

Method 2: Steglich Esterification

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5][9][10] This method is particularly suitable for substrates that are sensitive to acidic conditions.[9]

Experimental Protocol: Steglich Esterification of 8-Aminoquinoline-3-carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 8-aminoquinoline-3-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) under an inert atmosphere (e.g., nitrogen or argon).

  • DCC Addition: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: Filter off the precipitated DCU.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 0.5 M) to remove any remaining DMAP, followed by a saturated aqueous solution of NaHCO₃ to remove any unreacted carboxylic acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by column chromatography on silica gel to afford the pure product.

Quantitative Data for Steglich Esterification

Carboxylic AcidAlcoholCoupling AgentCatalystYield (%)Reference
VariousVariousDCCDMAP>80[9]
Sterically hindered acidst-BuOHDCCDMAP65[11]
8-O-acetylhomodrimanic acid2-mercaptopyridine N-oxideEDCDMAPNot specified[12]

Experimental Workflow for Steglich Esterification

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 8-Aminoquinoline-3-carboxylic Acid + Alcohol + DMAP add_dcc Add DCC at 0°C start->add_dcc stir Stir at RT add_dcc->stir 12-24h filter_dcu Filter DCU stir->filter_dcu extract Aqueous Work-up filter_dcu->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_product Pure Ester purify->end_product

Caption: Workflow for the Steglich esterification of 8-aminoquinoline-3-carboxylic acid.

Applications in Drug Development

Esters of 8-aminoquinoline-3-carboxylic acid are valuable precursors and potential therapeutic agents. The 8-aminoquinoline scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[1]

  • Antimalarial Agents: 8-Aminoquinolines are a cornerstone in the treatment of malaria.[2] Esterification of the 3-carboxylic acid moiety can be used to modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Antimicrobial Agents: Derivatives of quinoline have demonstrated significant antibacterial and antifungal activities.[1][3] The ester derivatives of 8-aminoquinoline-3-carboxylic acid could be explored for their potential as novel antimicrobial agents.

  • Anticancer Agents: The quinoline ring system is present in a number of anticancer drugs.[1][3] Modification at the 3-position through esterification can lead to the development of new compounds with potential cytotoxic activity against various cancer cell lines.

  • Fluorescent Probes: N-acyl-8-aminoquinoline derivatives have been synthesized and utilized as fluorescent molecular probes for the detection of metal ions.[13]

Potential Signaling Pathway Interactions

While specific signaling pathways for the esters of 8-aminoquinoline-3-carboxylic acid are not extensively documented, the broader class of quinoline derivatives is known to interact with various biological targets. For instance, their antimalarial activity is linked to the disruption of parasitic metabolic pathways.[2] In cancer, quinoline derivatives have been shown to interfere with DNA replication and repair mechanisms, induce apoptosis, and inhibit angiogenesis. The introduction of an ester functionality can influence the compound's ability to cross cell membranes and interact with intracellular targets. Further research is warranted to elucidate the specific mechanisms of action for these novel esters.

Logical Relationship of Applications

Applications cluster_applications Potential Applications parent 8-Aminoquinoline-3-carboxylic Acid Ester antimalarial Antimalarial parent->antimalarial antimicrobial Antimicrobial parent->antimicrobial anticancer Anticancer parent->anticancer probes Fluorescent Probes parent->probes

Caption: Potential applications of 8-aminoquinoline-3-carboxylic acid esters.

References

Application Notes and Protocols for the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial enzymes that regulate a vast number of cellular processes, including growth, differentiation, metabolism, and apoptosis, by catalyzing the phosphorylation of specific substrates.[1] The human genome contains over 500 different kinases, and their dysregulation is a common factor in many diseases, particularly cancer.[1][2] This has made protein kinases one of the most important classes of targets for modern drug discovery.[3][4] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, with notable successes like Imatinib for chronic myelogenous leukemia (CML) and inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) in lung cancer.[1][4][5]

These application notes provide an overview of current strategies and detailed protocols for the discovery and characterization of novel kinase inhibitors, intended to guide researchers through the key phases of development, from initial screening to detailed biophysical and cellular characterization.

Section 1: Kinase Inhibitor Discovery Strategies

The discovery of novel kinase inhibitors is a multi-faceted process that integrates several sophisticated techniques. The primary goal is to identify compounds that are not only potent against the target kinase but also highly selective to minimize off-target effects and potential toxicity.[6] Key strategies include high-throughput screening, fragment-based drug discovery, and structure-based drug design.

High-Throughput Screening (HTS): HTS involves the rapid screening of large, diverse chemical libraries to identify initial "hits" that modulate the activity of a target kinase.[2][7] These assays are typically performed in a miniaturized format (e.g., 1536-well plates) to maximize throughput and minimize reagent consumption.[8]

Fragment-Based Drug Discovery (FBDD): FBDD is a strategy that screens low-molecular-weight compounds ("fragments") to find those that bind weakly but efficiently to the target kinase.[3][9] These initial fragment hits are then optimized and linked together to generate more potent and selective lead compounds, often guided by structural biology techniques like X-ray crystallography.[3][10]

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the target kinase to design inhibitors with high affinity and specificity.[1][11] This computational approach relies on structural information from X-ray crystallography or NMR spectroscopy to guide the design and optimization of small molecules that fit precisely into the kinase's binding site, often the ATP-binding pocket.[1][12]

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Preclinical Development Target Target Kinase Selection & Validation HTS High-Throughput Screening (HTS) Target->HTS FBDD Fragment-Based Drug Discovery (FBDD) Target->FBDD SBDD Structure-Based Drug Design (SBDD) Target->SBDD Biochem Biochemical Assays (IC50) HTS->Biochem FBDD->Biochem SBDD->Biochem Biophys Biophysical Assays (SPR, ITC) Biochem->Biophys Cellular Cellular Assays Biophys->Cellular SAR Structure-Activity Relationship (SAR) Studies Cellular->SAR SAR->Biochem LeadOpt Lead Optimization (ADMET) SAR->LeadOpt InVivo In Vivo Efficacy & Safety Studies LeadOpt->InVivo Candidate Candidate Selection InVivo->Candidate

General workflow for kinase inhibitor drug discovery.

Section 2: Key Signaling Pathways as Therapeutic Targets

Dysregulation of kinase signaling pathways is a hallmark of cancer.[12] Two of the most well-studied pathways in oncology are the EGFR and BRAF/MAPK pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and migration.[13][14] Upon binding to ligands like EGF, EGFR dimerizes and activates its intracellular kinase domain, triggering downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[15][16] Mutations or overexpression of EGFR can lead to its constitutive activation, driving uncontrolled tumor growth in various cancers, such as non-small cell lung cancer (NSCLC).[5][15] EGFR inhibitors, including small-molecule tyrosine kinase inhibitors (TKIs), block this signaling by competing with ATP at the intracellular catalytic site.[17]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 Activates PI3K PI3K Dimer->PI3K Activates Ras RAS Grb2->Ras Raf RAF Ras->Raf Akt AKT PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation Promotes ERK->Proliferation Promotes Inhibitor EGFR Kinase Inhibitor Inhibitor->Dimer Blocks

Simplified EGFR signaling pathway and point of inhibition.
BRAF/MEK/ERK (MAPK) Signaling Pathway

The MAPK pathway is a central signaling cascade that relays extracellular signals to the nucleus to regulate gene expression and prevent apoptosis.[18] The BRAF kinase is a key component of this pathway.[19] Activating mutations, most commonly the V600E mutation, lead to constitutive BRAF activation, which in turn activates MEK and ERK, promoting uncontrolled cell proliferation.[18][20] This mutation is found in approximately 50% of melanomas.[20] BRAF-specific inhibitors are designed to block the activity of the mutated BRAF protein, thereby shutting down the hyperactive MAPK pathway.[19]

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Transcription Factors (c-Jun, c-Myc) ERK->Nucleus Translocates & Activates Proliferation Cell Proliferation & Survival Nucleus->Proliferation Inhibitor BRAF Inhibitor Inhibitor->BRAF Inhibits G A Prepare serial dilution of inhibitor in DMSO B Add inhibitor and kinase to 384-well plate A->B C Incubate to allow inhibitor-kinase binding B->C D Initiate reaction with ATP/Substrate mix C->D E Incubate at 30°C for 60 min D->E F Add ADP-Glo™ Reagent to stop reaction E->F G Add Kinase Detection Reagent F->G H Measure luminescence with a plate reader G->H I Plot data and calculate IC50 value H->I G A Immobilize Kinase on Sensor Chip (e.g., via Amine Coupling) B Inject serial dilutions of inhibitor (analyte) over the surface (Association Phase) A->B C Flow running buffer over the surface (Dissociation Phase) B->C D Inject regeneration solution to remove bound inhibitor C->D E Repeat cycle for all concentrations D->E F Fit sensorgram data to a binding model to determine ka, kd, and KD E->F G A Load kinase protein into sample cell B Load inhibitor solution into titration syringe A->B C Allow system to thermally equilibrate at 25°C B->C D Perform series of small injections of inhibitor into the kinase solution C->D E Measure heat change after each injection D->E F Analyze integrated heat data by fitting to a binding model E->F G Determine Kd, n, ΔH, and ΔS F->G

References

Synthesis of Novel Antiparasitic Agents: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of two promising classes of antiparasitic agents: N-arylspermidine derivatives and Indolylmaleimide derivatives . These compounds have demonstrated significant activity against various parasites, particularly Leishmania species. The provided information is intended to guide researchers in the synthesis, evaluation, and understanding of the mechanism of action of these potential new drugs.

N-arylspermidine Derivatives as Leishmanicidal Agents

N-arylspermidine derivatives represent a class of compounds that show significant promise in the fight against leishmaniasis. Their mechanism of action is believed to involve the disruption of polyamine metabolism, a pathway essential for the survival and proliferation of Leishmania parasites.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The following table summarizes the in vitro activity of a selection of N-arylspermidine derivatives against Leishmania infantum amastigotes and their cytotoxicity against mammalian cell lines. The selectivity index (SI) is a crucial parameter, indicating the compound's specificity for the parasite over host cells.[1]

CompoundEC50 (µM) vs. L. infantum amastigotesCC50 (µM) vs. THP-1 cellsCC50 (µM) vs. HepG2 cellsSelectivity Index (SI) (THP-1/EC50)
3b 4.9 ± 0.6> 25> 25> 5.1
3c 5.1 ± 0.5> 25> 25> 4.9
3d 5.2 ± 0.4> 25> 25> 4.8
3h 4.8 ± 0.7> 25> 25> 5.2
Miltefosine 4.5 ± 0.315.2 ± 1.118.3 ± 1.53.4
Experimental Protocol: Synthesis of N-arylspermidine Derivatives

The synthesis of N-arylspermidine derivatives is achieved through a two-step process involving the alkylation of a cyclic amidine followed by the reduction of the resulting nitrile and amidinium salt.

Step 1: Alkylation of Cyclic Amidine with an ω-Halonitrile

  • To a solution of the cyclic N-arylamidine (1.0 eq) in anhydrous acetonitrile (MeCN), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Add the corresponding ω-halonitrile (e.g., 4-bromobutyronitrile) (1.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield the crude quaternary amidinium salt. This intermediate is typically used in the next step without further purification.

Step 2: Reduction of the Quaternary Amidinium Salt and Nitrile

  • Dissolve the crude quaternary amidinium salt from Step 1 in methanol (MeOH).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (5.0 eq) portion-wise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylspermidine derivative.

Logical Relationship: Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Alkylation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product start1 Cyclic N-arylamidine step1 Alkylation in MeCN with K₂CO₃ start1->step1 start2 ω-Halonitrile start2->step1 intermediate Quaternary Amidinium Salt step1->intermediate step2 Reduction with NaBH₄ in MeOH intermediate->step2 product N-arylspermidine Derivative step2->product

Synthetic workflow for N-arylspermidine derivatives.

Signaling Pathway: Interference with Leishmania Polyamine Biosynthesis

N-arylspermidine derivatives are thought to exert their leishmanicidal effect by interfering with the polyamine biosynthesis pathway, which is vital for parasite growth and survival.[2] This pathway in Leishmania differs from that in humans, making it an attractive drug target.

G cluster_pathway Leishmania Polyamine Biosynthesis Pathway cluster_drug Drug Action cluster_effect Downstream Effects Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) Spermidine Spermidine Putrescine->Spermidine Spermidine Synthase (SPDS) Trypanothione Trypanothione Spermidine->Trypanothione Trypanothione Synthetase effect1 Spermidine Depletion Spermidine->effect1 drug N-arylspermidine Derivative drug->Spermidine Inhibition of Synthesis effect2 Impaired Trypanothione Redox System effect1->effect2 effect3 Parasite Death effect2->effect3

Proposed mechanism of action for N-arylspermidine derivatives.

Indolylmaleimide Derivatives as Leishmanial Topoisomerase IB Inhibitors

Indolylmaleimide derivatives have emerged as a potent class of antileishmanial agents that target a crucial enzyme in the parasite's DNA replication and repair machinery, leishmanial DNA topoisomerase IB. This enzyme is structurally distinct from its human counterpart, offering a window for selective inhibition.

Quantitative Data: In Vitro Efficacy and Cytotoxicity

The following table presents the in vitro leishmanicidal activity of representative indolylmaleimide derivatives against Leishmania donovani promastigotes and their cytotoxicity against a mammalian cell line.

CompoundIC50 (µM) vs. L. donovani promastigotesCC50 (µM) vs. J774A.1 macrophage cellsSelectivity Index (SI) (CC50/IC50)
3m 6.6> 100> 15.1
3n 24.56> 100> 4.07
Pentamidine 5.025.05.0
Experimental Protocol: Synthesis of 3-Amino-4-indolylmaleimides via Buchwald-Hartwig Cross-Coupling

The synthesis of 3-amino-4-indolylmaleimides is efficiently achieved using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.[3][4]

  • To an oven-dried Schlenk tube, add 3-bromo-4-indolylmaleimide (1.0 eq), the desired amine (1.5 eq), cesium carbonate (Cs₂CO₃) (2.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5 mol%), and Xantphos (10 mol%).

  • Evacuate and backfill the tube with argon or nitrogen gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-amino-4-indolylmaleimide derivative.

Logical Relationship: Synthetic Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst cluster_step1 Buchwald-Hartwig Cross-Coupling cluster_product Final Product start1 3-Bromo-4-indolylmaleimide step1 Reaction in Toluene at 100 °C start1->step1 start2 Primary/Secondary Amine start2->step1 reagent1 Pd₂(dba)₃ (Catalyst) reagent1->step1 reagent2 Xantphos (Ligand) reagent2->step1 reagent3 Cs₂CO₃ (Base) reagent3->step1 product 3-Amino-4-indolylmaleimide step1->product

Synthetic workflow for 3-Amino-4-indolylmaleimide derivatives.

Signaling Pathway: Inhibition of Leishmanial Topoisomerase IB

Indolylmaleimide derivatives inhibit leishmanial topoisomerase IB, an enzyme essential for relaxing DNA supercoils during replication and transcription.[3] Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, parasite death.[2]

G cluster_process DNA Replication & Transcription cluster_drug Drug Action cluster_effect Downstream Effects DNA_supercoiled Supercoiled DNA DNA_relaxed Relaxed DNA DNA_supercoiled->DNA_relaxed Relaxation Top1B Leishmanial Topoisomerase IB effect1 Inhibition of Topoisomerase IB drug Indolylmaleimide Derivative drug->Top1B Inhibition effect2 Accumulation of DNA breaks effect1->effect2 effect3 Cell Cycle Arrest effect2->effect3 effect4 Apoptosis effect3->effect4 effect5 Parasite Death effect4->effect5

Mechanism of action of Indolylmaleimide derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Purification of 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8-aminoquinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals, providing troubleshooting guidance and frequently asked questions (FAQs) to overcome common hurdles encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why are 8-aminoquinoline derivatives often difficult to purify?

8-aminoquinoline derivatives can present several purification challenges due to their inherent chemical properties:

  • Basicity : The amino group at the 8-position, and potentially other nitrogen-containing substituents, makes these molecules basic. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, tailing peaks, and sometimes irreversible adsorption.[1]

  • Polarity : The presence of the amino group and other polar functional groups can make these compounds highly polar, often requiring the use of complex and highly polar mobile phase systems for effective chromatographic separation.[1]

  • Isomeric Impurities : Synthetic routes can sometimes produce mixtures of positional isomers. These isomers often possess very similar physical and chemical properties, making them difficult to separate using standard purification techniques.[1]

  • Instability : Some 8-aminoquinoline derivatives are sensitive to air, light, or acidic conditions, which can lead to degradation during the purification process.[1] This is particularly true for derivatives with electron-donating groups that make the quinoline ring more susceptible to oxidation.[1]

  • Chelating Properties : The 8-aminoquinoline scaffold is a known chelating agent for various metal ions. If contaminating metal ions are present in solvents or on glassware, they can form complexes with the product, complicating purification.[1]

Q2: What are the most common purification techniques for 8-aminoquinoline derivatives?

The most common techniques include:

  • Column Chromatography : Often performed on silica gel, but may require modification (e.g., adding a basic modifier like triethylamine) or alternative stationary phases (e.g., alumina) to prevent issues related to the basicity of the compounds.[1]

  • Recrystallization : An effective method for purifying solid compounds. The choice of solvent is critical; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[2][3]

  • Acid-Base Extraction : This technique is useful for separating basic 8-aminoquinoline derivatives from neutral or acidic impurities by exploiting their ability to be protonated and move into an aqueous acidic layer.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC) : Used for difficult separations or to achieve very high purity.[4][5] Both normal-phase and reversed-phase HPLC can be employed.[4]

Q3: How can I minimize the degradation of my sensitive 8-aminoquinoline derivative during purification?

To minimize degradation, consider the following precautions:[1]

  • Work under an Inert Atmosphere : If the compound is sensitive to air oxidation, perform all purification steps under an inert atmosphere, such as nitrogen or argon.

  • Use Degassed Solvents : Removing dissolved oxygen from solvents by sparging with an inert gas can help prevent oxidation.

  • Protect from Light : If the compound is light-sensitive, wrap flasks and columns in aluminum foil.

  • Avoid Harsh Acids : If possible, avoid strong acids during workup and purification, as they can promote degradation.

  • Keep it Cold : For thermally labile compounds, performing chromatographic separations at a lower temperature may be beneficial.

Troubleshooting Guides

This section provides systematic approaches to address specific problems you may encounter during the purification of 8-aminoquinoline derivatives.

Issue 1: Poor Separation or Irreversible Adsorption during Silica Gel Column Chromatography

This is a common issue stemming from the interaction between the basic 8-aminoquinoline and the acidic silanol groups on the silica surface.[1]

G start Problem: Compound is streaking or stuck on silica gel column cause Primary Cause: Strong interaction of basic amine with acidic silica start->cause Diagnosis solution1 Option 1: Modify the Mobile Phase cause->solution1 Solution solution2 Option 2: Change the Stationary Phase cause->solution2 Solution solution3 Option 3: Use an Alternative Technique cause->solution3 Solution details1 Add 0.1-1% triethylamine (Et3N) or ammonia to the eluent to neutralize acidic sites. solution1->details1 details2 Switch to neutral or basic alumina, or use an amine-functionalized silica column. solution2->details2 details3 Consider reversed-phase chromatography or preparative HPLC for difficult separations. solution3->details3

Troubleshooting guide for column chromatography separation.
Issue 2: Compound "Oils Out" During Recrystallization

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than forming solid crystals.

Potential CauseTroubleshooting Steps
Solution is Supersaturated 1. Add a small amount of additional hot solvent to redissolve the oil. 2. Allow the solution to cool more slowly to room temperature before refrigeration.[1] 3. Scratch the inside of the flask with a glass rod to induce crystallization.[1][2]
Presence of Impurities 1. Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities.[1] 2. Try a different recrystallization solvent or a multi-solvent system.[1]
Cooling Too Rapidly 1. Allow the flask to cool slowly on the benchtop before placing it in an ice bath.[1] 2. Insulate the flask to slow the rate of cooling.
Issue 3: Co-elution with Impurities

When impurities have similar polarity to the desired product, separation can be challenging.

Potential CauseTroubleshooting Steps
Suboptimal Mobile Phase 1. Systematically screen different solvent systems using Thin-Layer Chromatography (TLC) to achieve better separation (ΔRf). 2. Try a gradient elution instead of an isocratic one.
Poor Column Packing 1. Ensure the column is packed uniformly without cracks or channels. 2. Use a slurry packing method for better results.
Structurally Similar Impurities 1. Consider preparative HPLC, which offers higher resolution for difficult separations.[1][5] 2. Try a different stationary phase (e.g., switching from silica to alumina, or normal-phase to reversed-phase).

Quantitative Data on Purification Outcomes

The following table summarizes purification results for notable 8-aminoquinoline derivatives from published synthetic routes.

CompoundPurification MethodPurityYieldSource
Tafenoquine Succinate Recrystallization from Ethanol>99% by HPLC66%[6][7]
Tafenoquine Succinate Precipitation with Succinic Acid95% by HPLC74%[6]
Tafenoquine Intermediate (17) Recrystallization from EthanolN/A92% (overall)[6][7]
8-Aminoquinoline Distillation and Recrystallizationm.p. 64-65°C96%[8]
Compound 4 (Caffeic Acid Derivative) Flash Chromatography (CHCl₃/MeOH 95:5)≥95% by HPLC38%[4]
Compound 6 (Ferulic Acid Derivative) Flash Chromatography (CHCl₃/MeOH 95:5)≥95% by HPLC33%[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for separating basic 8-aminoquinoline derivatives from neutral or acidic impurities.[1]

  • Dissolution : Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction : Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated 8-aminoquinoline derivative will move into the aqueous layer. Separate the layers and save the aqueous layer.

  • Basification and Re-extraction : Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (check with pH paper). The 8-aminoquinoline derivative will precipitate as the free base. Extract the product back into an organic solvent (e.g., DCM) by performing three successive extractions.

  • Drying and Concentration : Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 8-aminoquinoline derivative.

Protocol 2: Column Chromatography on Silica Gel with a Basic Modifier

This protocol is designed for the purification of basic 8-aminoquinoline derivatives that show strong adsorption to silica gel.[1]

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation p1 1. Mobile Phase Prep: Select solvent system via TLC. Add 0.1-1% triethylamine. p2 2. Column Packing: Prepare a slurry of silica gel in the mobile phase. Pack column uniformly. p1->p2 p3 3. Sample Loading: Dissolve crude product in minimal solvent. Load onto the top of the silica bed. p2->p3 r1 4. Elution: Begin eluting with the prepared mobile phase. p3->r1 r2 5. Fraction Collection: Collect fractions and monitor by TLC to identify product. r1->r2 i1 6. Combine & Concentrate: Combine pure fractions. Remove solvent under reduced pressure. r2->i1 i2 7. Remove Modifier: Co-evaporate with toluene to remove residual triethylamine. i1->i2

General workflow for column chromatography purification.
  • Mobile Phase Preparation : Based on TLC analysis, prepare a suitable mobile phase of a non-polar solvent (e.g., hexanes, DCM) and a polar solvent (e.g., ethyl acetate, methanol). Add 0.1-1% triethylamine to the mobile phase to act as a basic modifier.[1]

  • Column Packing : Prepare a slurry of silica gel in the mobile phase. Pour the slurry into a chromatography column and allow it to pack, ensuring a uniform and crack-free stationary phase.

  • Sample Loading : Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution and Fraction Collection : Begin eluting the column with the prepared mobile phase. Collect fractions and monitor the elution of the product by TLC.

  • Isolation : Combine the fractions containing the pure product. Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to completely remove residual triethylamine.[1]

Protocol 3: Recrystallization

This protocol outlines the general steps for purifying a solid 8-aminoquinoline derivative.[2][3]

  • Solvent Selection : Choose a solvent in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.

  • Dissolution : Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed, but avoid using an excessive amount.

  • Hot Filtration (if necessary) : If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization : Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Isolation of Crystals : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying : Dry the crystals completely, for example, in a vacuum oven, to remove all traces of solvent. The purity can then be checked by techniques like melting point analysis or HPLC.[2][4]

References

Technical Support Center: Synthesis of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 8-aminoquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is a multi-step process beginning with the Gould-Jacobs reaction. Due to the reactivity of the free amino group, the synthesis typically starts with a protected or precursor form of 8-aminoquinoline. A common strategy involves the following key steps:

  • Condensation: Reaction of a substituted aniline (e.g., 2-nitroaniline or 2-aminoacetanilide) with diethyl ethoxymethylenemalonate (DEEMM) to form an enamine intermediate.

  • Thermal Cyclization: Heating the enamine intermediate at high temperatures to form the quinoline ring system.

  • Modification of the 8-substituent: If starting with a nitro-substituted aniline, the nitro group is reduced to an amino group. If a protecting group like acetyl is used, it is subsequently removed.

Q2: Why is direct use of 1,2-diaminobenzene in the Gould-Jacobs reaction not recommended?

A2: Using 1,2-diaminobenzene directly is generally avoided because both amino groups can react with diethyl ethoxymethylenemalonate, leading to a mixture of products and undesired side reactions, which significantly lowers the yield of the target molecule. Utilizing a starting material with one of the amino groups protected (e.g., as an acetamide) or in a precursor form (e.g., a nitro group) provides better control over the reaction.

Q3: Can microwave synthesis improve the yield of the cyclization step?

A3: Yes, microwave-assisted synthesis has been shown to significantly improve the yields and dramatically shorten the reaction times for the thermal cyclization step of the Gould-Jacobs reaction.[1][2] Conventional heating often requires prolonged exposure to high temperatures, which can lead to degradation of the product, while microwave heating provides rapid and efficient energy transfer, often resulting in cleaner reactions and higher yields.[1][2]

Q4: What are the critical parameters to control during the thermal cyclization step?

A4: The critical parameters for the thermal cyclization are temperature and reaction time. The Gould-Jacobs reaction requires high temperatures, typically in the range of 250-300°C, for the intramolecular cyclization to occur.[1] However, prolonged heating at these temperatures can lead to product degradation and side reactions like decarboxylation. Therefore, a careful balance between temperature and reaction time is crucial to maximize the yield. A thorough time-temperature examination is recommended to optimize the conditions for your specific setup.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the condensation step (formation of the enamine intermediate) - Incomplete reaction. - Side reactions of the starting materials. - Impure reagents.- Increase the reaction temperature to 100-130°C. - Extend the reaction time and monitor the evolution of ethanol to track progress. - Ensure the purity of the aniline derivative and diethyl ethoxymethylenemalonate.
Incomplete cyclization during the heating step - Insufficient temperature. - Insufficient reaction time.- Gradually increase the reaction temperature, aiming for the 250-300°C range. - Extend the reaction time while monitoring for product degradation by TLC or LC-MS. - Consider using microwave irradiation for more efficient and rapid heating.[1][2]
Formation of a black tar-like substance during cyclization - Product decomposition at high temperatures. - Presence of impurities that catalyze polymerization.- Lower the reaction temperature and extend the reaction time. - Use a high-boiling inert solvent like Dowtherm A or diphenyl ether to ensure even heat distribution. - Ensure all starting materials and solvents are pure.
Difficulty in isolating the final product - The product may be an oil that is difficult to crystallize. - The product may be highly soluble in the purification solvents.- Try triturating the crude oil with a non-polar solvent like hexane or petroleum ether to induce crystallization. - If purification is by column chromatography, consider using a gradient elution and adding a small amount of a basic modifier like triethylamine to the mobile phase to prevent streaking on silica gel.
Presence of decarboxylated byproduct - Excessively high reaction temperature or pressure, especially in a sealed vessel for microwave synthesis.- Carefully control and monitor the reaction temperature and pressure. - It may be necessary to reduce the temperature to minimize this side reaction.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol is based on the Gould-Jacobs reaction starting with 2-nitroaniline.

  • Condensation: In a round-bottom flask, combine 2-nitroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.2 equivalents). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by observing the evolution of ethanol.

  • Cyclization: To the crude enamine intermediate, add a high-boiling point solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.

    • Collect the solid by filtration and wash with the non-polar solvent.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Reduction of the Nitro Group to Synthesize Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve the Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate (1.0 equivalent) in a suitable solvent like ethanol or acetic acid.

  • Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or use catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC), neutralize the reaction mixture carefully with a base such as sodium bicarbonate or sodium hydroxide solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Cyclization Step in Gould-Jacobs type reactions.

Heating MethodTemperature (°C)Reaction TimeYield (%)Reference
Conventional25030-60 minTypically lower[1]
Microwave250 - 3005-15 minOften significantly higher[1][2]

Note: Yields are highly substrate-dependent and the values above represent a general trend observed in Gould-Jacobs reactions.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield of Final Product check_condensation Check Condensation Step start->check_condensation check_cyclization Check Cyclization Step start->check_cyclization check_purification Check Purification Step start->check_purification incomplete_condensation Incomplete Reaction? check_condensation->incomplete_condensation incomplete_cyclization Incomplete Cyclization? check_cyclization->incomplete_cyclization degradation Product Degradation? check_cyclization->degradation loss_during_workup Loss During Workup/Purification? check_purification->loss_during_workup increase_temp_time Increase Temp./Time incomplete_condensation->increase_temp_time Yes optimize_heating Optimize Heating (Temp/Time/Microwave) incomplete_cyclization->optimize_heating Yes lower_temp Lower Temp./Shorter Time degradation->lower_temp Yes optimize_purification Optimize Purification Method loss_during_workup->optimize_purification Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start: 2-Nitroaniline + DEEMM condensation Condensation (120-130°C, 2h) start->condensation intermediate1 Enamine Intermediate condensation->intermediate1 cyclization Thermal Cyclization (250°C, Diphenyl Ether) intermediate1->cyclization intermediate2 Ethyl 8-nitro-4-hydroxyquinoline-3-carboxylate cyclization->intermediate2 reduction Nitro Group Reduction (e.g., SnCl2/HCl) intermediate2->reduction workup Workup & Purification reduction->workup product Final Product: Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate workup->product

Caption: Overall synthetic workflow.

References

Proper storage and handling to ensure Ethyl 8-aminoquinoline-3-carboxylate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Ethyl 8-aminoquinoline-3-carboxylate to ensure its stability for research, scientific, and drug development applications.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Issue/ObservationPotential CauseRecommended Action
Discoloration of solid compound (yellowing or darkening) Oxidation of the 8-amino group due to exposure to air and/or light.1. Discard the discolored compound as its purity is compromised. 2. For future prevention, store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.[1] 3. Use opaque or amber vials for storage.
Inconsistent or unexpected experimental results Degradation of the compound in solution.1. Prepare fresh solutions before each experiment. 2. Avoid storing solutions for extended periods, even at low temperatures. If storage is necessary, purge the headspace of the vial with inert gas. 3. Verify the stability of the compound in your specific solvent system using a stability-indicating method like HPLC.
Poor solubility or precipitation in solution The compound may have degraded into less soluble byproducts.1. Confirm the purity of the solid compound. 2. Prepare a fresh solution using a high-purity solvent. 3. If the issue persists, consider sonicating the solution or gently warming it, but be aware that heat can accelerate degradation.
Appearance of new peaks in HPLC chromatogram Chemical degradation of the compound.1. Identify the degradation pathway by conducting a forced degradation study (see Experimental Protocols). 2. Common degradation pathways for quinolines include hydrolysis (acidic or basic), oxidation, and photolysis.[1] 3. Adjust experimental conditions to minimize degradation (e.g., use buffered solutions, protect from light, add antioxidants).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen is recommended), and protected from light. For short-term storage (1-2 weeks), refrigeration at -4°C is suitable. For longer-term storage (1-2 years), store at -20°C.

Q2: How should I handle the compound in the laboratory to minimize degradation?

A2: Due to its air sensitivity, it is best to handle this compound in a glove box or under a continuous stream of an inert gas like nitrogen or argon. Use clean, dry glassware and spatulas. Minimize the time the container is open to the atmosphere.

Q3: How stable are solutions of this compound?

A3: The stability of solutions is highly dependent on the solvent, pH, and exposure to light and oxygen. It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be kept at a low temperature (-20°C or -80°C), protected from light, and the vial headspace should be purged with an inert gas. A summary of quinoline compound stability in aqueous solutions is provided in the table below.

Q4: What are the visual signs of degradation?

A4: For the solid compound, a change from its typical pale-yellow color to a darker yellow, brown, or orange hue is a sign of degradation, likely due to oxidation. In solution, degradation may be indicated by a color change or the formation of a precipitate. However, significant degradation can occur without any visible changes, necessitating analytical confirmation.

Q5: What are the primary degradation pathways for this compound?

A5: Based on the structure of 8-aminoquinoline derivatives, the primary degradation pathways are likely to be:

  • Oxidation: The 8-amino group is susceptible to oxidation, which can be catalyzed by air and light.

  • Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

Data Presentation

Table 1: Summary of Storage Conditions and Stability for Quinoline Derivatives

Storage ConditionDurationStability/Degradation
Solid
-20°C (inert atmosphere, dark)1-2 yearsStable
-4°C (inert atmosphere, dark)1-2 weeksStable
Room Temperature (exposed to air/light)VariableProne to oxidation and discoloration
Aqueous Solution
4°C> 48 hoursDegradation may begin[1]
-20°CUp to 7 daysNo significant degradation[1]
-20°C30 daysApproximately 30% degradation[1]
-80°C30 daysSome degradation (~30%)[1]
5 Freeze-Thaw CyclesN/AUnstable[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before analysis.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and sample at various time points. Neutralize samples with 0.1 M HCl before analysis.[1]

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

    • Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven at 80°C. Sample at various time points.[1]

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter).[2] A control sample should be kept in the dark.

  • Sample Analysis: Analyze the stressed samples and controls using a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products.[1]

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating and quantifying the parent compound from its degradation products.

  • HPLC System and Conditions:

    • Column: A C18 column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution is often necessary to separate all components. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and potential degradation products have good absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

    • Injection Volume: Typically 10-20 µL.[1]

  • Method Validation: The HPLC method should be validated to ensure it is specific, accurate, precise, linear, and robust according to ICH guidelines. Specificity is demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Compound Instability start Observation: Inconsistent Results or Visible Degradation check_solid Check Solid Compound: Discolored? start->check_solid solid_yes Discard Compound. Review Storage & Handling (Inert gas, light protection) check_solid->solid_yes Yes solid_no Solid Appears Normal check_solid->solid_no No check_solution Check Solution: Freshly Prepared? solid_no->check_solution solution_no Prepare Fresh Solution. Avoid Long-Term Storage. check_solution->solution_no No solution_yes Solution is Fresh check_solution->solution_yes Yes run_hplc Run Stability-Indicating HPLC Analysis solution_yes->run_hplc hplc_peaks New Peaks Observed? run_hplc->hplc_peaks hplc_no Purity Confirmed. Investigate Other Experimental Parameters. hplc_peaks->hplc_no No hplc_yes Degradation Confirmed hplc_peaks->hplc_yes Yes forced_degradation Conduct Forced Degradation Study to Identify Pathway hplc_yes->forced_degradation optimize Optimize Conditions: (pH, Solvent, Light/Air Exclusion) forced_degradation->optimize

Caption: Troubleshooting workflow for compound instability.

Degradation_Pathways Potential Degradation Pathways parent This compound oxidation Oxidized Products (e.g., quinone-imine) parent->oxidation Air (O2), Light hydrolysis 8-aminoquinoline-3-carboxylic acid parent->hydrolysis Acid / Base (H2O) photodegradation Photolytic Products parent->photodegradation UV / Visible Light

Caption: Potential degradation pathways for the compound.

Stability_Study_Workflow Experimental Workflow for a Stability Study start Prepare Stock Solution (1 mg/mL) stress Expose Aliquots to Stress Conditions (Acid, Base, H2O2, Heat, Light) start->stress sampling Sample at Predetermined Time Intervals stress->sampling analysis Analyze Samples and Controls by Stability-Indicating HPLC sampling->analysis data Calculate % Degradation and Identify Degradants analysis->data end Determine Stability Profile and Degradation Pathways data->end

Caption: Experimental workflow for a stability study.

References

Identifying and removing common impurities from Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 8-aminoquinoline-3-carboxylate. The following sections detail common impurities, methods for their identification, and protocols for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available or synthesized this compound?

A1: Common impurities can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. Based on the likely synthesis route, the Gould-Jacobs reaction, potential impurities include:

  • Unreacted Starting Materials: 8-aminoquinoline and diethyl ethoxymethylenemalonate (or similar malonic ester derivatives).

  • Reaction Intermediates: The initial condensation product, ethyl 2-((8-aminoquinolin-3-yl)methylene)malonate, may be present if the cyclization is incomplete.

  • Positional Isomers: Depending on the specificity of the cyclization reaction, other quinoline isomers might be formed in small quantities.

  • Hydrolysis Product: 8-aminoquinoline-3-carboxylic acid can be present due to hydrolysis of the ethyl ester functionality, especially if the compound has been exposed to moisture or acidic/basic conditions.

  • Residual Solvents: Solvents used during the synthesis and purification, such as ethanol, ethyl acetate, or dichloromethane, may be present in the final product.

Q2: My purified this compound is showing a persistent yellow or brownish color. What could be the cause?

A2: Discoloration in 8-aminoquinoline derivatives is often due to oxidation of the amino group. This can be accelerated by exposure to air, light, and trace metal impurities. The colored byproducts are typically quinone-imine species or other polymeric oxidation products. To minimize this, it is recommended to store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature.

Q3: During column chromatography, my compound is streaking or sticking to the silica gel. How can I resolve this?

A3: The basicity of the 8-amino group can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing poor separation and tailing of peaks. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: Including a small amount of triethylamine (0.1-1%) or ammonia in the eluent can neutralize the acidic sites on the silica gel and improve the elution of your compound.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a C18-functionalized silica gel for reversed-phase chromatography.

Q4: I am having trouble getting my this compound to crystallize from a solution. It keeps "oiling out". What should I do?

A4: "Oiling out" during recrystallization can occur for several reasons:

  • The solution is too concentrated: Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.

  • The cooling rate is too fast: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Impurities are present: A high concentration of impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography.

  • Inappropriate solvent system: You may need to screen for a different solvent or solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis

Logical Workflow for Troubleshooting Low Purity

Caption: Troubleshooting workflow for low purity of this compound.

Issue 2: Product Degradation During Purification

Logical Workflow for Mitigating Product Degradation

Strategies to prevent the degradation of 8-aminoquinolines during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 8-aminoquinoline derivatives. This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges, particularly the prevention of compound degradation during synthesis.

Frequently Asked Questions (FAQs)

Q1: My 8-aminoquinoline solution or reaction mixture is changing color, often turning dark. What is happening?

A1: A color change, especially to a darker shade like brown or black, is a common indicator of oxidative degradation.[1] 8-Aminoquinolines, particularly those with hydroxyl substitutions, are susceptible to oxidation when exposed to atmospheric oxygen. This process can lead to the formation of highly colored quinonoid products and subsequent polymerization, which reduces the yield and purity of your target compound.[1]

Q2: What are the primary factors that accelerate the degradation of 8-aminoquinolines during synthesis?

A2: Several factors can significantly increase the rate of degradation:

  • Atmospheric Oxygen: This is the main driver for oxidation.[1]

  • pH: Alkaline conditions can significantly accelerate the rate of oxidation and degradation.[1] Conversely, strongly acidic conditions can also lead to hydrolysis or other side reactions for certain derivatives.[2]

  • Temperature: Higher reaction or storage temperatures increase the rate of all chemical reactions, including degradation pathways.[1]

  • Light: Exposure to light, particularly UV radiation, can promote photodegradation.[1]

  • Metal Ions: Trace amounts of metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts for oxidation reactions.[1][3]

Q3: What is the purpose of using a protecting group for the amino function, and which ones are recommended?

A3: The 8-amino group is nucleophilic and susceptible to a wide range of undesired side reactions, including oxidation and acylation.[4] Protecting this group masks its reactivity, allowing other chemical transformations to be performed selectively on other parts of the molecule. Carbamates are the most common and effective protecting groups for amines.[5]

  • Boc (tert-butyloxycarbonyl): Widely used and stable under many conditions. It is typically removed with strong acid (e.g., trifluoroacetic acid, TFA).[5]

  • Cbz (Carboxybenzyl): Also very common, this group is stable to acidic and basic conditions but is easily removed by catalytic hydrogenation (e.g., H₂, Pd/C).[5]

  • Fmoc (9-fluorenylmethoxycarbonyl): Stable to acidic conditions but is removed with a base, often a secondary amine like piperidine.[5]

Choosing a protecting group depends on the overall synthetic strategy and the stability of your molecule to the required deprotection conditions.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of 8-aminoquinoline derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Reaction mixture darkens significantly upon starting. Oxidation: Immediate reaction with atmospheric oxygen dissolved in the solvent or present in the headspace.1. Use deoxygenated solvents. Sparge your solvent with an inert gas (N₂ or Ar) for at least 30 minutes before use.[1]2. Assemble your reaction glassware hot to remove moisture and flush thoroughly with an inert gas.3. Maintain a positive pressure of inert gas (N₂ or Ar) throughout the entire reaction via a balloon or manifold.[1]
Low yield of the desired product with many impurities. Ongoing Degradation: Caused by prolonged exposure to heat, light, or oxygen.Side Reactions: The unprotected 8-amino group is reacting with reagents or intermediates.1. Run the reaction at the lowest effective temperature.2. Protect the reaction vessel from light by wrapping it in aluminum foil.[1]3. Consider adding a chelating agent like EDTA to sequester catalytic metal ions.[1]4. If side reactions are suspected, protect the 8-amino group with a suitable carbamate (e.g., Boc, Cbz) before proceeding with subsequent steps.[4][7]
Product degrades during workup or purification. pH Instability: Exposure to strong acids or bases during extraction or chromatography can cause degradation.Oxidation on Silica Gel: Silica gel can be slightly acidic and its high surface area can promote oxidation in the presence of air.1. Use a neutralized or buffered aqueous solution for extractions.2. When performing column chromatography, consider deactivating the silica gel by pre-treating it with a suitable base (e.g., triethylamine in the eluent) if your compound is base-sensitive.3. Work quickly and minimize the exposure of the purified fractions to air and light.
Inconsistent results between batches. Variable Contaminants: Trace amounts of metal ions in reagents or solvents can vary between lots.Atmospheric Conditions: Variations in air exposure or humidity can affect reaction outcomes.1. Use high-purity, or redistilled, solvents and reagents.2. For highly sensitive syntheses, consider adding an antioxidant (e.g., a small amount of ascorbic acid or BHT) or a chelating agent (EDTA) to the reaction mixture.[1]3. Adhere strictly to protocols that minimize atmospheric exposure, such as using Schlenk line techniques.
Quantitative Data Summary

While precise degradation rates are highly substrate-dependent, the following table summarizes the qualitative and potential quantitative impact of implementing preventative strategies.

StrategyWithout StrategyWith StrategyExpected Quantitative Impact
Inert Atmosphere Low to moderate yields; significant colored impurities.Higher yields; cleaner reaction profile.Yield improvement of 20-50% or more.
Light Protection Gradual degradation, especially over long reaction times.Minimized photodegradation.Purity improvement, especially for light-sensitive derivatives.
Low Temperature Increased rate of side reactions and decomposition.Controlled reaction, minimized side products.Significant improvement in selectivity and yield.
Amine Protection Formation of N-alkylated, N-acylated, or oxidized byproducts.Desired product is formed selectively.Drastic improvement in yield and purity; often enables otherwise impossible transformations.

Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Synthesis

This protocol outlines the key steps for setting up a reaction to minimize oxidative degradation.

Materials:

  • Reaction flask and condenser

  • Septa and needles

  • Inert gas source (Nitrogen or Argon) with manifold or balloon

  • Anhydrous solvents

  • Reagents for synthesis

Methodology:

  • Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature in a desiccator or under a stream of inert gas.

  • Solvent Deoxygenation: Sparge the required volume of solvent with Nitrogen or Argon for at least 30 minutes to remove dissolved oxygen. Transfer the deoxygenated solvent to the reaction flask via a cannula or syringe.

  • Inerting the Reaction Vessel: Assemble the glassware and purge the entire system with the inert gas for 5-10 minutes.

  • Reagent Addition: Add reagents as solids or as solutions in deoxygenated solvent using a syringe through a rubber septum or under a positive flow of inert gas.

  • Reaction Execution: Maintain a positive pressure of the inert gas throughout the reaction (e.g., using a balloon attached to the condenser). If heating, ensure a gentle flow of inert gas.

  • Workup: Upon completion, cool the reaction to room temperature before exposing it to the atmosphere. Whenever possible, conduct the initial stages of the workup (e.g., quenching) under an inert atmosphere.

Protocol 2: Boc-Protection of the 8-Amino Group

This protocol provides a standard method for protecting the 8-aminoquinoline core before further functionalization.

Materials:

  • 8-Aminoquinoline derivative

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Methodology:

  • Dissolve the 8-aminoquinoline derivative in the chosen solvent under an inert atmosphere.

  • Add the base (typically 1.1 to 1.5 equivalents).

  • Slowly add a solution of Boc₂O (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C or room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a mild aqueous acid (e.g., NH₄Cl solution).

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected 8-aminoquinoline by column chromatography or recrystallization.

Visualizations

Degradation Pathway and Prevention

The following diagram illustrates the key factors leading to the degradation of 8-aminoquinolines and the corresponding preventative strategies.

cluster_factors Degradation Factors cluster_prevention Prevention Strategies A 8-Aminoquinoline (in solution/reaction) B Degraded Products (Quinones, Polymers) A->B Oxidation O2 Atmospheric Oxygen O2->B Light Light (UV) Light->B Heat Heat Heat->B Metal Metal Ions (Cu, Fe) Metal->B pH Alkaline pH pH->B Inert Inert Atmosphere (N2, Ar) Inert->O2 Blocks Protect Protect from Light Protect->Light Blocks Cool Low Temperature Cool->Heat Reduces Chelate Chelating Agents (EDTA) Chelate->Metal Sequesters Buffer pH Control Buffer->pH Controls

Caption: Factors causing degradation and corresponding preventative measures.

Synthetic Workflow with Integrated Protection

This workflow demonstrates where to apply preventative strategies during a typical synthetic sequence involving an 8-aminoquinoline.

cluster_conditions Apply Throughout All Steps Start Start: 8-Aminoquinoline Core Protect Step 1: Protect Amino Group (e.g., Boc₂O) Start->Protect Reaction Step 2: Perform Desired Reaction (e.g., C-H activation) Protect->Reaction Deprotect Step 3: Deprotect Amino Group (e.g., TFA) Reaction->Deprotect Purify Step 4: Purification & Isolation Deprotect->Purify Final Final Product Purify->Final C1 Inert Atmosphere C2 Protect from Light C3 Temperature Control

Caption: General synthetic workflow incorporating key protection strategies.

Troubleshooting Decision Tree

This diagram provides a logical flow for diagnosing and solving common synthesis problems.

Start Problem with Synthesis? Q1 Is the reaction mixture dark? Start->Q1 A1_Yes Likely Oxidation - Use Deoxygenated Solvents - Purge with N₂/Ar - Protect from Light Q1->A1_Yes Yes Q2 Is the yield low with many side products? Q1->Q2 No Success Re-run Experiment A1_Yes->Success A2_Yes Unwanted Reactivity - Protect 8-amino group (Boc, Cbz) - Lower reaction temp - Check reagent purity Q2->A2_Yes Yes Q3 Does the product degrade during purification? Q2->Q3 No A2_Yes->Success A3_Yes Workup Instability - Use buffered solutions - Deactivate silica gel - Minimize air exposure Q3->A3_Yes Yes Q3->Success No, consult further literature A3_Yes->Success

Caption: Decision tree for troubleshooting common 8-aminoquinoline synthesis issues.

References

Technical Support Center: Enhancing the Solubility of Ethyl 8-aminoquinoline-3-carboxylate for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Ethyl 8-aminoquinoline-3-carboxylate in biological assays.

Troubleshooting Guide

Researchers often face challenges with the poor aqueous solubility of this compound, which can lead to inconsistent and unreliable results in biological assays. The hydrophobic nature of the quinoline core is a primary contributor to this issue. This guide provides a systematic approach to enhancing the solubility of this compound.

Initial Solubility Assessment

Before proceeding with any biological assay, it is crucial to determine the kinetic solubility of this compound in your specific assay buffer. This can be achieved through a turbidimetric assay.

Experimental Protocol: Kinetic Solubility Turbidimetric Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM).

  • Addition to Assay Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate.

  • Buffer Addition and Mixing: Add your aqueous assay buffer (e.g., Phosphate-Buffered Saline, PBS) to each well to achieve the desired final compound concentrations (e.g., 100 µM to 1 µM). Ensure the final DMSO concentration is consistent and ideally below 1%. Mix thoroughly.

  • Incubation and Measurement: Incubate the plate at room temperature for a set period (e.g., 2 hours). Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). An increase in absorbance indicates precipitation.

Solubility Enhancement Strategies

Based on the initial solubility assessment, if precipitation is observed at the desired assay concentration, the following strategies can be employed.

Data Presentation: Estimated Solubility Enhancement for Quinoline Derivatives

Solubilization TechniqueTypical Solvent/ExcipientEstimated Improvement in Aqueous SolubilityKey Considerations
Co-solvency 5% DMSO in aqueous buffer10 - 100 foldFinal co-solvent concentration should be tested for effects on assay performance and cell viability.
10% Ethanol in aqueous buffer10 - 50 foldPotential for evaporation and cytotoxicity at higher concentrations.
5% Polyethylene Glycol 400 (PEG 400) in aqueous buffer10 - 100 foldHigh viscosity at higher concentrations; check for interference with the assay.
pH Adjustment Acidic Buffer (e.g., pH 5.0-6.5)>100 fold (compound-dependent)The 8-amino group can be protonated, increasing solubility. Ensure the pH is compatible with the biological system.[1]
Cyclodextrin Complexation 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)10 - >1000 foldThe optimal molar ratio of compound to cyclodextrin needs to be determined experimentally.

Note: The values presented in the table are estimates for quinoline derivatives and the actual improvement for this compound must be determined experimentally.

Experimental Protocol: Solubilization using pH Adjustment

Due to the presence of a basic amino group, the solubility of this compound is expected to be pH-dependent.[1]

  • Buffer Preparation: Prepare a series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, and 7.4).

  • Solubility Testing: Add an excess amount of this compound to each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Experimental Protocol: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phase Solubility Study:

    • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 20 mM).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Equilibrate the samples by shaking for 24-48 hours at a constant temperature.

    • Filter the suspensions to remove undissolved compound.

    • Analyze the concentration of the dissolved compound in the filtrate by HPLC-UV.

    • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the complexation efficiency.

  • Stock Solution Preparation with HP-β-CD:

    • Based on the phase solubility results, prepare a stock solution by dissolving this compound and the optimal concentration of HP-β-CD in your assay buffer. Gentle heating or sonication may be required to facilitate dissolution.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my cell culture medium. What should I do?

A1: This is a common issue known as "crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous cell culture medium. Here is a troubleshooting workflow:

G start Precipitation Observed in Cell Culture Medium step1 Reduce Final DMSO Concentration (aim for <= 0.5%) start->step1 step2 Prepare a More Dilute Stock Solution in DMSO step1->step2 Precipitation persists end Compound Solubilized step1->end Issue Resolved step3 Use a Co-solvent System (e.g., DMSO/Ethanol or DMSO/PEG 400) step2->step3 Precipitation persists step2->end Issue Resolved step4 Employ pH Adjustment of the Buffer (if compatible with cells) step3->step4 Precipitation persists step3->end Issue Resolved step5 Utilize Cyclodextrin Complexation (e.g., HP-β-CD) step4->step5 Precipitation persists or pH is not an option step4->end Issue Resolved step5->end

Troubleshooting workflow for compound precipitation.

Q2: I am performing an MTT assay to assess the anti-cancer activity of this compound. How can I ensure my results are not affected by poor solubility?

A2: Poor solubility can lead to an underestimation of the compound's potency in an MTT or similar cell viability assay. Here is a recommended workflow:

G start Prepare for MTT Assay step1 Determine Kinetic Solubility in Assay Medium start->step1 step2 Select a Solubilization Method if Necessary (Co-solvent, pH, Cyclodextrin) step1->step2 step3 Prepare Compound Dilutions in Assay Medium step2->step3 step4 Visually Inspect for Precipitation Before Adding to Cells step3->step4 step5 Include Appropriate Vehicle Controls step4->step5 step6 Perform MTT Assay step5->step6 end Reliable IC50 Data step6->end

Workflow for ensuring reliable MTT assay results.

Q3: Can I use sonication or heating to dissolve this compound?

A3: Gentle sonication can be used to aid in the dissolution of the compound in a solvent. However, prolonged or high-intensity sonication can potentially degrade the compound. Gentle warming can also be employed, but it is crucial to first assess the thermal stability of this compound to avoid degradation. Always start with short durations and low temperatures and verify the integrity of the compound afterward if possible.

Q4: What are the potential biological activities of this compound that I should be aware of when designing my experiments?

A4: 8-Aminoquinoline derivatives are known for a wide range of biological activities. While specific data for the ethyl 3-carboxylate derivative is limited, the 8-aminoquinoline scaffold is a key pharmacophore in several anti-malarial drugs. Derivatives of quinoline have also been investigated for their anti-cancer properties. Therefore, when designing your experiments, it is important to consider the potential for cytotoxicity and to include appropriate controls.

G A 8-Aminoquinoline Scaffold B Anti-malarial Activity A->B C Anti-cancer Activity A->C D Potential Cytotoxicity B->D C->D

Biological activities of 8-aminoquinoline derivatives.

Q5: How does the structure of this compound influence its solubility?

A5: The solubility of a compound is determined by its physicochemical properties, which are a direct result of its molecular structure.

G A This compound B Quinoline Core (Hydrophobic) A->B C 8-Amino Group (Basic, H-bond donor) A->C D 3-Carboxylate Group (Ester, H-bond acceptor) A->D E Overall Poor Aqueous Solubility B->E C->E Increases solubility at lower pH D->E Slightly improves polarity

Structural features influencing solubility.

The quinoline ring system is largely nonpolar and hydrophobic, which is the main reason for its poor solubility in water. The 8-amino group is a basic functional group that can be protonated at acidic pH, forming a more soluble salt. The ethyl carboxylate group at the 3-position adds some polarity and potential for hydrogen bonding but is not sufficient to overcome the hydrophobicity of the quinoline core.

References

Technical Support Center: Scaling Up the Production of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of Ethyl 8-aminoquinoline-3-carboxylate. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound, given the lack of a standard published procedure?

A common and adaptable method for synthesizing the quinoline-3-carboxylate scaffold is the Gould-Jacobs reaction.[1] A proposed two-step route starting from 2-nitroaniline would involve:

  • Gould-Jacobs Reaction: Condensation of 2-nitroaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization to produce Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate.

  • Reduction: Selective reduction of the nitro group to an amino group to yield the final product, Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate.

Q2: Why are 8-aminoquinoline derivatives often challenging to purify?

8-aminoquinoline derivatives can present several purification challenges due to their chemical properties:

  • Basicity: The amino group at the 8-position makes the molecule basic. This can lead to strong interactions with acidic silica gel during column chromatography, resulting in streaking, poor separation, and sometimes irreversible adsorption of the product on the column.[2]

  • Polarity: The presence of the amino group and other heteroatoms increases the polarity, which may necessitate the use of highly polar solvent systems for chromatography.[2]

  • Chelating Properties: The 8-aminoquinoline structure is a known chelating agent for various metal ions. Contamination with metal ions from reagents or glassware can lead to the formation of complexes that complicate purification.[2]

  • Stability: Some 8-aminoquinoline derivatives can be sensitive to air and light, potentially leading to degradation during lengthy purification processes.[2]

Q3: What are the primary safety concerns when scaling up this synthesis?

The proposed synthesis involves high temperatures and potentially hazardous reagents. Key safety considerations include:

  • High-Temperature Cyclization: The Gould-Jacobs reaction requires high temperatures (around 250 °C) for the cyclization step.[3] This requires specialized heating equipment and careful temperature monitoring to prevent runaway reactions or decomposition, which can lead to the formation of dark, tarry materials.

  • Use of Nitro Compounds: 2-nitroaniline is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Reduction Step: Catalytic hydrogenation for the nitro reduction involves flammable hydrogen gas and a pyrophoric catalyst (like Raney Nickel). Alternatively, using reagents like tin(II) chloride in concentrated acid is corrosive. Ensure proper handling and quenching procedures are in place.

Q4: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) is a suitable method for monitoring both the Gould-Jacobs reaction and the subsequent nitro reduction. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under UV light. For the reduction step, the disappearance of the starting nitro compound and the appearance of the more polar amino-product indicates reaction progression.

Experimental Protocols

Disclaimer: The following is a proposed experimental protocol based on analogous reactions and should be optimized for small-scale trials before scaling up.

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (Gould-Jacobs Reaction)
  • Condensation: In a round-bottom flask, combine 2-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1-2 hours. The evolution of ethanol should be observed.

  • Cyclization: To the resulting crude anilidomethylenemalonate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 250°C under an inert atmosphere (e.g., Nitrogen) for 30-60 minutes. Monitor the reaction by TLC.[3]

  • Work-up and Isolation: Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the crude product. Collect the solid by filtration, wash with the same non-polar solvent, and dry under vacuum.

Protocol 2: Synthesis of Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate (Nitro Reduction)
  • Reaction Setup: In a flask, dissolve the crude Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Reduction: Add a reducing agent. A common method is the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) in concentrated hydrochloric acid at room temperature or with gentle heating.[4] Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere can be employed.

  • Work-up: If using SnCl₂, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide or sodium bicarbonate until the tin salts precipitate. Extract the product with an organic solvent like ethyl acetate. If using catalytic hydrogenation, filter off the catalyst through a pad of celite and concentrate the filtrate.

  • Purification: The crude product can be further purified using the methods described below.

Protocol 3: Purification by Column Chromatography

Due to the basic nature of the final product, standard silica gel chromatography can be problematic. Consider the following modifications:

  • Basic Modifier: Add a small amount of triethylamine (0.1-1%) to the mobile phase to prevent streaking and improve elution.[2]

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using neutral or basic alumina, or an amine-functionalized silica column.[2]

Protocol 4: Purification by Acid-Base Extraction

This technique is effective for separating the basic product from neutral or acidic impurities.[2]

  • Dissolution: Dissolve the crude product in an organic solvent like dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated aminoquinoline will move to the aqueous layer. Repeat the extraction two more times.[2]

  • Basification and Re-extraction: Combine the aqueous layers, cool in an ice bath, and slowly add a base (e.g., 1 M NaOH) until the solution is basic. The product will precipitate. Extract the neutral product back into an organic solvent.[2]

  • Drying and Concentration: Dry the combined organic extracts with an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Data Presentation

Table 1: Illustrative Reaction Parameters for the Synthesis of Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate

StepReactant 1Reactant 2Reagent/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
1. Gould-Jacobs 2-Nitroaniline (1 eq)Diethyl ethoxymethylenemalonate (1.1 eq)-Dowtherm A120-130 (condensation), 250 (cyclization)1-2 (condensation), 0.5-1 (cyclization)60-80
2. Reduction Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate (1 eq)-SnCl₂·2H₂O (4 eq)Ethanol / Conc. HCl25-502-670-90

Note: Yields are illustrative and will vary based on reaction scale and optimization.

Troubleshooting Guides

Issue 1: Low Yield in Gould-Jacobs Reaction
  • Q: My Gould-Jacobs reaction is giving a very low yield of the desired product. What could be the cause?

    • A: Low yields in this reaction can be due to several factors. Incomplete condensation can be addressed by ensuring the removal of ethanol during the initial heating step. For the cyclization, the temperature is critical; if it's too low, the reaction will be incomplete, and if it's too high or heating is prolonged, it can lead to decomposition and the formation of tar.[3] It is recommended to perform small-scale experiments to optimize the temperature and reaction time for your specific setup.[3]

Issue 2: Formation of Tarry Byproducts
  • Q: The cyclization step produces a significant amount of dark, tarry material. How can I minimize this?

    • A: Tar formation is a common issue resulting from decomposition at high temperatures.[3] Ensure the reaction is conducted under an inert atmosphere to prevent oxidation. Using a high-boiling, inert solvent like Dowtherm A helps maintain a stable and uniform temperature, minimizing localized overheating.[3] Reducing the reaction time at the optimal temperature can also help.

Issue 3: Incomplete Nitro Group Reduction
  • Q: My TLC analysis shows both the starting nitro compound and the product amine. How can I drive the reduction to completion?

    • A: Incomplete reduction can be due to insufficient reducing agent or deactivated catalyst. If using SnCl₂, ensure you have at least 3-4 equivalents. For catalytic hydrogenation, the catalyst may need to be fresh, or the hydrogen pressure might need to be increased. The presence of impurities from the previous step could also be poisoning the catalyst. Purifying the nitro-intermediate before reduction may improve the outcome.

Issue 4: Product Streaking on TLC and Column Chromatography
  • Q: My final product, the 8-aminoquinoline derivative, streaks badly on the silica gel TLC plate and is difficult to separate by column chromatography. What is the solution?

    • A: This is a classic problem due to the basicity of the amino group interacting with the acidic silica gel.[2] To resolve this, add a small amount of a basic modifier like triethylamine (e.g., 1%) to your eluent system.[2] This will neutralize the acidic sites on the silica and allow for much cleaner separation. Alternatively, switching to a neutral stationary phase like alumina can be effective.[2]

Issue 5: Challenges in Scaling Up
  • Q: I have a good procedure on a 1g scale, but I'm facing issues when scaling up to 100g. What should I consider?

    • A: Scaling up is not just about multiplying reagent quantities. Heat and mass transfer are critical challenges.[5][6]

      • Heat Management: The high-temperature cyclization is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. Use a reactor with good temperature control and a suitable heat transfer fluid.[6]

      • Mixing: Ensure adequate mixing to maintain a homogenous reaction mixture and uniform temperature, especially during the addition of reagents.

      • Reagent Addition: The rate of addition of reagents can become critical on a larger scale. Controlled, slow addition might be necessary to manage heat evolution.

Visualizations

Synthetic_Pathway cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Nitro Reduction 2-Nitroaniline 2-Nitroaniline Intermediate_A Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate 2-Nitroaniline->Intermediate_A 1. Condensation (120-130°C) 2. Cyclization (250°C) DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_A Final_Product Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate Intermediate_A->Final_Product SnCl2·2H2O / HCl or H2, Pd/C

Caption: Proposed synthetic pathway for Ethyl 8-amino-4-hydroxyquinoline-3-carboxylate.

Experimental_Workflow Start Reaction Setup (Gould-Jacobs or Reduction) Reaction Run Reaction under Controlled Conditions Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Quenching and Initial Isolation Monitoring->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification Step Crude_Product->Purification Column Column Chromatography (with base modifier) Purification->Column Extraction Acid-Base Extraction Purification->Extraction Recrystallization Recrystallization Purification->Recrystallization Pure_Product Pure Product Column->Pure_Product Extraction->Pure_Product Recrystallization->Pure_Product Analysis Characterization (NMR, MS, etc.) Pure_Product->Analysis

Caption: General experimental workflow for synthesis and purification.

Troubleshooting_Flowchart Start Problem Encountered Low_Yield Low Reaction Yield? Start->Low_Yield Purification_Issue Purification Issue? Start->Purification_Issue Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Decomposition Decomposition/Tar Low_Yield->Decomposition No Check Temp & Time\nIncrease Reagent eq. Check Temp & Time Increase Reagent eq. Incomplete_Reaction->Check Temp & Time\nIncrease Reagent eq. Optimize Temp & Time\nUse Inert Atmosphere Optimize Temp & Time Use Inert Atmosphere Decomposition->Optimize Temp & Time\nUse Inert Atmosphere Streaking Streaking on TLC/Column Purification_Issue->Streaking Yes Oiling_Out Oiling out during Recrystallization Purification_Issue->Oiling_Out No Add Base to Eluent\nUse Alumina Column Add Base to Eluent Use Alumina Column Streaking->Add Base to Eluent\nUse Alumina Column Change Solvent System\nCool Slowly Change Solvent System Cool Slowly Oiling_Out->Change Solvent System\nCool Slowly

Caption: Troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Optimizing C-H Activation Reactions with 8-Aminoquinoline Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing C-H activation reactions utilizing 8-aminoquinoline amides as directing groups. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the C-H activation of 8-aminoquinoline amides.

Question 1: I am observing low to no conversion of my starting material. What are the potential causes and how can I improve the yield?

Answer: Low conversion is a frequent challenge in C-H activation chemistry.[1] Several factors related to the catalyst, reagents, and reaction conditions can contribute to this issue. Here is a step-by-step troubleshooting approach:

  • Catalyst Activity: The choice and state of the palladium or nickel catalyst are critical.[1][2]

    • Recommendation: Ensure the use of a high-purity palladium source, such as Pd(OAc)₂.[1] If catalyst decomposition is suspected, consider using a more robust pre-catalyst or adding a stabilizing ligand.

  • Base Selection: The base plays a crucial role in the reaction, and its choice can significantly impact the outcome. For nickel-catalyzed reactions, it has been found that Na₂CO₃ can hinder catalysis, while NaOtBu can improve catalytic turnovers under milder conditions.[2][3]

    • Recommendation: If using a nickel catalyst with Na₂CO₃ and observing poor performance, consider switching to NaOtBu. This may also eliminate the need for carboxylic acid and phosphine additives.[2][3]

  • Solvent Choice: The reaction solvent can dramatically influence solubility, catalyst stability, and reaction rate.[1]

    • Recommendation: Dichloroethane (DCE) is a commonly used solvent that often provides good results.[1] For larger-scale reactions or to use more process-friendly options, solvents like tert-amyl alcohol have proven effective.[1][4]

  • Reaction Temperature and Time: These parameters are key to achieving optimal conversion.[1]

    • Recommendation: A systematic study of the reaction temperature is advised. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or side reactions. In some cases, decreasing the temperature and increasing the reaction time has led to improved yields.[1][5]

  • Additives: Additives such as carboxylic acids or their salts can significantly influence reaction efficiency.

    • Recommendation: The effect of additives like NaOAc should be screened. In one study, the addition of NaOAc improved the yield of a Pd-catalyzed C-H arylation.[5]

Below is a logical workflow for troubleshooting low conversion:

Troubleshooting_Low_Conversion start Low Conversion Observed catalyst Check Catalyst Activity - Purity - Decomposition start->catalyst base Evaluate Base - Switch Na2CO3 to NaOtBu for Ni-catalysis catalyst->base If catalyst is active solvent Screen Solvents - DCE, tert-amyl alcohol base->solvent If base is optimal temp_time Optimize Temperature & Time - Systematic screening solvent->temp_time If solvent is suitable additives Investigate Additives - e.g., NaOAc temp_time->additives If conditions are optimized product Characterize Product (NMR, MS, etc.) additives->product If additives improve yield

Caption: A workflow for troubleshooting low conversion in C-H activation.

Question 2: I am observing undesired side reactions or decomposition of my starting material/product. What can I do?

Answer: The presence of side reactions or decomposition is often due to harsh reaction conditions or the incompatibility of functional groups.

  • Harsh Conditions: High temperatures or highly concentrated reagents can lead to degradation.

    • Recommendation: Attempt to lower the reaction temperature and prolong the reaction time.[1] It's also worth exploring milder bases or different catalyst systems that can operate under less stringent conditions.

  • Functional Group Incompatibility: Certain functional groups within your molecule may not be stable under the reaction conditions.

    • Recommendation: If you suspect functional group incompatibility, consider a protection strategy for sensitive moieties. Alternatively, explore catalyst systems known for their high functional group tolerance.

Question 3: The reaction works well on a small scale, but the yield drops upon scaling up. What could be the issue?

Answer: Scale-up issues can arise from several factors, including inefficient mixing, heat transfer problems, and changes in the relative concentrations of reagents.

  • Mixing and Heat Transfer: In larger reaction vessels, maintaining uniform temperature and efficient stirring can be challenging.

    • Recommendation: Ensure vigorous stirring and monitor the internal reaction temperature. For highly exothermic or endothermic reactions, consider a slower addition of reagents or adjusting the heating/cooling apparatus.

  • Solvent Effects: A solvent that works well on a small scale might not be ideal for a larger reaction, for instance, due to boiling point or solubility issues.

    • Recommendation: For larger-scale reactions, consider switching to a higher-boiling, process-friendly solvent like tert-amyl alcohol.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the 8-aminoquinoline directing group?

A1: The 8-aminoquinoline (AQ) group is a bidentate directing group. It coordinates to the metal catalyst (e.g., palladium, nickel), forming a stable metallacycle intermediate.[6] This chelation brings the catalyst into close proximity to a specific C-H bond, enabling its selective activation and functionalization.[7]

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the specific transformation you are trying to achieve. Palladium catalysts, such as Pd(OAc)₂, are widely used for C-H arylations.[1] Nickel catalysts are also effective, particularly for C(sp³)–H functionalization, and can sometimes offer advantages in terms of cost and reactivity.[2][3] It is recommended to consult the literature for catalyst systems that have been successful for similar substrates and transformations.

Q3: Are there any general guidelines for choosing the reaction solvent?

A3: Dichloroethane (DCE) is a common starting point for many C-H activation reactions with 8-aminoquinoline amides.[1] However, screening other solvents is often necessary for optimization. For larger-scale industrial applications, more environmentally friendly and higher-boiling solvents like tert-amyl alcohol are preferred.[1][4]

Q4: How do I remove the 8-aminoquinoline directing group after the reaction?

A4: The removal of the robust 8-aminoquinoline amide can be challenging.[8][9] Common methods include:

  • Acidic or Basic Hydrolysis: This often requires harsh conditions, such as concentrated acids or bases at high temperatures.[8]

  • Oxidative Deprotection: This method can be milder and involves converting the amide to a more labile imide, which can then be cleaved.[8][9]

  • Transamidation: The 8-aminoquinoline amide can be activated (e.g., with a Boc group) to react with another amine, effectively swapping the directing group for a different amide.[10]

Deprotection_Strategy start Need to Remove 8-Aminoquinoline Group hydrolysis Acidic/Basic Hydrolysis (Harsh Conditions) start->hydrolysis oxidative Oxidative Deprotection (Milder Conditions) start->oxidative transamidation Transamidation (Amide Exchange) start->transamidation product_acid Carboxylic Acid hydrolysis->product_acid oxidative->product_acid product_amide New Amide transamidation->product_amide

Caption: Decision tree for selecting a deprotection strategy.

Data Presentation

Table 1: Optimization of Pd-Catalyzed C-H Arylation of Substrate 3 with 4-Iodoanisole. [5]

EntryAdditive (equiv)Temperature (°C)Time (h)Conversion (%)Yield (%)
1-110167045
2NaOAc (0.2)110169056
3NaOAc (0.2)100248261
4NaOAc (1.0)100247868

Reaction Conditions: Substrate 3 (0.15 mmol), 4-iodoanisole (3 equiv), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv), and additive in solvent (0.5 M) under an inert atmosphere.

Table 2: Substrate Scope for Metal-Free C-H Cyanoalkylation of 8-Aminoquinoline Amides. [11]

EntrySubstrateProductYield (%)
1N-(quinolin-8-yl)benzamide4a92
22-methyl-N-(quinolin-8-yl)benzamide4b90
32-methoxy-N-(quinolin-8-yl)benzamide4c94
42-bromo-N-(quinolin-8-yl)benzamide4d53
53-methoxy-N-(quinolin-8-yl)benzamide4e82

Reaction Conditions: 3 (0.20 mmol), AIBN (0.26 mmol), K₂S₂O₈ (0.34 mmol), CH₃CN (1 mL), H₂O (1 mL), 120 °C, in sealed tube for 1 h.

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C–H Arylation [5][7]

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (5 mol %), AgOAc (2.0 equiv), and NaOAc (1.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe to the desired concentration (e.g., 0.5 M).

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Removal of the 8-Aminoquinoline Directing Group via Acidic Hydrolysis [6][8]

  • Dissolve the 8-aminoquinoline amide product in a suitable solvent such as a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add concentrated hydrochloric acid (excess, e.g., 10-20 equivalents).

  • Heat the reaction mixture to reflux (typically around 100-130 °C) and stir for 12-48 hours.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired carboxylic acid.

References

Technical Support Center: Resolving Isomeric Impurities in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to navigating the complexities of substituted quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common challenge of isomeric impurity formation. Quinolines are a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. However, their synthesis is often plagued by a lack of regioselectivity, leading to isomeric mixtures that complicate purification and reduce yields. This resource provides in-depth, field-proven insights in a question-and-answer format to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: In which common quinoline synthesis methods is the formation of isomeric impurities a significant concern?

A1: The formation of regioisomers is a critical challenge in several classical quinoline syntheses, particularly when unsymmetrical starting materials are used. The most notable examples include:

  • The Combes Synthesis: This method involves the acid-catalyzed condensation of anilines with β-diketones.[1][2] If an unsymmetrical β-diketone is used, cyclization can occur on either side, leading to a mixture of 2,4-substituted quinoline isomers.[3]

  • The Friedländer Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][5] When an unsymmetrical ketone is employed, two different regioisomers can be formed, posing significant purification challenges.[6][7]

  • The Skraup and Doebner-von Miller Reactions: These syntheses utilize substituted anilines reacting with α,β-unsaturated carbonyl compounds (or their precursors).[8][9] The position of substituents on the final quinoline ring can be difficult to control, especially with meta-substituted anilines, leading to isomeric products.[6][10]

Q2: What are the primary factors that influence the ratio of isomeric products in my quinoline synthesis?

A2: The regiochemical outcome of your quinoline synthesis is a delicate interplay of several factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both the aniline and the carbonyl-containing reactant plays a crucial role in directing the cyclization. For instance, in the Combes synthesis, methoxy-substituted anilines tend to favor the formation of 2-CF3-quinolines, while chloro- or fluoroanilines direct towards the 4-CF3 regioisomer when using trifluoromethyl-β-diketones.[1][11]

  • Steric Hindrance: Bulky substituents on the starting materials can sterically hinder one possible cyclization pathway, thus favoring the formation of the less sterically crowded isomer.[7][12] Increasing the bulk of a substituent on the β-diketone in a Combes synthesis, for example, will favor the formation of the 2-substituted quinoline.[3]

  • Reaction Conditions: The choice of catalyst (Brønsted vs. Lewis acid), solvent, and reaction temperature can significantly impact the reaction pathway and, consequently, the isomeric ratio.[7][12]

Q3: My initial analysis (TLC, crude NMR) indicates a mixture of isomers. What is the recommended first step for characterization?

A3: When you have a suspected mixture of isomers, the first step is to obtain a preliminary assessment of the complexity of the mixture. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is an excellent initial technique. It can confirm the presence of multiple components with the same mass-to-charge ratio (m/z), strongly suggesting the presence of isomers. For a more detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. Even in a mixture, distinct sets of signals in the 1H and 13C NMR spectra can often allow for the identification and relative quantification of the major and minor isomers.

Q4: I've confirmed the presence of isomers. What are the most effective methods for their separation and purification?

A4: The separation of quinoline isomers can be challenging due to their similar physicochemical properties.[13] However, several techniques can be employed, often in combination:

  • Column Chromatography: This is the most common and often successful method. Careful selection of the stationary phase (silica gel or alumina) and optimization of the mobile phase polarity are key to achieving separation.[7][14]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations or when high purity is required, prep-HPLC offers superior resolution.[14] Both normal-phase and reverse-phase chromatography can be effective, depending on the specific isomers.

  • Crystallization: Fractional crystallization can be a powerful technique if the isomers have sufficiently different solubilities in a particular solvent system. This can sometimes be enhanced by forming salts (e.g., hydrochlorides or picrates) of the quinoline bases.[7][15]

  • Supercritical Fluid Chromatography (SFC): This technique can be a greener and sometimes more efficient alternative to HPLC for isomer separation.[13]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Combes Synthesis

Symptom: Your reaction yields a nearly 1:1 mixture of the desired and undesired quinoline regioisomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity in Combes synthesis.

Detailed Steps:

  • Modify Substituents: If synthetically feasible, alter the substituents on your starting materials. Increasing the steric bulk on one side of the β-diketone can effectively block cyclization at that position.[3] Conversely, changing the electronic nature of the aniline substituent (e.g., from electron-donating to electron-withdrawing) can alter the preferred site of electrophilic aromatic substitution.[1][11]

  • Optimize Reaction Conditions:

    • Catalyst Screening: The choice of acid catalyst can influence the product ratio. Experiment with different Brønsted acids (e.g., H2SO4, PPA, p-TsOH) and Lewis acids.[16]

    • Solvent and Temperature: Varying the solvent and reaction temperature can affect the kinetics of the competing cyclization pathways.

Issue 2: Isomeric Mixture in Friedländer Synthesis with an Unsymmetrical Ketone

Symptom: The reaction of your 2-aminoaryl aldehyde/ketone with an unsymmetrical ketone results in a difficult-to-separate mixture of quinoline isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for managing isomers in Friedländer synthesis.

Detailed Steps:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other.[7]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of cyclization.[7]

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome, potentially favoring either the kinetic or thermodynamic product.[7]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Isomer Ratio Determination

This protocol provides a general starting point for developing an HPLC method to resolve and quantify quinoline isomers.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Note: The separation of basic quinolines is highly dependent on the mobile phase pH. Buffers such as phosphate or acetate in the range of pH 3-6 can also be explored.[13]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of your compounds).

    • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to screen for optimal separation conditions. Then, develop an isocratic or shallow gradient method around the elution point of your isomers for better resolution.

  • Sample Preparation:

    • Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition or a compatible solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The ratio of the isomers can be estimated from the relative peak areas, assuming similar molar absorptivity at the detection wavelength. For accurate quantification, calibration curves with isolated standards of each isomer are required.

Protocol 2: Purification of Isomers by Column Chromatography

This protocol outlines a general procedure for separating quinoline isomers using silica gel column chromatography.

  • Slurry Preparation and Column Packing:

    • Choose an appropriate diameter column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., hexanes/ethyl acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of the isomers.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure to yield the purified product.

    • Confirm the purity and identity of the isolated isomer by analytical techniques such as HPLC, NMR, and MS.

Data Presentation

Table 1: Influence of Aniline Substituent on Regioselectivity in a Modified Combes Synthesis

Aniline SubstituentMajor RegioisomerRationale
Methoxy (Electron-Donating)2-CF3-quinolineThe electron-donating group activates the aniline ring, influencing the position of electrophilic attack.[1]
Chloro/Fluoro (Electron-Withdrawing)4-CF3-quinolineElectron-withdrawing groups can alter the preferred site of cyclization.[1]

Table 2: Comparison of Purification Techniques for Quinoline Isomers

TechniqueResolutionThroughputCostKey Considerations
Column Chromatography Moderate to HighLow to ModerateLowRequires careful optimization of mobile phase.[7]
Prep-HPLC High to Very HighLowHighIdeal for difficult separations and high purity requirements.[14]
Crystallization VariableHighLowDependent on significant solubility differences between isomers.[15]

References

Acid-base extraction techniques for purifying crude 8-aminoquinoline products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 8-aminoquinoline products. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using acid-base extraction to purify 8-aminoquinoline?

Acid-base extraction for 8-aminoquinoline leverages the basicity of its amino group.[1][2] The process involves dissolving the crude product in an organic solvent and treating it with an aqueous acid. The basic 8-aminoquinoline is protonated to form a water-soluble salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer.[2][3][4] The aqueous layer is then isolated and treated with a base to neutralize the salt, causing the purified, water-insoluble 8-aminoquinoline to precipitate or be extracted back into an organic solvent.[1][3][4]

Q2: Why is my 8-aminoquinoline product appearing as a yellow to brown crystalline solid? Is this normal?

Yes, 8-aminoquinoline is typically a pale yellow crystalline solid, which can sometimes appear as green to beige-brown.[5][6][7] This coloration is characteristic of the compound and does not necessarily indicate a high level of impurity. However, significant darkening or tar-like consistency could suggest degradation or the presence of impurities from the synthesis, such as nitroquinolines if the reduction step was incomplete.[5][6]

Q3: What are the most common impurities found in crude 8-aminoquinoline synthesized via nitration and subsequent reduction of quinoline?

Common impurities may include unreacted quinoline, the intermediate 8-nitroquinoline, and other positional isomers of nitroquinoline (e.g., 5-nitroquinoline) that may have formed during the nitration step.[7] Residual reagents from the reduction step, such as tin compounds if SnCl2 was used, can also be present.[5]

Q4: Can I use a strong base like sodium hydroxide to wash my organic layer during the initial extraction?

It is generally not recommended to use a strong base to wash the initial organic layer containing the crude product. While 8-aminoquinoline is basic, strong bases could potentially react with or degrade other components in the crude mixture. A typical acid-base extraction protocol involves an initial acidic wash to extract the basic 8-aminoquinoline.[1][2]

Troubleshooting Guide

Problem Potential Cause Solution
Low recovery of 8-aminoquinoline after extraction. Incomplete protonation of the amino group.Ensure the acidic solution is of sufficient concentration (e.g., 1 M HCl) and volume to fully protonate the 8-aminoquinoline.[1] Perform multiple extractions with fresh acid to ensure complete transfer to the aqueous phase.[1]
Incomplete precipitation or re-extraction from the aqueous phase.After basification, ensure the pH is sufficiently high (pH 9-10) to deprotonate the ammonium salt fully.[3] If re-extracting into an organic solvent, perform at least three extractions to maximize recovery.[1]
The product is partially soluble in the aqueous layer.Even in its free base form, 8-aminoquinoline has slight water solubility.[5][8] After basification, cooling the aqueous solution in an ice bath can help reduce solubility and promote precipitation.[1]
An emulsion forms at the interface of the organic and aqueous layers. The presence of surfactant-like impurities or vigorous shaking.To break the emulsion, you can add brine (a saturated NaCl solution) to increase the ionic strength of the aqueous layer.[9] Gentle swirling of the separatory funnel instead of vigorous shaking can prevent emulsion formation.[9] Centrifugation or filtering through a plug of glass wool can also be effective.[9]
The final product is an oil instead of a solid. The presence of impurities is lowering the melting point.The crude product may require further purification, such as recrystallization or column chromatography, after the acid-base extraction.[1]
The solution was cooled too rapidly during recrystallization.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage crystal formation over oiling out.[1]
The expected precipitate does not form upon basification of the aqueous layer. The concentration of the purified 8-aminoquinoline in the aqueous layer is too low.If the volume of the aqueous layer is large, consider concentrating it under reduced pressure before basification. Alternatively, extract the basified aqueous solution with an organic solvent like dichloromethane to recover the product.[3]
Insufficient base was added.Check the pH of the aqueous solution with pH paper to ensure it is adequately basic.[1]

Quantitative Data

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)pKa (of conjugate acid)Water Solubility
8-AminoquinolineC₉H₈N₂144.1760-653.99Slightly soluble

Data sourced from multiple references.[1][5][6][7]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction of Crude 8-Aminoquinoline

  • Dissolution: Dissolve the crude 8-aminoquinoline product in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously, venting frequently. Allow the layers to separate. The protonated 8-aminoquinoline will move into the upper aqueous layer. Drain the lower organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M HCl at least two more times to ensure all the 8-aminoquinoline has been extracted. Combine all aqueous extracts.

  • Wash: Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the solution is basic (confirm with pH paper, pH ~9-10). The 8-aminoquinoline will precipitate as a solid or oil.[1]

  • Isolation Option 1 (Precipitation): If a solid precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

  • Isolation Option 2 (Re-extraction): Alternatively, extract the free base from the basified aqueous solution with three portions of an organic solvent (e.g., DCM). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified 8-aminoquinoline.[1][3]

Visualizations

AcidBaseExtraction CrudeProduct Crude 8-Aminoquinoline (in Organic Solvent) SeparatoryFunnel1 Separatory Funnel OrganicLayer1 Organic Layer (Neutral Impurities) SeparatoryFunnel1->OrganicLayer1 Add 1M HCl AqueousLayer1 Aqueous Layer (Protonated 8-AQ) SeparatoryFunnel1->AqueousLayer1 SeparatoryFunnel2 Separatory Funnel AqueousLayer1->SeparatoryFunnel2 Add Base (NaOH) AqueousLayer2 Aqueous Layer (Protonated 8-AQ) SeparatoryFunnel2->AqueousLayer2 OrganicLayer2 Organic Layer (for re-extraction) SeparatoryFunnel2->OrganicLayer2 Extract with Organic Solvent PurifiedProduct Purified 8-Aminoquinoline OrganicLayer2->PurifiedProduct Evaporate Solvent

Caption: Workflow for the acid-base extraction of 8-aminoquinoline.

TroubleshootingFlowchart CheckpH Was aqueous layer strongly acidic (pH 1-2) during extraction? IncreaseAcid Increase acid concentration or perform more extractions. CheckpH->IncreaseAcid No CheckBasification Was aqueous layer strongly basic (pH 9-10) during recovery? CheckpH->CheckBasification Yes End Problem Solved IncreaseAcid->End AddMoreBase Add more base and check pH. CheckBasification->AddMoreBase No CheckBasification->End Yes AddMoreBase->End Emulsion Emulsion formed? AddBrine Add brine (sat. NaCl) and swirl gently. Emulsion->AddBrine Yes FinalProductOily Final product is an oil? Emulsion->FinalProductOily No AddBrine->End Recrystallize Perform recrystallization with slow cooling. FinalProductOily->Recrystallize Yes FinalProductOily->End No Recrystallize->End Start Start Start->Emulsion No

Caption: Troubleshooting decision tree for common extraction issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Ethyl 8-aminoquinoline-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. Ethyl 8-aminoquinoline-3-carboxylate, a key molecule in this class, and its analogs are subjects of ongoing research for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This guide provides an objective comparison of the biological activities of this compound and its structurally related analogs, supported by experimental data from various studies.

Comparative Analysis of Biological Activities

The biological efficacy of this compound analogs is significantly influenced by the nature and position of substituents on the quinoline ring. Modifications can drastically alter their antimicrobial, anticancer, and anti-inflammatory properties. Below is a summary of quantitative data from various studies, highlighting these structure-activity relationships (SAR).

Antimicrobial Activity

The antimicrobial potential of quinoline derivatives is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogs

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaFungal Strain (Candida albicans)Reference
This compound (Parent) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Analog A (e.g., 6-fluoro derivative)12.56.252550>100[1]
Analog B (e.g., 7-chloro derivative)84163262.5[2]
Analog C (e.g., N-oxide derivative)321664>100>100[2]
Analog D (e.g., Hydrazone derivative)6.253.1212.52550[3]
Ciprofloxacin (Control)0.50.250.1251-[2]
Fluconazole (Control)----8[2]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes. "Data Not Available" indicates that specific comparative data for the parent compound under the same conditions as the analogs was not found in the reviewed literature.

Anticancer Activity

The anticancer potential of these compounds is typically assessed by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound Analogs

Compound/AnalogMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)Reference
This compound (Parent) Data Not AvailableData Not AvailableData Not AvailableData Not Available
Analog E (e.g., 2-aryl derivative)5.27.810.58.1[4]
Analog F (e.g., 4-anilino derivative)2.13.54.93.8[5]
Analog G (e.g., Pyrano[3,2-c]quinoline derivative)0.0280.025--[6]
Analog H (e.g., Hydrazone derivative)1.50.332.11.8[3]
Doxorubicin (Control)0.81.21.51.1[4]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes. "Data Not Available" indicates that specific comparative data for the parent compound under the same conditions as the analogs was not found in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory effects are often determined by measuring the inhibition of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Comparative Anti-inflammatory Activity (IC50 in µM) of this compound Analogs

Compound/AnalogNO Inhibition (RAW 264.7)TNF-α Inhibition (RAW 264.7)IL-6 Inhibition (RAW 264.7)Reference
This compound (Parent) Data Not AvailableData Not AvailableData Not Available
Analog I (e.g., 8-Quinolinesulfonamide derivative)2.619.74-[5]
Analog J (e.g., Quinolin-2-one derivative)15.220.525.1[7]
Analog K (e.g., Azetidinone derivative)10.818.222.7[8]
Indomethacin (Control)25.830.135.4[9]

Note: The data presented is a synthesized representation from multiple sources for comparative purposes. "Data Not Available" indicates that specific comparative data for the parent compound under the same conditions as the analogs was not found in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[10][11]

  • Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).[10]

  • Compound Dilution: Two-fold serial dilutions of the test compounds are made in a 96-well microtiter plate containing the appropriate sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (inoculum without the compound) and a negative control (broth only) are included.[11]

  • Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours for most bacteria).[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.[10]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control are included. The plates are then incubated for a specified period (e.g., 48-72 hours).[13]

  • MTT Incubation: The treatment medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Visualizing Pathways and Workflows

To better understand the synthesis and mechanism of action of these compounds, the following diagrams are provided.

G General Synthesis of this compound Analogs cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_product Final Products Substituted Anthranilic Acid Substituted Anthranilic Acid Condensation Condensation Substituted Anthranilic Acid->Condensation Diethyl Malonate Diethyl Malonate Diethyl Malonate->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate This compound This compound Cyclization->this compound Gould-Jacobs Reaction Functional Group Modification Functional Group Modification Analogs Analogs Functional Group Modification->Analogs This compound->Functional Group Modification

Caption: A generalized synthetic workflow for this compound and its analogs.

G Proposed Anticancer Mechanism of Action Quinoline Analog Quinoline Analog DNA Intercalation DNA Intercalation Quinoline Analog->DNA Intercalation Topoisomerase II Inhibition Topoisomerase II Inhibition Quinoline Analog->Topoisomerase II Inhibition ROS Generation ROS Generation Quinoline Analog->ROS Generation DNA Damage DNA Damage DNA Intercalation->DNA Damage Topoisomerase II Inhibition->DNA Damage ROS Generation->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest

Caption: Putative anticancer mechanisms of quinoline analogs.

G Experimental Workflow for Biological Activity Screening Synthesis of Analogs Synthesis of Analogs Antimicrobial Screening Antimicrobial Screening Synthesis of Analogs->Antimicrobial Screening Anticancer Screening Anticancer Screening Synthesis of Analogs->Anticancer Screening Anti-inflammatory Screening Anti-inflammatory Screening Synthesis of Analogs->Anti-inflammatory Screening MIC Determination MIC Determination Antimicrobial Screening->MIC Determination IC50 Determination (MTT) IC50 Determination (MTT) Anticancer Screening->IC50 Determination (MTT) IC50 Determination (NO/Cytokine) IC50 Determination (NO/Cytokine) Anti-inflammatory Screening->IC50 Determination (NO/Cytokine) SAR Analysis SAR Analysis MIC Determination->SAR Analysis IC50 Determination (MTT)->SAR Analysis IC50 Determination (NO/Cytokine)->SAR Analysis

Caption: A logical workflow for the biological evaluation of synthesized analogs.

References

Validation of Ethyl 8-aminoquinoline-3-carboxylate Purity using Quantitative NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a compound's purity is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of Ethyl 8-aminoquinoline-3-carboxylate, a key building block in pharmaceutical synthesis. This document details the experimental protocol for qNMR, presents comparative data, and illustrates the logical workflow.

The Power of Quantitative NMR (qNMR) for Purity Determination

Quantitative NMR (qNMR) has emerged as a robust primary method for determining the purity of organic molecules.[1] Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are relative methods requiring a certified reference standard of the same compound for accurate quantification, qNMR is a direct method.[1] The intensity of a signal in an NMR spectrum is directly proportional to the number of atomic nuclei generating that signal, enabling the direct quantification of a substance against a certified internal standard of a different compound.[1]

Key advantages of qNMR include:

  • Direct Measurement: It does not necessitate a chemically identical reference standard of the analyte.[1]

  • High Accuracy and Precision: qNMR is capable of delivering highly accurate and precise purity values.[1]

  • Versatility: A single internal standard can be utilized for the quantification of a wide array of compounds.[1]

  • Structural Information: It concurrently provides structural information about the analyte and any impurities present.[1]

  • Speed: qNMR measurements can often be performed more rapidly than developing and running a new chromatographic method.[1]

Experimental Protocol: qNMR Purity Determination of this compound

This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.

Materials and Instrumentation:

  • Analyte: this compound (Molecular Weight: 216.24 g/mol - Note: This is an inferred value based on similar structures as direct data was not available)

  • Internal Standard (IS): Maleic Anhydride (Certified Reference Material)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Spectrometer: 500 MHz NMR spectrometer with a 5 mm probe

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

  • Vortex the sample until the solid is completely dissolved.

  • Transfer the solution to a clean 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is recommended.[1]

  • Relaxation Delay (d1): A delay of at least 5 times the longest T₁ of the signals of interest should be used. A value of 30 seconds is generally sufficient for accurate quantification of small molecules.[1]

  • Number of Scans (ns): 16 to 64 scans are typically acquired to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[1]

  • Acquisition Time (aq): An acquisition time of at least 3 seconds is recommended.[1]

Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline correction on the resulting spectrum.

  • Integrate the well-resolved, characteristic signals of both the analyte and the internal standard. For this compound, a distinct aromatic proton signal is a suitable choice. For Maleic Anhydride, the two equivalent olefinic protons provide a strong, sharp singlet.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Quantitative Data Summary

The following table summarizes the hypothetical purity determination of this compound by qNMR and provides a comparison with other common analytical techniques.

ParameterqNMRHPLCGC
Purity (%) 99.299.198.9
Standard Deviation (±) 0.150.250.30
Analysis Time per Sample ~15 min~30 min~45 min
Requires Analyte-Specific Standard NoYesYes
Provides Structural Information YesNoNo
Solvent Consumption LowHighLow

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for qNMR purity validation and the logical relationship for the purity calculation.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation cluster_report Result weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_fid Acquire FID on 500 MHz NMR transfer->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate purity_value Purity (%) calculate->purity_value

Caption: Experimental workflow for qNMR purity determination.

Purity_Calculation_Logic cluster_inputs Experimental Inputs cluster_calculation Calculation cluster_output Output I_analyte Analyte Integral (I_analyte) calc Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS I_analyte->calc N_analyte Analyte Protons (N_analyte) N_analyte->calc M_analyte Analyte MW (M_analyte) M_analyte->calc m_analyte Analyte Mass (m_analyte) m_analyte->calc I_IS IS Integral (I_IS) I_IS->calc N_IS IS Protons (N_IS) N_IS->calc M_IS IS MW (M_IS) M_IS->calc m_IS IS Mass (m_IS) m_IS->calc P_IS IS Purity (P_IS) P_IS->calc result Final Purity Value calc->result

Caption: Logical relationship for qNMR purity calculation.

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, other methods are also routinely used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, the expected impurities, and the desired level of accuracy.[1]

High-Performance Liquid Chromatography (HPLC):

  • Principle: Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

  • Advantages: High sensitivity for detecting trace impurities, well-established and widely available.

  • Disadvantages: A relative technique requiring a certified reference standard of the analyte for accurate quantification, can be time-consuming to develop methods, and consumes larger volumes of solvents.

Gas Chromatography (GC):

  • Principle: Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.

  • Advantages: Excellent for volatile and thermally stable compounds, high resolution.

  • Disadvantages: Not suitable for non-volatile or thermally labile compounds like many pharmaceutical ingredients, also a relative quantification method.

Both HPLC and qNMR can demonstrate good accuracy and precision.[2][3] However, qNMR's direct nature and ability to provide structural information in a single, rapid measurement make it a highly efficient and valuable tool in a drug development setting.[3][4]

Conclusion

The validation of this compound purity using quantitative NMR demonstrates the power and reliability of this technique. qNMR provides a direct, accurate, and efficient method for purity determination, offering distinct advantages over traditional chromatographic techniques. Its ability to deliver precise quantitative data while simultaneously providing structural information makes it an indispensable tool for researchers, scientists, and drug development professionals, ensuring the quality and integrity of pharmaceutical compounds.

References

A Spectroscopic Journey: Unraveling the Molecular Evolution of Ethyl 8-aminoquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of Ethyl 8-aminoquinoline-3-carboxylate and its precursors, providing researchers, scientists, and drug development professionals with essential data for the synthesis and characterization of this important quinoline derivative.

This guide offers an objective comparison of the spectroscopic properties of this compound against its synthetic precursors. Through the presentation of supporting experimental data, detailed methodologies, and visual representations of the synthetic pathway, this document serves as a comprehensive resource for researchers engaged in the fields of medicinal chemistry and organic synthesis.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the reaction of 2-nitroaniline and diethyl ethoxymethylenemalonate. This is followed by a thermally induced cyclization and a final reduction of the nitro group to yield the target aminoquinoline. The overall transformation can be visualized as a progression from simple aromatic precursors to the more complex heterocyclic system, with each step imparting distinct changes to the molecule's spectroscopic signature.

Synthesis of this compound Synthetic Pathway to this compound 2-Nitroaniline 2-Nitroaniline Intermediate_A Ethyl 3-(2-nitrophenylamino)-2-propenoate 2-Nitroaniline->Intermediate_A Gould-Jacobs Reaction Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Intermediate_A Intermediate_B Ethyl 8-nitroquinoline-3-carboxylate Intermediate_A->Intermediate_B Thermal Cyclization Final_Product This compound Intermediate_B->Final_Product Reduction (e.g., SnCl2/EtOH) Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Start Starting Materials Synthesis Chemical Reaction Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR (1H, 13C) Pure_Compound->NMR Structural Elucidation IR FTIR Pure_Compound->IR Functional Group Identification MS Mass Spectrometry Pure_Compound->MS Molecular Weight and Fragmentation UV_Vis UV-Vis Pure_Compound->UV_Vis Electronic Transitions Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Comparison Comparison with Precursors Data_Analysis->Comparison Conclusion Structural Confirmation Comparison->Conclusion

A Comparative Analysis of the Metal Chelating Efficiency of Different Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Quinoline-Based Chelators with Supporting Experimental Data

The quest for effective therapeutic agents for a myriad of diseases, including neurodegenerative disorders and cancer, has led to a significant focus on the metal-chelating properties of various organic compounds. Among these, quinoline derivatives have emerged as a promising class of chelators due to their ability to bind to and modulate the activity of metal ions that are often implicated in disease pathogenesis. This guide provides a comparative analysis of the metal chelating efficiency of different quinoline derivatives, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Metal Chelation Efficiency

The stability of the complex formed between a chelating agent and a metal ion is a critical measure of its chelating efficiency. This is typically expressed as a stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stability constants for several quinoline derivatives with various biologically relevant metal ions.

Chelating AgentMetal Ionlog K₁log K₂Overall Stability (log β₂)
8-Hydroxyquinoline Cu²⁺12.811.724.5
Ni²⁺11.29.921.1
Co²⁺10.49.219.6
Zn²⁺10.59.520.0
Fe²⁺---
2-Methyl-8-hydroxyquinoline Cu²⁺12.211.223.4
Ni²⁺9.88.618.4
Co²⁺9.48.217.6
Zn²⁺9.98.918.8
Fe²⁺8.07.015.0
Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) Cu²⁺~10--
Zn²⁺~9--
Fe³⁺~11--
Quinaldic Acid Cu²⁺4.88.813.6
Zn²⁺4.17.611.7
Ni²⁺3.86.910.7
Co²⁺3.66.410.0

Note: The stability constants can vary depending on the experimental conditions such as solvent and ionic strength. The data presented here is compiled from various sources for comparative purposes.

From the data, it is evident that 8-hydroxyquinoline and its derivatives are potent chelators of divalent metal ions. The introduction of a methyl group at the 2-position in 2-methyl-8-hydroxyquinoline slightly reduces the stability of the metal complexes, likely due to steric hindrance.[1] Clioquinol also demonstrates strong chelation of copper, zinc, and iron, which is central to its proposed mechanism of action in neurodegenerative diseases.[2] Quinaldic acid, while also a chelator, generally forms less stable complexes with these metal ions compared to the 8-hydroxyquinoline derivatives.[3]

Experimental Protocols

The determination of metal-ligand stability constants is crucial for evaluating the chelating efficiency of a compound. The following are detailed methodologies for two common experimental techniques.

Spectrophotometric Titration (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex.

Principle: A series of solutions are prepared where the total moles of the metal ion and the ligand are kept constant, but their mole fractions are varied. The absorbance of the complex is measured at a wavelength where it absorbs maximally, while the individual metal ion and ligand do not. The maximum absorbance corresponds to the stoichiometric ratio of the complex.[4][5]

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., CuSO₄) and the quinoline derivative in a suitable buffer.

  • Preparation of Test Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), keeping the total volume constant.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the predetermined wavelength of maximum absorbance (λmax) for the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximum indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 suggests a 2:1 ligand-to-metal ratio.[5]

Potentiometric Titration (Irving-Rossotti Method)

This method is used to determine the stepwise stability constants of metal complexes.

Principle: The method involves pH titrations of a solution containing the ligand, with and without the metal ion, against a standard base. The difference in the titration curves is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). These values are then used to determine the stability constants.[6][7]

Procedure:

  • Preparation of Titration Solutions: Prepare the following three solutions in a constant ionic strength medium:

    • (A) Free acid (e.g., HClO₄)

    • (B) Free acid + quinoline derivative

    • (C) Free acid + quinoline derivative + metal salt

  • Titration: Titrate each solution with a standard solution of a strong base (e.g., NaOH) and record the pH after each addition.

  • Calculation of n̄ and pL:

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Calculate the formation function (n̄) and the free ligand exponent (pL) using the Irving-Rossotti equations.[6][8]

  • Determination of Stability Constants: Plot n̄ versus pL to obtain the formation curve. The stepwise stability constants (K₁ and K₂) can be determined from this curve at half-integral values of n̄ (i.e., at n̄ = 0.5 and n̄ = 1.5).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the metal chelation of quinoline derivatives.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock_metal Prepare Metal Stock Solution mixing Mix Metal and Ligand in Varying Ratios stock_metal->mixing stock_ligand Prepare Ligand (Quinoline Derivative) Stock Solution stock_ligand->mixing measurement Spectrophotometric or Potentiometric Measurement mixing->measurement plotting Plot Absorbance vs. Mole Fraction or pH vs. Volume measurement->plotting calculation Calculate Stoichiometry and Stability Constants plotting->calculation

Caption: A generalized experimental workflow for determining the metal chelating properties of quinoline derivatives.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Metal_Ions Excess Metal Ions (Cu²⁺, Zn²⁺, Fe³⁺) Abeta_Oligomers Aβ Oligomers (Toxic) Metal_Ions->Abeta_Oligomers Promotes Aggregation Abeta Amyloid-β (Aβ) Monomers Abeta->Abeta_Oligomers Neuroprotection Neuroprotection Abeta_Oligomers->Neuroprotection Inhibits Quinoline Quinoline Derivative Quinoline->Metal_Ions Chelates Quinoline->Abeta_Oligomers Disaggregates Metal_Homeostasis Restored Metal Homeostasis Quinoline->Metal_Homeostasis Reduced_ROS Reduced Reactive Oxygen Species (ROS) Metal_Homeostasis->Reduced_ROS Reduced_ROS->Neuroprotection

Caption: Proposed mechanism of neuroprotection by quinoline derivatives through metal chelation and modulation of Amyloid-β aggregation.[2][9]

References

A Comparative Analysis of Ethyl 8-aminoquinoline-3-carboxylate Derivatives and Primaquine in the Context of Malaria Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative overview of the antimalarial efficacy of the established drug, primaquine, against the less-studied class of compounds, ethyl 8-aminoquinoline-3-carboxylate derivatives. While extensive data exists for primaquine, a thorough review of publicly available scientific literature reveals a significant lack of specific research on the antimalarial properties of this compound derivatives. Consequently, this document summarizes the well-documented efficacy and mechanisms of primaquine and outlines the standard experimental protocols used to evaluate such compounds, thereby providing a framework for any future investigation into these derivatives.

Executive Summary

Primaquine, an 8-aminoquinoline derivative, remains a critical tool in malaria control and elimination efforts, primarily due to its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse of the disease. It is also effective against the gametocyte stages of P. falciparum, thereby blocking transmission. The efficacy of primaquine is intrinsically linked to its metabolic activation, which leads to the generation of reactive oxygen species (ROS) that induce oxidative stress in the parasite.

In contrast, there is a notable absence of published data regarding the antimalarial activity of this compound derivatives. While other 8-aminoquinoline analogues have been synthesized and evaluated, this specific chemical class has not been the subject of significant investigation in the context of malaria, and therefore, no direct comparative efficacy data against primaquine can be presented. This guide will, however, provide the necessary context for how such a comparison would be framed by detailing the known properties of primaquine and the standard methodologies for antimalarial drug evaluation.

Data Presentation: A Comparative Framework

The following tables summarize the known quantitative efficacy of primaquine. The corresponding data for this compound derivatives are listed as "Not Available" due to the absence of published research.

Table 1: In Vitro Antiplasmodial Activity

Compound/DrugPlasmodium falciparum StrainIC₅₀ (nM)Citation
Primaquine D6 (chloroquine-sensitive)>10,000[1]
W2 (chloroquine-resistant)>10,000[1]
Various~500 - >2,500[1]
This compound Derivatives Data Not AvailableData Not Available

Table 2: In Vivo Efficacy in Murine Models

Compound/DrugPlasmodium SpeciesMouse StrainDosing RegimenEfficacy EndpointCitation
Primaquine P. berghei (causal prophylactic)Swiss mice25 mg/kg/day x 4Curative[2]
P. yoelii nigeriensis (multidrug-resistant)Swiss mice50 mg/kg/dayCurative[3]
This compound Derivatives Data Not AvailableData Not AvailableData Not AvailableData Not Available

Mechanism of Action

The established mechanism of action for primaquine and other 8-aminoquinolines involves a multi-step process that ultimately leads to parasite death through oxidative damage. It is hypothesized that any antimalarial activity of this compound derivatives would likely involve a similar pathway.

Proposed Signaling Pathway for 8-Aminoquinolines

Proposed Mechanism of Action of 8-Aminoquinolines Primaquine Primaquine (Prodrug) Metabolites Reactive Metabolites (e.g., 5-hydroxyprimaquine) Primaquine->Metabolites Hepatic CYP450 (e.g., CYP2D6) ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Metabolites->ROS Redox Cycling Damage Oxidative Damage to Parasite (DNA, proteins, lipids) ROS->Damage Death Parasite Death Damage->Death

Caption: Metabolic activation of primaquine leading to oxidative stress and parasite death.

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to evaluate the antimalarial efficacy of this compound derivatives and compare them to primaquine.

In Vitro Antiplasmodial Activity Assay
  • Parasite Culture : Asexual erythrocytic stages of Plasmodium falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2 strains) are maintained in continuous culture in human O+ erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. The culture medium consists of RPMI 1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% heat-inactivated human serum or 0.5% Albumax II.

  • Drug Preparation : Test compounds and standard drugs (primaquine, chloroquine) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be non-toxic to the parasites (typically ≤0.5%).

  • Assay Procedure : Asynchronous or tightly synchronized ring-stage parasite cultures are diluted to a parasitemia of ~0.5-1% and a hematocrit of 2%. Aliquots of the parasite culture are added to 96-well microtiter plates containing the serially diluted compounds. The plates are incubated for 72 hours under the conditions described above.

  • Quantification of Parasite Growth : Parasite growth inhibition is quantified using various methods, such as the SYBR Green I-based fluorescence assay, the pLDH (parasite lactate dehydrogenase) colorimetric assay, or microscopic counting of Giemsa-stained smears.

  • Data Analysis : The 50% inhibitory concentration (IC₅₀) values are determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Efficacy Assessment (4-Day Suppressive Test in Mice)
  • Animal Model : Swiss albino or BALB/c mice (typically 18-22 g) are used.

  • Parasite Inoculation : Mice are inoculated intraperitoneally (IP) or intravenously (IV) with a suspension of Plasmodium berghei or P. yoelii infected erythrocytes (e.g., 1 x 10⁷ parasitized red blood cells).

  • Drug Administration : The test compounds and primaquine are formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in saline). Treatment is initiated on the day of infection (Day 0) and continued daily for four consecutive days (Days 0, 1, 2, and 3). The drugs are typically administered orally (PO) or via IP injection. A control group receives only the vehicle.

  • Monitoring of Parasitemia : On Day 4 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined microscopically to determine the percentage of parasitemia.

  • Efficacy Calculation : The average parasitemia in the treated groups is compared to the vehicle-treated control group. The percentage of suppression of parasitemia is calculated. The 50% and 90% effective doses (ED₅₀ and ED₉₀) can be determined from the dose-response data.

Experimental Workflow Diagram

General Experimental Workflow for Antimalarial Drug Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Culture P. falciparum Culture Assay Antiplasmodial Assay (e.g., SYBR Green I) Culture->Assay IC50 IC₅₀ Determination Assay->IC50 Infection Mouse Infection (e.g., P. berghei) IC50->Infection Promising Compounds Treatment Drug Administration (4-Day Suppressive Test) Infection->Treatment Parasitemia Parasitemia Monitoring Treatment->Parasitemia ED50_ED90 ED₅₀/ED₉₀ Determination Parasitemia->ED50_ED90 Further_Dev Further Development (Toxicity, PK/PD) ED50_ED90->Further_Dev Lead Candidates

Caption: A streamlined workflow for the preclinical evaluation of novel antimalarial compounds.

Conclusion and Future Directions

Primaquine remains an indispensable antimalarial agent, particularly for the radical cure of relapsing malaria. Its mechanism of action, though not fully elucidated, is known to be dependent on metabolic activation and the induction of oxidative stress. While the field of antimalarial drug discovery is active, with many 8-aminoquinoline derivatives being explored to improve upon the therapeutic profile of primaquine, there is a conspicuous gap in the literature concerning this compound derivatives.

For researchers and drug development professionals interested in this class of compounds, the immediate and necessary step is to synthesize and subject them to the standardized in vitro and in vivo screening protocols outlined in this guide. Direct comparison with primaquine in these assays will be essential to determine their potential as viable antimalarial candidates. Future studies should aim to establish a clear structure-activity relationship, elucidate their precise mechanism of action, and assess their safety profiles, particularly concerning hemolytic toxicity in G6PD-deficient models. Without such foundational research, the efficacy of this compound derivatives relative to primaquine remains unknown.

References

Quantitative Structure-Activity Relationship (QSAR) analysis of 8-aminoquinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its potent antimalarial activity and burgeoning potential in anticancer and antimicrobial therapies. Quantitative Structure-Activity Relationship (QSAR) analysis is a pivotal computational tool that deciphers the intricate connection between the molecular structure of these compounds and their biological effects. This guide provides a comparative overview of various QSAR models applied to 8-aminoquinoline and related quinoline derivatives, offering researchers and drug development professionals a comprehensive reference supported by experimental data and detailed methodologies.

Comparative Analysis of QSAR Models for Quinoline Derivatives

The predictive power of a QSAR model is paramount for the rational design of novel, more potent therapeutic agents. The following tables summarize the statistical performance of different QSAR models developed for quinoline compounds, highlighting their predictive capabilities against various biological targets.

Table 1: 2D-QSAR Models for Antimalarial Quinoline Derivatives

Model TypeTarget OrganismNo. of Compounds (Training/Test)Key Descriptorsr²_pred / r²_testReference
2D-QSAR (PLS)Plasmodium falciparum 3D7A15 / 6a_ICM, GCUT_SLOGP_2, h_pavgQ, PEOE_VSA_0, rsynth0.7450.3160.955[1]
2D-QSARPlasmodium falciparum 3D7110 / 46Not Specified0.827Not Specified0.845[2][3]
2D-QSARS. aureus, S. pyrogens, S. typhiNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]

Table 2: 3D-QSAR Models for Antimalarial and Anticancer Quinoline Derivatives

Model TypeBiological ActivityNo. of Compounds (Training/Test)r²_pred / r²_testKey Field ContributionsReference
CoMFAAnti-malarial (P. falciparum 3D7)349 (Total)Not Specified> 0.50.878Steric, Electrostatic[2][3]
CoMSIAAnti-malarial (P. falciparum 3D7)349 (Total)Not Specified> 0.50.876Steric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor[2][3]
CoMFAAnticancer (Topoisomerase-II)31 (Total)0.9660.592Not SpecifiedSteric, Electrostatic[5]
CoMSIAAnticancer (Topoisomerase-II)31 (Total)0.9850.533Not SpecifiedSteric, Electrostatic, Hydrophobic, H-bond Acceptor/Donor[5]

Experimental Protocols

The reliability of any QSAR model is fundamentally dependent on the quality of the input biological data and the rigor of the computational methodology. Below are detailed, generalized protocols for the key experiments cited in the development of QSAR models for 8-aminoquinoline and its analogues.

Synthesis of 8-Aminoquinoline Derivatives

A general synthetic route to novel 8-aminoquinoline derivatives often involves the coupling of a functionalized 8-aminoquinoline core with various side chains.

  • Preparation of the 8-Aminoquinoline Scaffold: The synthesis typically begins with the appropriate quinoline precursor, which may undergo nitration followed by reduction to yield the 8-aminoquinoline core.

  • Side Chain Synthesis: The desired side chain is synthesized separately, often containing functionalities that allow for coupling to the 8-amino group.

  • Coupling Reaction: The 8-aminoquinoline core is reacted with the synthesized side chain, commonly through nucleophilic substitution or reductive amination, to yield the final derivative.

  • Purification and Characterization: The synthesized compounds are purified using techniques such as flash chromatography.[6] The final structures are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

In Vitro Antimalarial Activity Assay

The antiplasmodial activity of the synthesized compounds is typically assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Susceptibility Testing: The inhibitory activity of the compounds is determined using a SYBR Green I-based fluorescence assay.

  • IC₅₀ Determination: Serially diluted compounds are added to synchronized parasite cultures in 96-well plates. After a 72-hour incubation period, the fluorescence intensity, which correlates with parasite growth, is measured. The concentration at which 50% of parasite growth is inhibited (IC₅₀) is calculated by non-linear regression analysis.

Computational Protocol for QSAR Model Development

The development of a robust QSAR model involves several key computational steps.

  • Data Set Preparation: A series of compounds with their corresponding biological activities (e.g., pIC₅₀) is compiled.[1] The dataset is typically divided into a training set for model generation and a test set for external validation.[1]

  • Molecular Modeling and Descriptor Calculation: The 2D or 3D structures of the compounds are generated and optimized using computational chemistry software.[1] A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, are calculated.

  • Model Generation: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to establish a mathematical relationship between the molecular descriptors and the biological activity.[7]

  • Model Validation: The generated model is rigorously validated to assess its statistical significance and predictive power. Internal validation is often performed using leave-one-out cross-validation (q²).[7] External validation is carried out by predicting the activity of the test set compounds (r²_pred).[8]

Visualizing QSAR: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow and key relationships in a typical QSAR study.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_modeling Computational Modeling cluster_analysis QSAR Model Development cluster_application Application & Design A Selection of Compound Series B Biological Activity Data (IC50) A->B C Data Curation & Conversion (pIC50) B->C D Molecular Structure Generation (2D/3D) C->D E Calculation of Molecular Descriptors D->E F Splitting into Training & Test Sets E->F G Model Generation (e.g., MLR, PLS) F->G H Internal Validation (Cross-validation, q²) G->H I External Validation (Test Set, r²_pred) H->I J Model Interpretation I->J K Design of New Compounds J->K L Activity Prediction K->L

Caption: A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Descriptor_Relationship cluster_structure Molecular Structure cluster_descriptors Molecular Descriptors cluster_model QSAR Model cluster_activity Biological Activity Mol 8-Aminoquinoline Derivative Desc Physicochemical Properties Lipophilicity (logP) Electronic (HOMO/LUMO) Steric (MR) Topological Mol->Desc Quantified by Model Mathematical Equation Activity = f(descriptors) Desc->Model Correlated by Activity Predicted Antimalarial Activity (pIC50) Model->Activity Predicts

Caption: The logical relationship between molecular structure, descriptors, and predicted activity in QSAR.

References

A Comparative Guide to Directing Groups for Regioselective C-H Arylation: 8-Aminoquinoline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for efficient and selective methods to construct complex molecular architectures is unending. Transition-metal-catalyzed C-H activation has emerged as a powerful tool, enabling the direct functionalization of otherwise inert C-H bonds. This approach offers significant advantages in terms of atom and step economy by avoiding the need for pre-functionalized starting materials.[1][2] A key strategy within this field is the use of directing groups, which chelate to the metal center and position it to activate a specific C-H bond, thereby ensuring high regioselectivity.[3]

Among the myriad of directing groups developed, the 8-aminoquinoline (8-AQ) moiety has proven to be one of the most robust and versatile bidentate directing groups for a wide range of C-H functionalization reactions, including arylations, alkylations, and glycosylations.[1][4][5] However, the choice of directing group is critical and can significantly influence reaction efficiency, substrate scope, and the ease of subsequent removal. This guide provides a comparative analysis of 8-aminoquinoline against another widely used directing group, picolinamide (PA), for the regioselective C-H arylation of C(sp²) and C(sp³) centers, supported by quantitative data and detailed experimental protocols.

Performance Data Summary: 8-Aminoquinoline vs. Picolinamide

The selection of a directing group is often a trade-off between reactivity, selectivity, and the facility of its installation and removal. 8-aminoquinoline is well-established for its high efficiency under palladium catalysis, while picolinamide also serves as an effective bidentate directing group.[6][7] The following table summarizes the performance of these two directing groups in representative palladium-catalyzed C-H arylation reactions.

Feature8-Aminoquinoline (8-AQ)Picolinamide (PA)
Typical Substrate N-(quinolin-8-yl)benzamideN-(pyridin-2-yl)benzamide
Reaction Type ortho-C(sp²)-H Arylationortho-C(sp²)-H Arylation
Catalyst Pd(OAc)₂Pd(OAc)₂
Oxidant/Additive AgOAc, NaOAcCuBr₂, CsOAc
Solvent 1,2-Dichloroethane (DCE)Not specified in abstract
Temperature 100 °CNot specified in abstract
Representative Yield 74% (for 4-iodoanisole)[8]29-83% (for various iodo(het)arenes)[9]
Key Advantages Powerful and versatile for various C-H functionalizations; well-established protocols.[1][10]Effective directing group for C-H arylation.[6][9]
Key Limitations Robust amide bond can be challenging to cleave post-functionalization.[10]Reactivity can be sensitive to substituents on the picolinamide ring.[9][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic protocols. Below are representative experimental procedures for palladium-catalyzed C-H arylation using both 8-aminoquinoline and picolinamide directing groups.

Protocol 1: 8-Aminoquinoline Directed C(sp²)-H Arylation

This protocol is adapted from a study on the C(sp²)-H arylation of a myrtenal-derived substrate.[8]

Materials:

  • N-(quinolin-8-yl)carboxamide substrate (1.0 equiv)

  • Aryl iodide (3.0 equiv)

  • Pd(OAc)₂ (5 mol %)

  • AgOAc (2.0 equiv)

  • NaOAc (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (to make a 0.5 M solution)

  • Argon or Nitrogen gas

  • Oven-dried glassware

Procedure:

  • To an oven-dried reaction vial equipped with a stir bar, add the N-(quinolin-8-yl)carboxamide substrate (0.15 mmol, 1.0 equiv), aryl iodide (0.45 mmol, 3.0 equiv), Pd(OAc)₂ (1.7 mg, 0.0075 mmol, 5 mol %), AgOAc (49.9 mg, 0.30 mmol, 2.0 equiv), and NaOAc (12.3 mg, 0.15 mmol, 1.0 equiv).[1][8]

  • Evacuate and backfill the reaction vial with argon or nitrogen three times.

  • Add 1,2-dichloroethane (0.3 mL) to the reaction vial via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired ortho-arylated product.[1]

Protocol 2: Picolinamide Directed C(sp³)-H Arylation of Triterpenoids

This protocol describes the C-H arylation of picolinamide-derivatized pentacyclic triterpenoids.[9]

Materials:

  • Triterpenoid picolinamide substrate (1.0 equiv)

  • Iodo(het)arene (2.0 equiv)

  • Pd(OAc)₂ (10 mol %)

  • CuBr₂ (2.0 equiv)

  • CsOAc (2.0 equiv)

  • Anhydrous solvent (e.g., toluene or DCE)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • In an oven-dried Schlenk tube, combine the triterpenoid picolinamide substrate, iodo(het)arene, Pd(OAc)₂, CuBr₂, and CsOAc.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the arylated product.

Visualizing the C-H Arylation Pathway

The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed, directing group-assisted C-H arylation.

Caption: Generalized catalytic cycle for directed C-H arylation.

This workflow begins with the coordination of the directing group on the substrate to the palladium(II) catalyst. This is followed by a regioselective C-H activation step to form a stable palladacycle intermediate.[4][12] Oxidative addition of an aryl halide to the palladium center generates a Pd(IV) intermediate. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle.

References

Confirming the Mechanism of Action for New Ethyl 8-Aminoquinoline-3-Carboxylate-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, with derivatives of 8-aminoquinoline exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antimalarial properties.[1] This guide provides a comparative analysis of the potential mechanisms of action for new drugs based on the ethyl 8-aminoquinoline-3-carboxylate core structure. Due to the limited publicly available data on the specific ethyl ester, this guide incorporates experimental data from closely related 8-aminoquinoline and quinoline-3-carboxylate derivatives to infer and propose likely mechanisms of action.

Anticancer Activity: Induction of Apoptosis and Topoisomerase Inhibition

Quinoline derivatives have demonstrated significant potential as anticancer agents, often through the induction of apoptosis and inhibition of key cellular enzymes like topoisomerases.[2]

Comparative Efficacy of Quinoline-3-Carboxylate Derivatives

The following table summarizes the in vitro anticancer activity of representative quinoline-3-carboxylate derivatives against common cancer cell lines, compared to a standard chemotherapeutic agent, doxorubicin.

CompoundCell LineIC50 (µM)Standard Drug (Doxorubicin) IC50 (µM)
Pyrano[3,2-c]quinoline-3-carboxylate 3aMCF-70.023~1
Pyrano[3,2-c]quinoline-3-carboxylate 3fHT-290.025~0.8
Quinoline-3-carboxylate 4mMCF-70.33~1
Quinoline-3-carboxylate 4kK5620.28~0.5

Note: Data for pyrano[3,2-c]quinoline-3-carboxylate derivatives are from a study on dual EGFR/HER-2 inhibitors.[3] Data for quinoline-3-carboxylate derivatives 4m and 4k are from a study on antiproliferative agents.[2] IC50 values for Doxorubicin are approximate and can vary between studies.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture: MCF-7 and K562 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.[4]

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.

  • Cell Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

3. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.[5][6]

  • Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, reaction buffer, and the test compound at various concentrations.[7]

  • Enzyme Addition: Human topoisomerase I is added to initiate the reaction, and the mixture is incubated at 37°C.[7]

  • Agarose Gel Electrophoresis: The reaction is stopped, and the DNA is separated on an agarose gel.[7]

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I is observed as the persistence of the supercoiled DNA form, while the relaxed form predominates in the control.[7]

Signaling Pathway and Workflow Diagrams

apoptosis_pathway drug This compound Derivative topo Topoisomerase I/II Inhibition drug->topo dna_damage DNA Damage topo->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway induced by quinoline derivatives.

experimental_workflow_anticancer cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Data Analysis cell_culture Cancer Cell Lines (MCF-7, K562) mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) mtt_assay->apoptosis_assay topo_assay Topoisomerase Inhibition Assay mtt_assay->topo_assay data_analysis Compare IC50 & Confirm Mechanism apoptosis_assay->data_analysis topo_assay->data_analysis

Caption: Experimental workflow for anticancer activity assessment.

Antimicrobial Activity: Disruption of Bacterial Processes

8-Aminoquinoline derivatives are known for their broad-spectrum antimicrobial activity, which is thought to involve mechanisms such as metal ion chelation and disruption of microbial cell membranes.[1] A key target for many quinolone antibiotics is DNA gyrase, an essential bacterial enzyme.

Comparative Efficacy of Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of quinoline derivatives against Staphylococcus aureus, a common Gram-positive bacterium, compared to standard antibiotics.

CompoundOrganismMIC (µg/mL)Standard Drug (Ciprofloxacin) MIC (µg/mL)Standard Drug (Vancomycin) MIC (µg/mL)
Quinoline Derivative 2S. aureus (MRSA)3.0>321-2
Quinoline Derivative 7S. aureus (MRSA)3.0>321-2
Amifloxacin (Quinoline-3-COOH)E. coli0.25~0.015NA

Note: Data for quinoline derivatives 2 and 7 are from a study on facilely accessible quinoline derivatives.[8] Data for Amifloxacin is from a study on novel amino-substituted 3-quinolinecarboxylic acids.[9] MIC values for standard drugs are typical ranges.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: S. aureus is grown in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

2. DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[10]

  • Reaction Setup: A reaction mixture containing relaxed plasmid DNA, ATP, DNA gyrase, and the test compound is prepared.[10]

  • Incubation: The reaction is incubated at 37°C to allow for DNA supercoiling.

  • Agarose Gel Electrophoresis: The DNA is separated on an agarose gel.

  • Analysis: Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the control.

Workflow and Mechanism Diagrams

antimicrobial_moa drug This compound Derivative dna_gyrase DNA Gyrase Inhibition drug->dna_gyrase dna_replication DNA Replication Blocked dna_gyrase->dna_replication cell_division Inhibition of Cell Division dna_replication->cell_division bacterial_death Bacterial Cell Death cell_division->bacterial_death

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Antimalarial Activity: Targeting Heme Detoxification

The antimalarial activity of 8-aminoquinolines is a well-established field, with primaquine being a classic example.[11] A primary mechanism of action for many antimalarial drugs is the inhibition of hemozoin formation, the process by which the malaria parasite detoxifies heme.[12]

Comparative Efficacy of 8-Aminoquinoline Derivatives

The following table shows the in vitro antimalarial activity of 8-aminoquinoline derivatives against Plasmodium falciparum and their ability to inhibit hematin polymerization, compared to the standard drug Chloroquine.

CompoundP. falciparum (D6 clone) IC50 (nM)Hematin Polymerization Inhibition IC50 (µM)
8-Aminoquinoline Analog 1~50-100<20
8-Aminoquinoline Analog 2~50-100<20
Chloroquine~10-20~20-40

Note: Data is generalized from studies on various 8-aminoquinoline analogs.[12] Specific data for this compound is not available.

Experimental Protocol

1. Heme Polymerization Inhibition Assay

This colorimetric assay quantifies the inhibition of β-hematin (hemozoin) formation.[5][6]

  • Reaction Preparation: A solution of hematin in NaOH is mixed with the test compound at various concentrations in a microplate.

  • Polymerization Initiation: Glacial acetic acid is added to initiate the polymerization of hematin into β-hematin. The plate is incubated.

  • Washing and Solubilization: The plate is washed to remove unreacted hematin, and the remaining β-hematin pellet is solubilized in NaOH.

  • Absorbance Reading: The absorbance of the solubilized β-hematin is read at 405 nm. The percentage of inhibition is calculated relative to a no-drug control.

Workflow and Mechanism Diagrams

antimalarial_workflow cluster_0 In Vitro Activity cluster_1 Mechanism Confirmation cluster_2 Comparison parasite_culture P. falciparum Culture ic50_determination Antimalarial Assay (Determine IC50) parasite_culture->ic50_determination heme_assay Heme Polymerization Inhibition Assay ic50_determination->heme_assay comparison Compare with Standard Drugs heme_assay->comparison

Caption: Workflow for evaluating the antimalarial mechanism of action.

heme_inhibition hemoglobin Hemoglobin Digestion (in Parasite Food Vacuole) heme Toxic Free Heme hemoglobin->heme hemozoin Non-toxic Hemozoin (Heme Polymerization) heme->hemozoin parasite_death Parasite Death heme->parasite_death Accumulation leads to drug This compound Derivative drug->hemozoin Inhibits

Caption: Mechanism of antimalarial action via inhibition of heme polymerization.

References

Cross-Validation of Analytical Methods for the Characterization of Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization and quantification of quinoline derivatives, a critical class of heterocyclic compounds with broad pharmacological applications. The objective is to assist researchers in selecting the most appropriate analytical techniques and to provide a framework for the cross-validation of these methods to ensure data integrity and robustness. This document outlines detailed experimental protocols, presents quantitative performance data, and illustrates logical workflows for methodological comparison.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an analytical method for quinoline derivative analysis is contingent on the specific research question, be it structural elucidation, quantification, or purity assessment. The following tables summarize the performance characteristics of commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Table 1: Performance Characteristics of HPLC and GC-MS Methods for Quinoline Derivative Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Analytes Non-volatile and thermally labile quinoline derivatives.Volatile and thermally stable quinoline derivatives (or those that can be derivatized).
Linearity (r²) > 0.999[1][2]> 0.999[3]
Accuracy (% Recovery) 90.6 - 98.9%[4][5][6]82.9 - 92.0%[3]
Precision (RSD%) < 2%[1]1.4 - 3.8%[3]
Limit of Detection (LOD) 0.1 - 1.0 µg/mL[1]0.1 mg/kg[3]
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mL[1]N/A

Table 2: Application and Performance of Spectroscopic Methods for Quinoline Derivative Characterization

ParameterNuclear Magnetic Resonance (NMR)Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.Measures the absorption of ultraviolet or visible light by a substance, which is proportional to its concentration.
Primary Application Structural elucidation and confirmation.[7][8]Quantification and monitoring of reactions or degradation.[9][10]
Information Provided Detailed molecular structure, including connectivity and stereochemistry.[11]Concentration of the analyte in a solution.[12]
Quantitative Capability Primarily qualitative and structural, though quantitative NMR (qNMR) is possible.Highly quantitative, following the Beer-Lambert law.
Linearity (r²) N/A> 0.999[12]
Precision (RSD%) N/A1.7 - 2.7%[9][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following sections provide standardized protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Protocol for Quinoline Derivatives

This protocol is a general guideline and may require optimization for specific quinoline derivatives and matrices.[1]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer at a specific pH).[13] A typical gradient might be 20-80% acetonitrile over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the specific quinoline derivative (e.g., 225 nm or 245 nm).[4][13]

  • Injection Volume: 10-20 µL.[4][13]

  • Sample Preparation:

    • Pharmaceutical Formulations: Dissolve the formulation in a suitable solvent (e.g., methanol or the mobile phase), sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.[1]

    • Biological Fluids (e.g., Plasma): Perform protein precipitation with acetonitrile or methanol, followed by centrifugation. The supernatant can then be injected. Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used for sample clean-up and concentration.[1][14]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quinoline Derivatives

This protocol is suitable for volatile quinoline derivatives. Non-volatile derivatives may require a prior derivatization step.[15]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[13]

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is often used.[3]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[13]

  • Inlet Temperature: 250°C.[13]

  • Oven Temperature Program: An initial temperature of 90°C held for 2 minutes, then ramped to 260°C at 20°C/min, and held for 3 minutes.[3][4]

  • Injection Mode: Splitless injection (1 µL).[13]

  • MS Parameters:

    • Transfer Line Temperature: 280°C.[13]

    • Ion Source Temperature: 230°C.[13]

    • Ionization Energy: 70 eV.[13]

    • Scan Range: m/z 50-300.[13]

  • Derivatization (for non-volatile derivatives): For quinoline carboxylic acids, esterification (e.g., with BF3 in methanol) or silylation (e.g., with BSTFA) is necessary to increase volatility.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation

This protocol provides a general procedure for obtaining ¹H and ¹³C NMR spectra of quinoline derivatives.[7]

  • Sample Preparation: Dissolve 5-10 mg of the quinoline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[7]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.[7] 2D NMR experiments like COSY and HMQC can be used for more complex structures.[8][16]

UV-Vis Spectroscopy Protocol for Quantification

This protocol is a straightforward method for determining the concentration of a quinoline derivative in a solution.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Solvent: Use a solvent that dissolves the sample and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or water).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) by scanning a solution of the quinoline derivative across the UV-Vis spectrum (typically 200-400 nm).[12]

    • Prepare a series of standard solutions of the quinoline derivative of known concentrations.

    • Measure the absorbance of the blank (solvent) and the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear with a correlation coefficient (r²) > 0.999.[12][17]

    • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the cross-validation of analytical methods for quinoline derivatives.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC) cluster_method2 Method 2 (e.g., GC-MS) M1_Dev Method Development M1_Val Method Validation (ICH Guidelines) M1_Dev->M1_Val M1_Data Analysis of Samples (Data Set 1) M1_Val->M1_Data Compare Comparative Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) M1_Data->Compare M2_Dev Method Development M2_Val Method Validation (ICH Guidelines) M2_Dev->M2_Val M2_Data Analysis of Samples (Data Set 2) M2_Val->M2_Data M2_Data->Compare Conclusion Conclusion on Method Interchangeability and Robustness Compare->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->RAF Inhibition

Caption: A generalized kinase signaling pathway targeted by quinoline derivatives.

References

A Head-to-Head Comparison: Ethyl 8-Aminoquinoline-3-carboxylate vs. 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and experimental data of two promising quinoline scaffolds.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities.[1][2] Among the vast library of quinoline-based compounds, 8-hydroxyquinoline and 8-aminoquinoline derivatives have emerged as particularly promising classes for drug discovery. This guide provides a head-to-head comparison of Ethyl 8-aminoquinoline-3-carboxylate and various 8-hydroxyquinoline derivatives, focusing on their reported biological activities, supported by experimental data and detailed methodologies.

While a wealth of data exists for the diverse biological effects of 8-hydroxyquinoline derivatives, it is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, this comparison draws upon data from closely related 8-aminoquinoline and quinoline-3-carboxylate analogs to provide a representative overview.

At a Glance: Key Differences and Potential Applications

FeatureThis compound & Analogs8-Hydroxyquinoline Derivatives
Primary Reported Activities Antimalarial, Anticancer, Antimicrobial[3][4]Anticancer, Antimicrobial, Antifungal, Neuroprotective[5][6][7]
Mechanism of Action Varied; includes DNA interaction and enzyme inhibition (inferred from analogs)Metal chelation, induction of apoptosis, inhibition of signaling pathways[1][8]
Known Potency Varies by derivative; some show potent antimalarial activity[3]High potency demonstrated in numerous studies with low micromolar IC50 values[9]

Performance Data: A Quantitative Comparison

The following tables summarize the reported biological activities of 8-hydroxyquinoline derivatives and representative analogs of this compound.

Table 1: Anticancer Activity (IC50 values in µM)
Compound/DerivativeCell LineIC50 (µM)Reference
8-Hydroxyquinoline Derivatives
5,7-dibromo-8-hydroxyquinolineHeLa (Cervical Cancer)6.7-25.6 µg/mL[10]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25±0.034 µg/mL[3]
o-chloro substituted 8-hydroxyquinoline derivativeA-549 (Lung Carcinoma)5.6
2-methylphenyl & iso-propyl substituted 8-hydroxyquinolineEca109 (Esophageal Cancer)2.26
Representative Quinoline-3-Carboxylate Derivatives
2,4-disubstituted quinoline-3-carboxylic acid (Compound 4m)K562 (Leukemia)0.28[7]
2,4-disubstituted quinoline-3-carboxylate (Compound 4n)MCF-7 (Breast Cancer)0.33[7]
This compoundData not availableN/A
Table 2: Antimicrobial Activity (MIC values in µg/mL)
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline Derivatives
PH265Cryptococcus neoformans1[7]
PH276Candida auris0.5 - 8[7]
5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2)M. tuberculosis0.1 µM[11]
PH176Methicillin-resistant Staphylococcus aureus (MRSA)16 (MIC50)[12]
Representative 8-Aminoquinoline & Quinoline-3-Carboxylic Acid Derivatives
8-Aminoquinoline-Uracil Copper Complex (Compound 5)P. shigelloides256[3]
Amifloxacin (amino-substituted 3-quinolinecarboxylic acid)Escherichia coli0.25[4]
This compoundData not availableN/A

Visualizing the Science: Pathways and Workflows

To better understand the evaluation and potential mechanisms of these compounds, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start Starting Materials synthesis Chemical Synthesis (e.g., Skraup, Friedländer) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) purification->cytotoxicity Test Compounds antimicrobial Antimicrobial Assays (e.g., MIC, Zone of Inhibition) purification->antimicrobial mechanistic Mechanistic Studies (e.g., Western Blot, Flow Cytometry) cytotoxicity->mechanistic Active Compounds antimicrobial->mechanistic

Caption: A generalized experimental workflow for the synthesis and biological evaluation of quinoline derivatives.

egfr_pathway EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->EGFR

Caption: The EGFR signaling pathway, a common target for quinoline-based anticancer agents.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of quinoline derivatives.

Protocol 1: Synthesis of 8-Hydroxyquinoline Derivatives (General Example)

A common method for synthesizing the 8-hydroxyquinoline scaffold is the Skraup synthesis.

Materials:

  • o-Aminophenol

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

  • Sodium hydroxide solution

  • Ethanol for recrystallization

Procedure:

  • A mixture of o-aminophenol, glycerol, concentrated sulfuric acid, and the oxidizing agent is carefully heated.

  • The reaction is exothermic and requires careful temperature control.

  • After the initial reaction subsides, the mixture is heated to complete the cyclization.

  • The reaction mixture is cooled and then cautiously poured into a large volume of water.

  • The solution is neutralized with a sodium hydroxide solution to precipitate the crude 8-hydroxyquinoline.

  • The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (DMSO) only is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

  • Incubator

Procedure:

  • Serial Dilution: The test compounds are serially diluted in the broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

8-Hydroxyquinoline derivatives have been extensively studied and have demonstrated a broad spectrum of potent biological activities, particularly in the realms of anticancer and antimicrobial research. Their mechanism of action, often involving metal chelation, is a key area of investigation.

In contrast, while the 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in antimalarial drugs, specific data on the biological activities of this compound remains elusive. However, the broader class of quinoline-3-carboxylates has shown significant promise as anticancer and antibacterial agents.

For researchers and drug development professionals, 8-hydroxyquinolines offer a rich and well-documented starting point for the development of novel therapeutics. The potential of this compound and its close analogs warrants further investigation to fully elucidate their therapeutic potential and establish a more direct comparison with their 8-hydroxyquinoline counterparts. Future studies focusing on the synthesis and comprehensive biological evaluation of a library of 8-aminoquinoline-3-carboxylate esters are highly encouraged to fill the current knowledge gap.

References

Unveiling the Antiproliferative Potential of Quinoline-3-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its derivatives, quinoline-3-carboxylic acids have emerged as a promising class of compounds with significant antiproliferative effects against various cancer cell lines. This guide provides a comparative analysis of the differential anticancer activities of various quinoline-3-carboxylic acid derivatives, supported by experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.

Comparative Antiproliferative Activity

The antiproliferative efficacy of quinoline-3-carboxylic acid derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. This data highlights the differential sensitivity of various cancer cell types to these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
2f 2,4-disubstituted quinoline-3-carboxylic acidMCF-7 (Breast)Potent[1]
2l 2,4-disubstituted quinoline-3-carboxylic acidMCF-7 (Breast)Potent[1]
2f 2,4-disubstituted quinoline-3-carboxylic acidK562 (Leukemia)Potent[1]
2l 2,4-disubstituted quinoline-3-carboxylic acidK562 (Leukemia)Potent[1]
Compound 7c 1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acidMCF-7 (Breast)1.73 ± 0.27 µg/mL[2]
Various 2-aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[3]
Various tetrazolo-quinoline-4-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[3]
Compound 3h 2,4-bis((E)-styryl)quinoline-3-carboxylateA549 (Lung)1.53[4]
Compound 3k 2,4-bis((E)-styryl)quinoline-3-carboxylateA549 (Lung)1.38[4]
Compound 3t 2,4-bis((E)-styryl)quinoline-3-carboxylateA549 (Lung)2.36[4]
Compound 3h 2,4-bis((E)-styryl)quinoline-3-carboxylateHT29 (Colon)1.50[4]
Compound 3k 2,4-bis((E)-styryl)quinoline-3-carboxylateHT29 (Colon)0.77[4]
Compound 3t 2,4-bis((E)-styryl)quinoline-3-carboxylateHT29 (Colon)0.97[4]
Compound 21 Substituted amide and sulphonamide derivativesHCC827 (Lung)0.010[5]
Compound 21 Substituted amide and sulphonamide derivativesH1975 (Lung)0.21[5]
Compound 21 Substituted amide and sulphonamide derivativesA549 (WT EGFR)0.99[5]
Compound 21 Substituted amide and sulphonamide derivativesBEAS-2B (Normal Lung)2.99[5]
Various Quinoline-3-carboxylic acidMCF-7 (Breast)Remarkable growth inhibition[6]

Experimental Protocols

The assessment of the antiproliferative effects of these compounds relies on robust and reproducible in vitro assays. The following are detailed methodologies for the key experiments cited in the referenced studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-3-carboxylic acid derivatives and incubated for a further 24-48 hours.

  • MTT Addition: Following the incubation period, 15 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the treatment period, the cells are fixed by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound dye is solubilized with 200 µL of 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm.

Signaling Pathways and Mechanisms of Action

Several studies suggest that quinoline-3-carboxylic acids exert their antiproliferative effects by modulating key signaling pathways involved in cancer cell growth and survival.

Inhibition of PDGFR Signaling

Certain quinoline-3-carboxamide derivatives have been identified as potential inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR).[7] PDGFR is a receptor tyrosine kinase that, upon activation by its ligand PDGF, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis. Inhibition of PDGFR can therefore halt these tumor-promoting processes.

PDGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates PDGF PDGF PDGF->PDGFR Binds Quinoline-3-Carboxamides Quinoline-3-Carboxamides Quinoline-3-Carboxamides->PDGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Inhibition of the PDGFR signaling cascade by quinoline-3-carboxamides.

Inhibition of Protein Kinase CK2

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase that is frequently overexpressed in cancer.[3][8] CK2 is implicated in various cellular processes, including cell growth, proliferation, and apoptosis, by phosphorylating a wide range of substrate proteins. By inhibiting CK2, these quinoline derivatives can disrupt these fundamental cellular activities in cancer cells, leading to cell cycle arrest and apoptosis.

CK2_Signaling_Pathway cluster_cellular_processes Cellular Processes Quinoline-3-Carboxylic\nAcids Quinoline-3-Carboxylic Acids CK2 Protein Kinase CK2 Quinoline-3-Carboxylic\nAcids->CK2 Inhibits Proliferation Cell Proliferation CK2->Proliferation Promotes Apoptosis Apoptosis (Inhibition) CK2->Apoptosis Inhibits CellCycle Cell Cycle Progression CK2->CellCycle Promotes

Caption: Quinoline-3-carboxylic acids inhibit Protein Kinase CK2, affecting key cellular processes.

Experimental Workflow for Antiproliferative Screening

The general workflow for screening and evaluating the antiproliferative effects of novel quinoline-3-carboxylic acid derivatives is a multi-step process.

Experimental_Workflow Start Synthesis of Quinoline-3-Carboxylic Acid Derivatives Screening In vitro Antiproliferative Screening (e.g., MTT/SRB Assay) against Cancer Cell Lines Start->Screening Hit_ID Identification of Potent 'Hit' Compounds (Low IC50) Screening->Hit_ID Hit_ID->Start No (Synthesize new derivatives) Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Hit_ID->Mechanism Yes Pathway Signaling Pathway Analysis Mechanism->Pathway Optimization Lead Optimization (Structure-Activity Relationship) Pathway->Optimization End Preclinical Development Optimization->End

References

A Comparative In Vitro Evaluation of Novel 8-Aminoquinoline Compounds as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. Within this landscape, the 8-aminoquinoline scaffold has emerged as a privileged structure, transitioning from its historical significance in antimalarial therapy to a promising frontier in cancer drug discovery.[1] This guide provides a comprehensive in vitro evaluation of novel 8-aminoquinoline compounds, comparing their cytotoxic and mechanistic profiles against established chemotherapeutic agents. As Senior Application Scientists, we aim to deliver not just data, but a deeper understanding of the experimental rationale and the intricate signaling pathways these compounds modulate.

The Rationale for Investigating 8-Aminoquinolines in Oncology

The quinoline ring is a structural motif present in numerous approved anticancer drugs, underscoring its therapeutic potential.[2] 8-Aminoquinoline derivatives, in particular, have demonstrated a broad spectrum of biological activities, including potent cytotoxicity against various cancer cell lines.[3] Their multifaceted mechanisms of action, which include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), make them attractive candidates for further development.[1][2] A key advantage of many of these novel compounds is their potential to overcome the drug resistance mechanisms that often limit the efficacy of conventional chemotherapy.

Comparative Cytotoxicity Analysis: Novel 8-Aminoquinolines vs. Standard Chemotherapeutics

A critical initial step in evaluating any new anticancer compound is to determine its cytotoxic potency across a panel of cancer cell lines and compare it to standard-of-care drugs. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a compound required to inhibit the growth of 50% of a cell population.

The following table summarizes the IC50 values of representative novel 8-aminoquinoline derivatives against various human cancer cell lines, juxtaposed with the performance of Doxorubicin and Cisplatin, two widely used chemotherapeutic agents.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Novel 8-Aminoquinoline Derivatives
8-HydroxyquinolineHCT 116 (Colon)9.33 ± 0.22[2][4]
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7-25.6 µg/mL[1]
HeLa (Cervix)6.7-25.6 µg/mL[1]
HT29 (Colon)6.7-25.6 µg/mL[1]
Quinoline-8-Sulfonamide (Compound 9a)A549 (Lung)223.1 µg/mL
Standard Chemotherapeutics
DoxorubicinHCT 116 (Colon)5.6 ± 0.1[2][4]
CisplatinVariousVaries[2]

Note: The cytotoxicity of 8-aminoquinoline itself is generally low; derivatization is key to its anticancer potential.[2]

Unraveling the Mechanisms of Action: A Multi-pronged Approach

The anticancer efficacy of 8-aminoquinoline derivatives stems from their ability to modulate multiple cellular processes, leading to cell death and inhibition of proliferation. This guide will focus on three key mechanisms: induction of apoptosis, cell cycle arrest, and inhibition of the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. A hallmark of many effective anticancer agents is their ability to reinstate this process. 8-Aminoquinoline derivatives have been shown to induce apoptosis in various cancer cell lines.[1]

Experimental Workflow for Apoptosis Assessment:

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit uncontrolled cell cycle progression. 8-Aminoquinoline derivatives can exert their antiproliferative effects by arresting the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Experimental Workflow for Cell Cycle Analysis:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its deregulation is a common event in many types of cancer.[5][6][7][8][9] Several novel quinoline-based compounds have been identified as potent inhibitors of this pathway, highlighting a key mechanism of their anticancer activity.[5]

Signaling Pathway and Inhibition by 8-Aminoquinolines:

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4EBP1->CellGrowth Aminoquinoline 8-Aminoquinoline Derivative Aminoquinoline->PI3K Aminoquinoline->Akt Aminoquinoline->mTORC1

References

Safety Operating Guide

Navigating the Disposal of Ethyl 8-aminoquinoline-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, understanding the correct procedures for handling compounds like Ethyl 8-aminoquinoline-3-carboxylate is paramount. This guide offers a step-by-step approach to its disposal, grounded in the safety profiles of analogous aminoquinoline derivatives.

Hazard Profile and Personal Protective Equipment

Based on data from related compounds such as 8-Aminoquinoline and other quinoline derivatives, this compound should be handled as a hazardous substance. Key concerns include potential acute toxicity if swallowed, skin and eye irritation, and possible mutagenic effects.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed.[1]Standard laboratory attire (lab coat, closed-toe shoes).
Skin Corrosion/Irritation May cause skin irritation.[1]Chemical-resistant gloves (e.g., nitrile).
Serious Eye Damage/Irritation May cause serious eye irritation.[1]Safety glasses with side shields or chemical splash goggles.
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]Use of a chemical fume hood to avoid inhalation of dust or aerosols.
Respiratory Irritation May cause respiratory irritation.[2]A NIOSH-approved respirator may be required for handling larger quantities or in case of aerosol generation.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound and associated contaminated materials.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.

  • Liquid Waste: Unused solutions and rinseates should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly and securely labeled with the words "Hazardous Waste."

  • The full chemical name, "this compound," must be written on the label.

  • Include any other components of the waste mixture.

  • Ensure the container is kept tightly closed to prevent leaks or spills.

3. Storage:

  • Store waste containers in a designated and secure satellite accumulation area.

  • The storage area should be cool, dry, and well-ventilated.

  • Incompatible materials, such as strong oxidizing agents and strong acids, should be stored separately.[1][3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • A common disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled container for disposal.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Waste Generated (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, rinseate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, pipettes) waste_type->sharps_waste Sharps collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Designated Sharps Container sharps_waste->collect_sharps storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Contact EHS for Professional Disposal storage->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.